molecular formula C28H44O2 B602420 trans-Doxercalciferol CAS No. 74007-20-8

trans-Doxercalciferol

カタログ番号: B602420
CAS番号: 74007-20-8
分子量: 412.6 g/mol
InChIキー: HKXBNHCUPKIYDM-HBZIUUSASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-Doxercalciferol (also known as 1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog that functions as a prodrug . It requires metabolic activation in the liver through 25-hydroxylation to become the biologically active form, 1α,25-dihydroxyvitamin D2 (1,25-(OH)2D2) . This active metabolite exerts its effects by binding to the vitamin D receptor (VDR), a ligand-activated transcription factor . The VDR complex then binds to specific vitamin D response elements in the DNA, regulating the transcription of genes involved in cell proliferation, differentiation, and immune function . A key research application of doxercalciferol is the study of secondary hyperparathyroidism, particularly in the context of chronic kidney disease . Its mechanism in this area involves the selective activation of vitamin D responsive pathways, leading to the suppression of parathyroid hormone synthesis and secretion . This makes it a valuable compound for investigating endocrine feedback loops and mineral metabolism . Researchers also utilize doxercalciferol to explore vitamin D biology, including the structural requirements for VDR binding and the metabolic activation pathways of secosteroids . This product is intended for research use only and is not for use in humans or as a veterinary product. Handling should follow appropriate laboratory safety protocols.

特性

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-HBZIUUSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860671
Record name 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74007-20-8
Record name 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of trans-Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol (1α-hydroxyvitamin D2), a synthetic analog of vitamin D2, is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its synthesis and purification present unique challenges due to the inherent instability of the vitamin D triene system and the presence of closely related stereoisomers. This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for producing high-purity trans-doxercalciferol, intended to support research, development, and manufacturing activities. Detailed experimental protocols, comparative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding of the core processes.

Introduction

Doxercalciferol is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the biologically active form that regulates calcium and phosphorus homeostasis and parathyroid hormone (PTH) levels.[1][2] The manufacturing of doxercalciferol as an active pharmaceutical ingredient (API) requires robust and well-controlled synthesis and purification processes to ensure high purity and stability, minimizing the formation of impurities such as the cis-isomer (pre-doxercalciferol) and other degradation products.[3][4] This guide will delve into the prevalent synthetic routes starting from ergosterol and the subsequent high-performance liquid chromatography (HPLC) and crystallization techniques employed for purification.

Synthesis of this compound

A common and effective synthetic approach to this compound begins with ergosterol, a readily available starting material. The synthesis involves a multi-step process that includes protection of the diene system, allylic oxidation, deprotection, and isomerization. A representative synthetic pathway is outlined below.

Synthetic Scheme Overview

A practical synthesis of doxercalciferol from ergosterol has been well-established.[5] A key strategy involves the protection of the labile triene system, often through a cycloaddition reaction, to allow for selective modifications on other parts of the molecule. This is followed by a cyclo-reversion step to restore the conjugated diene system.[6]

Key Experimental Protocols

Step 1: Protection of the Diene System (Diels-Alder Reaction)

  • Objective: To protect the 5,7-diene system of ergosterol to prevent unwanted side reactions during subsequent oxidation steps.

  • Methodology: Ergosterol is reacted with a suitable dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione, in a Diels-Alder reaction to form a stable adduct.[7]

Step 2: Allylic Oxidation

  • Objective: To introduce a hydroxyl group at the 1α position.

  • Methodology: The protected ergosterol derivative undergoes allylic oxidation. A common reagent for this transformation is selenium dioxide (SeO2), often in the presence of a co-oxidant like tert-butyl hydroperoxide.[1][8] The reaction is typically carried out in a suitable solvent such as tert-butanol.[9] The mechanism proceeds via an ene reaction followed by a[3][10]-sigmatropic rearrangement.[11]

Step 3: Cyclo-reversion to Restore the Triene System

  • Objective: To deprotect the 5,7-diene system and regenerate the vitamin D triene structure.

  • Methodology: The Diels-Alder adduct is subjected to a retro-Diels-Alder reaction, often by heating in a suitable solvent. A patent describes the reaction with acetic acid at an elevated temperature of about 65°C to effect a cyclo-reversion, resulting in the formation of 1α-hydroxyvitamin D2 monoacetate.[6]

Step 4: Photochemical Isomerization

  • Objective: To convert the pre-vitamin D form (cis-isomer) to the desired trans-isomer (doxercalciferol).

  • Methodology: The product from the previous step, which exists as an equilibrium mixture of the pre-vitamin and the vitamin, is subjected to ultraviolet (UV) irradiation.[12] This photochemical process facilitates the isomerization to the thermodynamically more stable trans-isomer.[13] The thermal conversion of the previtamin to the vitamin is a sigmatropic 1,7-hydrogen shift.[12]

Step 5: Deprotection of Hydroxyl Groups

  • Objective: To remove any protecting groups from the hydroxyl functions.

  • Methodology: If acetate or other protecting groups are present, they are removed, typically by base-catalyzed hydrolysis. For instance, de-acetylation can be achieved using potassium hydroxide in ethanol at room temperature.[6]

Purification of this compound

Achieving high purity is critical for the final API. A combination of preparative HPLC and crystallization is typically employed to remove isomeric impurities, unreacted starting materials, and by-products.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating doxercalciferol from complex mixtures.[14][15] Reversed-phase chromatography is commonly used.

Experimental Protocol: Preparative Reversed-Phase HPLC

  • Column: A C18 stationary phase is typically used.[14][16]

  • Mobile Phase: A mixture of organic solvents and water is employed. Common mobile phases include acetonitrile/water or methanol/acetonitrile/hexane.[16][17] The specific gradient or isocratic conditions are optimized to achieve the best separation of doxercalciferol from its impurities.

  • Detection: UV detection at approximately 265 nm is suitable for vitamin D analogs.[17]

  • Fraction Collection: Fractions corresponding to the doxercalciferol peak are collected.

  • Post-Purification: The collected fractions are pooled, and the solvent is removed under reduced pressure.

ParameterTypical Value/ConditionReference
Stationary Phase C18[14]
Mobile Phase Acetonitrile/Water or Methanol/Acetonitrile/Hexane[16][17]
Detection Wavelength 265 nm[17]
Achievable Purity > 99.7%[14]
Product Yield > 70%[14]

Table 1: Typical parameters for preparative HPLC purification of doxercalciferol.

Crystallization

Crystallization is the final step to obtain highly pure, crystalline doxercalciferol and to remove any remaining impurities.[6] The choice of solvent system is crucial for obtaining good quality crystals and high yield.

Experimental Protocol: Recrystallization

  • Solvent System: A two-solvent system is often employed, consisting of a solvent in which doxercalciferol is soluble and an anti-solvent in which it is poorly soluble.[18]

  • Procedure:

    • Dissolve the crude doxercalciferol in a minimal amount of a suitable solvent (e.g., methyl tert-butyl ether (MBTE), acetone, or butanone) with gentle heating (e.g., 35-40°C).[6][19]

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add an anti-solvent (e.g., heptane, ethanol, or isopropanol) until slight turbidity is observed.[6][19]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator (e.g., 10-15°C) to induce crystallization.[19]

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum at a controlled temperature (e.g., 25-30°C).[19]

Solvent SystemPurity AchievedReference
Methyl tert-butyl ether (MBTE) / Heptane> 99%[6]
Acetone / Methanol99.7%[19]
Butanone / Ethanol99.7%[19]
Methyl tert-butyl ketone / Isopropanol99.8%[19]

Table 2: Reported solvent systems and achievable purities for doxercalciferol crystallization.

Visualization of Key Pathways and Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Ergosterol Ergosterol Protected_Ergosterol Protected Diene Ergosterol->Protected_Ergosterol Diels-Alder Reaction Oxidized_Intermediate 1α-Hydroxy Intermediate Protected_Ergosterol->Oxidized_Intermediate Allylic Oxidation (SeO2) Pre_Doxercalciferol Pre-Doxercalciferol Mixture Oxidized_Intermediate->Pre_Doxercalciferol Cyclo-reversion Crude_Doxercalciferol Crude Doxercalciferol Pre_Doxercalciferol->Crude_Doxercalciferol UV Isomerization & Deprotection HPLC_Purification Preparative HPLC Crude_Doxercalciferol->HPLC_Purification Crude Product Crystallization Crystallization HPLC_Purification->Crystallization Concentrated Eluate Pure_Doxercalciferol This compound (>99.5%) Crystallization->Pure_Doxercalciferol Pure Crystals

Figure 1: General workflow for the synthesis and purification of this compound.
Doxercalciferol Signaling Pathway

Doxercalciferol is a prodrug that requires metabolic activation. Its active form, 1α,25-dihydroxyvitamin D2, exerts its biological effects by binding to the Vitamin D Receptor (VDR).

Doxercalciferol_Signaling_Pathway cluster_activation Metabolic Activation (Liver) cluster_cellular_action Cellular Action Doxercalciferol Doxercalciferol (1α-hydroxyvitamin D2) Active_Metabolite 1α,25-dihydroxyvitamin D2 Doxercalciferol->Active_Metabolite CYP27A1 VDR Vitamin D Receptor (VDR) Active_Metabolite->VDR Binds to VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., ↓ PTH Synthesis) Gene_Expression->Biological_Effects

References

Trans-Doxercalciferol: A Technical Guide on its Mechanism of Action in Renal Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of Chronic Kidney Disease (CKD), characterized by elevated parathyroid hormone (PTH) levels and disruptions in mineral metabolism. Doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D2 analog, is a key therapeutic agent for managing SHPT in patients with CKD. This document provides a comprehensive overview of the molecular mechanism of action of doxercalciferol, supported by quantitative data from clinical studies and detailed experimental methodologies.

Doxercalciferol acts as a prohormone, undergoing hepatic activation to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active metabolite then modulates gene expression by binding to the vitamin D receptor (VDR) in target tissues. The primary therapeutic effect is the suppression of PTH gene transcription and secretion in the parathyroid glands. This guide will delve into the signaling pathways, present comparative efficacy and safety data, and outline the protocols of pivotal experiments, offering a technical resource for the scientific community.

Core Mechanism of Action

Doxercalciferol is a synthetic vitamin D2 analog that requires metabolic activation to exert its biological effects[1][2]. Unlike native vitamin D, its activation pathway bypasses the need for renal 1α-hydroxylation, a step that is impaired in patients with chronic kidney disease[2][3].

2.1 Hepatic Activation: Upon administration, doxercalciferol is transported to the liver, where it undergoes 25-hydroxylation by the enzyme CYP27A1[1][4]. This metabolic conversion yields the major active metabolite, 1α,25-dihydroxyvitamin D2 (also known as 1,25(OH)2D2 or Hectorol), and a minor metabolite, 1α,24-dihydroxyvitamin D2[1][4][5]. The elimination half-life of the active metabolite is approximately 32 to 37 hours[1][2].

2.2 Vitamin D Receptor (VDR) Activation and PTH Suppression: The active metabolite, 1α,25-(OH)2D2, binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including the parathyroid glands, intestines, bones, and kidneys[6][7]. This binding initiates a cascade of molecular events:

  • Conformational Change and Heterodimerization: Ligand-bound VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR)[8].

  • DNA Binding: The VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes[7][8].

  • Transcriptional Regulation: This binding modulates the transcription of VDR-target genes. In the parathyroid gland, the primary action is the direct suppression of the gene encoding for parathyroid hormone (PTH)[6][9][10]. Studies have confirmed that this suppressive action is VDR-dependent[9][10].

By downregulating PTH synthesis and secretion, doxercalciferol helps to correct the excessive PTH levels characteristic of secondary hyperparathyroidism[6].

2.3 Effects on Calcium and Phosphorus Homeostasis: Beyond its direct action on the parathyroid gland, VDR activation by doxercalciferol's active metabolite also influences mineral balance by:

  • Increasing Intestinal Absorption: Stimulating the absorption of dietary calcium and phosphorus in the intestines[3][4][6].

  • Regulating Renal Reabsorption: Modulating the tubular reabsorption of calcium in the kidneys[3][4].

These actions help to normalize serum calcium levels, which can further contribute to the suppression of PTH secretion[6].

Signaling Pathway Diagram

Doxercalciferol_MOA cluster_blood Bloodstream / Systemic Circulation cluster_liver Liver cluster_ptg Parathyroid Gland Cell Dox Doxercalciferol (1α-hydroxyvitamin D₂) CYP27A1 CYP27A1 Enzyme (25-hydroxylase) Dox->CYP27A1 Metabolism Active_D2 1α,25-(OH)₂D₂ (Active Metabolite) VDR VDR Active_D2->VDR Binding CYP27A1->Active_D2 VDR_RXR VDR/RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to PTH_Gene PTH Gene VDRE->PTH_Gene Regulates PTH PTH Secretion PTH_Gene->PTH Suppresses Transcription

Caption: Metabolic activation and VDR-mediated suppression of PTH by Doxercalciferol.

Quantitative Data from Clinical Investigations

The efficacy and safety of doxercalciferol in treating SHPT in CKD patients have been evaluated in numerous clinical trials. The following tables summarize key quantitative outcomes from these studies, comparing doxercalciferol to placebo and other active vitamin D analogs.

Table 1: Efficacy of Doxercalciferol in Reducing Intact PTH (iPTH) Levels
Study / ComparisonPatient PopulationDurationBaseline Mean iPTH (pg/mL)Treatment GroupMean iPTH Reduction
Coburn et al. (2004)[11]CKD Stages 3-424 Weeks>85Doxercalciferol46% (P < 0.001 vs. baseline)
PlaceboNo significant change
Unnamed Study (vs. Calcitriol)[5][12]CKD Stages 3-412 Weeks432.8Doxercalciferol (1 µ g/day )43.1% (P < 0.05 vs. Calcitriol)
490.5Calcitriol (0.5 µ g/day )13.4%
Frazão et al. (vs. Paricalcitol)[13]Hemodialysis16 Weeks~600-700DoxercalciferolSimilar efficacy to Paricalcitol in achieving >30% reduction
ParicalcitolSimilar efficacy to Doxercalciferol in achieving >30% reduction
Moe et al. (2010)[14]CKD Stages 3-43 Months106.5Doxercalciferol27% (P = 0.002 vs. baseline)
108.7Cholecalciferol10% (P = 0.16 vs. baseline)
Gupta et al. (2013)[15]CKD Stage 418 Weeks381.7Doxercalciferol35.4% (P < 0.001 vs. baseline)
Table 2: Safety Profile - Effects on Serum Calcium and Phosphorus
Study / ComparisonPatient PopulationTreatment GroupChange in Serum CalciumChange in Serum PhosphorusIncidence of Hypercalcemia (>10.5 mg/dL)
Coburn et al. (2004)[11]CKD Stages 3-4DoxercalciferolNo clinically significant difference from placeboNo clinically significant difference from placeboNot significantly different from placebo
Unnamed Study (vs. Calcitriol)[5][12]CKD Stages 3-4Doxercalciferol-No significant change3 patients (12%)
Calcitriol-No significant change8 patients (32%)
Moe et al. (2010)[14]CKD Stages 3-4DoxercalciferolSignificant rise (9.1 to 9.5 mg/dL; P=0.04)No effect2 patients
CholecalciferolNo significant change (9.0 to 9.0 mg/dL)No effect1 patient
Gupta et al. (2013)[15]CKD Stage 4DoxercalciferolNo significant difference from baselineNo significant difference from baseline4 patients (11.4%) developed hypercalcemia (>10.7 mg/dL)

Note: Definitions of hypercalcemia and study protocols may vary between trials.

Experimental Protocols

Understanding the methodologies behind the clinical data is crucial for interpretation. Below are detailed protocols from key studies cited.

Protocol: Randomized, Placebo-Controlled Trial in CKD Stages 3 and 4 (Coburn et al., 2004)[11]
  • Objective: To evaluate the efficacy and safety of oral doxercalciferol for SHPT in pre-dialysis patients.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population:

    • Inclusion Criteria: 55 adults with CKD Stage 3 or 4; intact PTH (iPTH) level > 85 pg/mL.

    • Exclusion Criteria: Not specified in the abstract.

  • Methodology:

    • Baseline Phase: 8-week baseline period.

    • Treatment Phase: 24 weeks of oral therapy with either doxercalciferol or a matching placebo.

    • Dosing: Dosages were initiated and gradually increased if the iPTH level was not decreased by 30% or more, provided serum calcium and phosphorus levels remained stable.

    • Monitoring: Regular monitoring of plasma iPTH, serum calcium, serum phosphorus, urinary calcium, bone-specific serum markers, and serum 1α,25-dihydroxyvitamin D levels. Glomerular filtration rate (GFR) was measured before and after treatment.

  • Biochemical Assays:

    • iPTH Measurement: The specific immunoradiometric assay (IRMA) or immunochemiluminometric assay (ICMA) used was not detailed in the abstract but "intact PTH" assays are standard[16]. These are second-generation assays that measure both full-length PTH and some fragments[16][17].

  • Primary Endpoints: Mean change in plasma iPTH from baseline to 24 weeks.

  • Safety Endpoints: Incidence of hypercalcemia, hyperphosphatemia, and hypercalciuria.

Protocol: Comparative Study of Doxercalciferol and Calcitriol (Unnamed Study)[5][12]
  • Objective: To compare the efficacy and safety of doxercalciferol versus calcitriol in controlling SHPT in CKD patients.

  • Study Design: An open, prospective, randomized study.

  • Patient Population:

    • Inclusion Criteria: 50 adult patients with CKD Stage 3 or 4.

  • Methodology:

    • Randomization: Patients were randomly assigned to one of two groups (n=25 per group).

    • Treatment:

      • Group I: Received calcitriol at a dosage of 0.5 µ g/day .

      • Group II: Received doxercalciferol at a dosage of 1 µ g/day .

    • Duration: 12 weeks (3 months).

    • Monitoring: Renal investigations were carried out monthly. iPTH levels were measured at the beginning and at the end of the study.

  • Biochemical Assays:

    • iPTH Measurement: Specific assay method not detailed, but results were reported as "serum iPTH."

  • Primary Endpoints: Percentage reduction in mean iPTH levels after 12 weeks.

  • Safety Endpoints: Episodes of hypercalcemia (defined as serum calcium > 10.5 mg/dL).

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_treatment 24-Week Treatment Phase Screening Patient Screening (CKD Stage 3/4, iPTH > 85 pg/mL) Baseline 8-Week Baseline Period (Data Collection) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Doxercalciferol (Dose Titration) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Monitoring Weekly/Monthly Monitoring (iPTH, Ca, P, GFR) GroupA->Monitoring GroupB->Monitoring Endpoint End of Study (24 Weeks) Final Data Collection Monitoring->Endpoint Analysis Statistical Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: Generalized workflow for a randomized controlled trial of Doxercalciferol.

Conclusion

Trans-Doxercalciferol serves as a potent prohormone for the treatment of secondary hyperparathyroidism in patients with renal disease. Its mechanism of action is well-defined, involving hepatic conversion to an active metabolite that directly suppresses PTH gene expression through VDR activation. This targeted action, independent of renal function for activation, makes it a valuable therapeutic option in the CKD population.

Clinical data consistently demonstrate that doxercalciferol effectively reduces elevated iPTH levels. While it carries a risk of increasing serum calcium and phosphorus, studies suggest a potentially wider therapeutic window compared to calcitriol, with a lower incidence of hypercalcemia. The detailed protocols provided herein offer a framework for the design and interpretation of future research in this critical area of nephrology. Further head-to-head trials with other VDR activators will continue to refine its precise place in therapy.

References

Unveiling the Biological and Physiological Landscape of trans-Doxercalciferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxercalciferol, a synthetic vitamin D2 analog, serves as a critical therapeutic agent in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] Its efficacy in modulating parathyroid hormone (PTH) levels, coupled with its distinct metabolic activation pathway, positions it as a subject of significant interest in nephrology and endocrinology. This technical guide provides a comprehensive overview of the biological functions and physiological effects of trans-Doxercalciferol, incorporating detailed experimental data, methodologies, and visual representations of its molecular interactions.

Mechanism of Action and Metabolic Activation

Doxercalciferol, chemically known as 1α-hydroxyvitamin D2 (1α-OH-D2), is a prohormone that requires metabolic activation to exert its biological effects.[3][4] Unlike calcitriol (1α,25-dihydroxyvitamin D3), the activation of doxercalciferol is independent of renal 1α-hydroxylase, an enzyme often compromised in CKD patients.[1][3]

The activation process occurs primarily in the liver, where the cytochrome P450 enzyme CYP27A1 hydroxylates doxercalciferol at the 25-position.[3][5] This conversion yields the active metabolite 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), also known as ercalcitriol.[3][6] A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed.[1][3]

The active metabolite, 1α,25-(OH)2D2, binds to the vitamin D receptor (VDR), a nuclear transcription factor present in various tissues, including the parathyroid glands, intestine, bone, and kidneys.[6][7] The binding of 1α,25-(OH)2D2 to the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes.[7]

The primary therapeutic effect of doxercalciferol in SHPT is the suppression of PTH gene transcription in the parathyroid glands.[6][8] By activating the VDR in these glands, doxercalciferol directly inhibits the synthesis and secretion of PTH.[5][6]

Dox Doxercalciferol (1α-hydroxyvitamin D2) Liver Liver (CYP27A1) Dox->Liver 25-hydroxylation Active 1α,25-dihydroxyvitamin D2 (Active Metabolite) Liver->Active VDR Vitamin D Receptor (VDR) Active->VDR Binds to Complex VDR/RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex DNA DNA (VDREs) Complex->DNA Binds to Gene Target Gene Transcription DNA->Gene Modulates PTH PTH Synthesis & Secretion Gene->PTH Suppresses

Caption: Metabolic activation and signaling pathway of Doxercalciferol.

Physiological Effects

The physiological effects of doxercalciferol are primarily mediated by its active metabolite, 1α,25-(OH)2D2, and its interaction with the VDR in various target organs.

Regulation of Parathyroid Hormone

The hallmark effect of doxercalciferol is the potent suppression of PTH levels.[9][10] This is a direct consequence of VDR activation in the parathyroid glands, leading to decreased PTH gene transcription.[6] Numerous clinical studies have demonstrated the efficacy of doxercalciferol in reducing elevated iPTH levels in patients with CKD stages 3, 4, and 5 on dialysis.[3][10][11]

Mineral Homeostasis: Calcium and Phosphorus

Doxercalciferol influences mineral homeostasis by increasing intestinal absorption of calcium and phosphorus and modulating their reabsorption in the kidneys.[5][12] This can lead to elevations in serum calcium and phosphorus levels, a critical consideration in its clinical use.[9][13] The risk of hypercalcemia and hyperphosphatemia necessitates careful monitoring and dose adjustments.[12]

Bone Metabolism

By suppressing PTH, doxercalciferol indirectly reduces the high bone turnover characteristic of SHPT.[5] It also has direct effects on bone cells, promoting osteoblast differentiation and function, which aids in bone formation, while modulating osteoclast activity to prevent excessive bone resorption.[6] Studies have shown that doxercalciferol treatment can lead to a decrease in bone-specific alkaline phosphatase, a marker of bone formation.[3]

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials investigating the effects of doxercalciferol.

Table 1: Efficacy of Doxercalciferol in Reducing iPTH Levels in CKD Patients

Study PopulationTreatment GroupBaseline Mean iPTH (pg/mL)Post-Treatment Mean iPTH (pg/mL)Mean Reduction in iPTHReference
CKD Stage 3 & 4Doxercalciferol194.6-46% decrease from baseline[10]
CKD Stage 3 & 4Placebo--Unchanged[10]
CKD on HemodialysisDoxercalciferol--101.4 pg/mL decrease[3]
CKD on HemodialysisPlacebo--4.4 pg/mL decrease[3]
CKD Stage 4Doxercalciferol381.7 ± 31.3237.9 ± 25.735.4 ± 4.4% decrease[11]

Table 2: Effects of Doxercalciferol on Serum Calcium and Phosphorus Levels

Study PopulationTreatment GroupBaseline Mean Serum Calcium (mg/dL)Post-Treatment Mean Serum Calcium (mg/dL)Baseline Mean Serum Phosphorus (mg/dL)Post-Treatment Mean Serum Phosphorus (mg/dL)Reference
CKD (Vitamin D deficient)Doxercalciferol9.1 ± 0.59.5 ± 0.9 (p=0.04)--[14]
CKD (Vitamin D deficient)Cholecalciferol9.0 ± 0.89.0 ± 0.6 (NS)--[14]
CKD Stage 3 & 4Doxercalciferol vs. PlaceboNo significant differenceNo significant differenceNo significant differenceNo significant difference[10]
CKD Stage 4Doxercalciferol--No significant change from baselineNo significant change from baseline[11]

Table 3: Pharmacokinetic Properties of Doxercalciferol's Active Metabolite (1α,25-(OH)2D2)

ParameterValueReference
Time to Peak Blood Levels (Oral)11-12 hours[3]
Mean Elimination Half-Life32 to 37 hours (range up to 96 hours)[1][3]
Bioavailability (Oral Capsule vs. IV)~42%[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of experimental protocols from key studies.

Randomized, Double-Blind, Placebo-Controlled Trial in CKD Stages 3 and 4 (Coburn et al.)
  • Objective: To evaluate the safety and efficacy of oral doxercalciferol in controlling SHPT in patients with CKD stages 3 and 4.[10]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10]

  • Participants: 55 adults with stage 3 or 4 CKD and an intact PTH (iPTH) level greater than 85 pg/mL.[10]

  • Intervention: After an 8-week baseline period, patients received 24 weeks of oral therapy with either doxercalciferol or a placebo. The dosage was gradually increased if the iPTH level was not decreased by 30% or greater and serum calcium and phosphorus levels were stable.[10]

  • Monitoring: Regular monitoring included plasma iPTH, serum calcium and phosphorus, urinary calcium, bone-specific serum markers, and serum 1α,25-dihydroxyvitamin D levels. Glomerular filtration rate (GFR) was measured before and after treatment.[10]

  • Outcome Measures: The primary outcome was the change in mean plasma iPTH levels from baseline. Secondary outcomes included changes in serum calcium, phosphorus, and bone turnover markers.[10]

Randomized Trial Comparing Cholecalciferol and Doxercalciferol in CKD (Zisman et al.)
  • Objective: To compare the effectiveness of high-dose cholecalciferol to doxercalciferol for the treatment of SHPT in vitamin D-deficient patients with CKD.[14]

  • Study Design: A randomized controlled trial of 3 months' duration.[14][16]

  • Participants: Patients with CKD stage 3 were randomly allocated to either treatment group.[16]

  • Intervention: One group received cholecalciferol (4000 U per day for one month, then 2000 IU daily). The other group received doxercalciferol (2.5 mcg po daily).[16]

  • Monitoring: Blood endpoints (PTH, calcium, phosphorus) were assessed monthly. Blood pressure was measured at baseline and at 3 months. Vitamin D levels were measured at baseline and the end of the study.[14][16]

  • Outcome Measures: The primary endpoint was the change in PTH levels. Secondary endpoints included changes in serum calcium, phosphorus, and blood pressure.[16]

cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment 24-Week Treatment Period cluster_followup Follow-up & Analysis Screen Patient Screening (CKD Stage 3/4, High iPTH) Baseline 8-Week Baseline Period Screen->Baseline Randomize Randomization Baseline->Randomize Dox_Arm Doxercalciferol Arm (Dose Titration) Randomize->Dox_Arm Placebo_Arm Placebo Arm Randomize->Placebo_Arm FollowUp Regular Monitoring (iPTH, Ca, P, GFR) Dox_Arm->FollowUp Placebo_Arm->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Workflow for a randomized controlled trial of Doxercalciferol.

Conclusion

This compound is a valuable therapeutic tool for managing secondary hyperparathyroidism in patients with chronic kidney disease. Its unique hepatic activation pathway makes it effective even in patients with impaired renal function. The primary physiological effect of doxercalciferol is the potent, VDR-mediated suppression of PTH synthesis and secretion, which in turn helps to normalize bone metabolism. However, its influence on calcium and phosphorus homeostasis requires diligent monitoring to mitigate the risks of hypercalcemia and hyperphosphatemia. Further comparative studies are needed to fully elucidate its place in therapy relative to other vitamin D analogs.[9] This guide provides a foundational understanding for researchers and clinicians working to optimize the management of mineral and bone disorders in CKD.

References

An In-depth Technical Guide to the Discovery and Chemical Properties of Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog developed as a therapeutic agent for secondary hyperparathyroidism (SHPT) in patients with Chronic Kidney Disease (CKD).[1][2][3] As a prodrug, it undergoes hepatic activation to its biologically active form, 1α,25-dihydroxyvitamin D2 (ercalcitriol), which modulates calcium and parathyroid hormone (PTH) homeostasis.[4][5][6] This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and analytical methodologies related to Doxercalciferol, with a specific focus on its geometric isomer, trans-Doxercalciferol.

Discovery and Development

The development of Doxercalciferol was driven by the need for a vitamin D analog that could effectively suppress elevated PTH levels in CKD patients without causing significant hypercalcemia or hyperphosphatemia, common side effects of earlier treatments like calcitriol.[7][8] In patients with CKD, the kidneys' ability to perform the final hydroxylation step to activate vitamin D is impaired, leading to SHPT and metabolic bone disease.[1][2] Doxercalciferol was designed to bypass this renal activation step.[4][5] It is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the active form that regulates PTH.[1][2][9] Clinical trials have demonstrated its efficacy in significantly reducing PTH levels in patients with stage 3, 4, and 5 CKD.[7][10][11]

The synthesis of Doxercalciferol is a multi-step process that typically starts from ergosterol, a sterol found in fungi and yeast.[12][13] The process involves photochemical and thermal reactions to open the B-ring of the sterol nucleus, followed by chemical modifications to introduce the hydroxyl group at the 1α-position.[6]

Chemical Properties

Doxercalciferol is a seco-steroid, a class of steroids in which one of the rings has been broken.[14] Chemically, it is designated as (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol.[15][16] The term "this compound" typically refers to the (1α,3β,5E,7E,22E) isomer, which can be a related impurity or degradation product.[17][18]

Physicochemical Characteristics

Doxercalciferol is a colorless, crystalline compound.[15][16] It is soluble in organic solvents and oils but is relatively insoluble in water.[15][16][19] Key quantitative properties are summarized below.

PropertyValueReference
Chemical FormulaC28H44O2[3][15][20]
Molar Mass412.65 g/mol [3][18]
CAS Number54573-75-0 (Doxercalciferol)[20]
CAS Number74007-20-8 (this compound)[21]
AppearanceColorless crystalline compound[15][16]
SolubilitySoluble in oils and organic solvents; insoluble in water[15][16][19]

Mechanism of Action and Signaling Pathway

Doxercalciferol itself is biologically inert.[5] Its therapeutic activity is dependent on its conversion to the active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[15][19]

  • Activation: Following administration, Doxercalciferol is transported to the liver, where it undergoes 25-hydroxylation. This reaction is catalyzed by the cytochrome P450 enzyme CYP27.[2][15] This activation step is crucial as it does not require kidney function, making the drug suitable for patients with renal impairment.[2][5]

  • VDR Binding: The active metabolite, 1α,25-(OH)2D2, binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various target tissues, including the parathyroid glands, intestines, bones, and kidneys.[1][4][15]

  • Signal Transduction: The binding of 1α,25-(OH)2D2 to the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[22]

  • Physiological Effects:

    • Parathyroid Gland: The primary therapeutic effect is the suppression of PTH gene transcription, leading to reduced synthesis and secretion of parathyroid hormone.[4][14][15]

    • Intestine: It upregulates genes involved in calcium and phosphorus absorption, increasing their uptake from the diet.[1][20]

    • Bone: It plays a role in bone remodeling by influencing osteoblast and osteoclast activity.[4][14]

Doxercalciferol_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_parathyroid Parathyroid Gland Cell Dox Doxercalciferol (1α-OH-D2) CYP27 CYP27 Enzyme Dox->CYP27 25-hydroxylation Active_D2 Active Metabolite (1α,25-(OH)2D2) CYP27->Active_D2 VDR Vitamin D Receptor (VDR) Active_D2->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE VDRE (on PTH Gene) VDR_RXR->VDRE Binds to PTH_Gene PTH Gene Transcription VDRE->PTH_Gene Inhibits PTH_Secretion ↓ PTH Synthesis & Secretion PTH_Gene->PTH_Secretion

Caption: Metabolic activation and signaling pathway of Doxercalciferol. (Max Width: 760px)

Pharmacokinetic Properties

The pharmacokinetics of Doxercalciferol are primarily defined by its active metabolite, 1α,25-(OH)2D2.[9]

ParameterValueSubject PopulationReference
Bioavailability (Oral) ~42%Healthy Volunteers[23]
Time to Peak Concentration (Tmax) ~8 hours (IV)Healthy Volunteers[15][20]
11-12 hours (Oral, repeated dosing)Healthy Volunteers[20]
Elimination Half-life 32-37 hours (range up to 96 hours)Healthy & ESRD Patients[2][5][20]

Experimental Protocols and Analytical Methods

The quantification of Doxercalciferol and its related substances, including the trans-isomer, is critical for quality control and clinical monitoring. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique.[24][25][26]

Quantification of Doxercalciferol and Impurities by HPLC

This protocol outlines a general method for the analysis of Doxercalciferol formulations.

Objective: To separate and quantify Doxercalciferol from its process-related impurities and degradation products, including this compound (Impurity B) and 1α-hydroxy previtamin D2 (Impurity A).[17][24]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Purpose: To pre-concentrate lipophilic impurities from the formulation matrix for enhanced sensitivity.[24]

  • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.[24]

  • Conditioning: Condition cartridge with methanol, followed by water.[24]

  • Loading: Load a pre-mixed sample of the Doxercalciferol formulation and an internal standard solution (e.g., 1β-hydroxy vitamin D2).[17][24]

  • Washing: Wash with a water/methanol mixture to remove hydrophilic excipients.

  • Elution: Elute the analytes of interest with a suitable organic solvent (e.g., acetonitrile).

  • Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.[24]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.[24]

  • Flow Rate: ~1.0 - 1.5 mL/min.

  • Detection: UV spectrophotometer at a wavelength of approximately 265 nm.

  • Quantification: Calculate concentrations based on the peak area response relative to a standard curve. trans-1-α-hydroxy vitamin D2 is often used as the standard for impurity quantification.[17][24]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Doxercalciferol Formulation SPE Solid-Phase Extraction (SPE) Sample->SPE Elute Elution & Reconstitution SPE->Elute Injection Inject into HPLC Elute->Injection Column C18 Reversed-Phase Column Separation Injection->Column Detection UV Detection (~265 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant

Caption: General experimental workflow for HPLC analysis of Doxercalciferol. (Max Width: 760px)
Bioanalytical Methods

For pharmacokinetic studies, highly sensitive methods are required to measure Doxercalciferol and its active metabolite in biological matrices like human plasma.[27]

  • Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).[27][28]

  • Sample Preparation: Typically involves protein precipitation followed by SPE.[27]

  • Derivatization: A derivatization step may be employed to enhance ionization and improve sensitivity for detection in the pg/mL range.[27]

  • Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA), assessing parameters like linearity, accuracy, precision, and stability.[27][28]

Conclusion

Doxercalciferol is a rationally designed prodrug that has become a cornerstone in the management of secondary hyperparathyroidism in the CKD population. Its efficacy stems from a targeted mechanism of action that bypasses impaired renal metabolism. A thorough understanding of its chemical properties, including those of its isomers like this compound, is essential for ensuring drug quality, safety, and therapeutic efficacy. The robust analytical methods developed, particularly HPLC and LC-MS/MS, are critical tools for researchers and drug development professionals in the continued study and application of this important therapeutic agent.

References

The Interaction of Doxercalciferol with the Vitamin D Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between doxercalciferol and the Vitamin D Receptor (VDR). Doxercalciferol, a synthetic vitamin D2 analog, serves as a pro-drug that is metabolically activated to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a potent VDR agonist. This guide details the binding kinetics, receptor activation, downstream signaling pathways, and the experimental methodologies used to characterize these interactions.

Mechanism of Action: From Pro-Drug to VDR Activation

Doxercalciferol (1α-hydroxyvitamin D2) is biologically inert and requires hepatic activation. The enzyme CYP27A1 in the liver hydroxylates doxercalciferol at the 25-position, converting it into its active form, 1α,25-dihydroxyvitamin D2. This active metabolite is the primary ligand responsible for mediating the therapeutic effects of doxercalciferol through its interaction with the VDR.

Upon binding of 1α,25-(OH)2D2, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in calcium and phosphate homeostasis, parathyroid hormone (PTH) regulation, and cellular differentiation. The suppressive action of doxercalciferol on PTH gene expression is a cornerstone of its clinical efficacy and is entirely dependent on the presence and proper functioning of the VDR.

Quantitative Analysis of Doxercalciferol-VDR Interaction

The interaction between the active metabolite of doxercalciferol, 1α,25-(OH)2D2, and the VDR has been quantified through various in vitro assays. Studies have demonstrated that 1α,25-(OH)2D2 and the endogenous active vitamin D3 metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol), exhibit comparable binding affinities for the VDR.[1]

ParameterLigandValueDescription
Binding Affinity (Kd) 1α,25-(OH)2D2~0.1 nMDissociation constant, indicating high affinity of the active metabolite for the VDR.[2][3]
VDR Activation (EC50) 1α,25-(OH)2D2~0.48 nMEffective concentration for 50% of maximal transcriptional activation, demonstrating high potency.[2]

Downstream Gene Regulation by Activated VDR

The activation of the VDR by 1α,25-(OH)2D2 leads to significant changes in the expression of several key genes involved in mineral metabolism and cellular function.

Target GeneEffect of 1α,25-(OH)2D2Quantitative ChangeBiological Function
Parathyroid Hormone (PTH) RepressionDose-dependent suppression of mRNA.Regulates serum calcium and phosphate levels.
Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6) InductionUp to 60-fold increase in mRNA with 10⁻⁷ M treatment.[4][5]Facilitates intestinal calcium absorption.
Calcium-Sensing Receptor (CaSR) Induction~2-fold increase in mRNA.[6]Senses extracellular calcium levels in the parathyroid gland and kidney.
24-hydroxylase (CYP24A1) InductionDose-dependent increase in mRNA.Catabolizes active vitamin D metabolites, acting as a negative feedback loop.[7][8][9][10][11]
Vitamin D Receptor (VDR) Induction~2-fold increase in protein levels; ~50% increase in mRNA.[12]Amplifies the cellular response to vitamin D.

Signaling Pathways and Experimental Workflows

The interaction of doxercalciferol's active metabolite with the VDR initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the workflows of key experimental assays used for its characterization.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_liver Liver Cell cluster_target_cell Target Cell (e.g., Parathyroid) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxercalciferol Doxercalciferol (Pro-drug) CYP27A1 CYP27A1 Doxercalciferol->CYP27A1 Active_Metabolite 1α,25-(OH)2D2 (Active Metabolite) CYP27A1->Active_Metabolite Active_Metabolite_cyto 1α,25-(OH)2D2 Active_Metabolite->Active_Metabolite_cyto VDR VDR VDR_RXR_inactive Inactive VDR/RXR VDR->VDR_RXR_inactive RXR RXR RXR->VDR_RXR_inactive VDR_RXR_active Active VDR-RXR Complex VDR_RXR_inactive->VDR_RXR_active Translocation VDRE VDRE VDR_RXR_active->VDRE Gene Target Gene (e.g., PTH) VDRE->Gene mRNA mRNA Gene->mRNA Protein Protein (e.g., decreased PTH) mRNA->Protein Active_Metabolite_cyto->VDR_RXR_inactive Binding & Activation

Caption: Doxercalciferol Activation and VDR Signaling Pathway.

Competitive_Binding_Assay start Start prepare_reagents Prepare Reagents: - VDR Source - Radiolabeled Ligand ([3H]-Calcitriol) - Unlabeled Competitor (1α,25-(OH)2D2) start->prepare_reagents incubate Incubate VDR with [3H]-Calcitriol and varying concentrations of 1α,25-(OH)2D2 prepare_reagents->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: - Plot % binding vs. concentration - Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for VDR Competitive Binding Assay.

Reporter_Gene_Assay start Start transfect Transfect host cells with: 1. VDR expression vector 2. VDRE-luciferase reporter vector start->transfect treat Treat cells with varying concentrations of 1α,25-(OH)2D2 transfect->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure analyze Analyze Data: - Plot luminescence vs. concentration - Calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for VDR-Mediated Reporter Gene Assay.

Experimental Protocols

VDR Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 1α,25-(OH)2D2 for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [3H]-1α,25-dihydroxyvitamin D3 ([3H]-Calcitriol) at a concentration near its Kd.

  • Test Compound: 1α,25-(OH)2D2 at serial dilutions.

  • Unlabeled Ligand: A high concentration of unlabeled calcitriol for determining non-specific binding.

  • Assay Buffer: Phosphate-buffered saline with a protein stabilizer (e.g., BSA).

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Fluid.

Procedure:

  • Prepare serial dilutions of 1α,25-(OH)2D2.

  • In a multi-well plate, combine the VDR source, [3H]-Calcitriol, and either the assay buffer (for total binding), unlabeled calcitriol (for non-specific binding), or a dilution of 1α,25-(OH)2D2.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the 1α,25-(OH)2D2 concentration.

  • Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

VDR-Mediated Reporter Gene Assay

Objective: To measure the functional ability of 1α,25-(OH)2D2 to activate the VDR and induce gene transcription.

Materials:

  • Reporter Cell Line: A suitable human cell line (e.g., HEK293, Caco-2) stably or transiently co-transfected with a VDR expression vector and a reporter vector containing a luciferase gene downstream of a promoter with VDREs.

  • Cell Culture Medium and Reagents.

  • Test Compound: 1α,25-(OH)2D2 at serial dilutions.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of 1α,25-(OH)2D2 in the cell culture medium.

  • Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Remove the medium and add the luciferase assay reagent to each well to lyse the cells and provide the luciferase substrate.

  • Incubate at room temperature for 10-20 minutes to stabilize the luminescent signal.

  • Measure the luminescence in each well using a luminometer.

  • Plot the luminescence intensity against the logarithm of the 1α,25-(OH)2D2 concentration.

  • Use a sigmoidal dose-response curve fit to determine the EC50 value.

VDR Redistribution Assay

Objective: To visualize and quantify the translocation of VDR from the cytoplasm to the nucleus upon ligand binding.

Materials:

  • Cell Line: U2OS cells stably expressing human VDR fused to a fluorescent protein (e.g., EGFP-VDR).

  • Cell Culture Medium and Reagents.

  • Test Compound: 1α,25-(OH)2D2.

  • Nuclear Stain: Hoechst 33342.

  • Fixing Solution: 4% paraformaldehyde in PBS.

  • High-Content Imaging System or Fluorescence Microscope.

Procedure:

  • Plate the EGFP-VDR expressing cells in a multi-well imaging plate and incubate for 18-24 hours.

  • Treat the cells with 1α,25-(OH)2D2 at the desired concentration. Include a vehicle control.

  • Incubate the plate for 30 minutes at 37°C.

  • Gently decant the medium and fix the cells with the fixing solution for 20 minutes at room temperature.

  • Wash the cells multiple times with PBS.

  • Stain the nuclei by incubating with Hoechst 33342 solution for at least 30 minutes.

  • Acquire images using a high-content imaging system with appropriate filters for EGFP and Hoechst.

  • Analyze the images to quantify the fluorescence intensity of EGFP in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates VDR translocation.

References

In-Depth Technical Guide on the Structural Analysis and Molecular Formula of trans-Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and molecular formula of trans-Doxercalciferol. Doxercalciferol, a synthetic vitamin D2 analog, is a crucial prohormone used in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] Its biological activity is dependent on its metabolic activation in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), a naturally occurring and biologically active form of vitamin D2.[3][4] The "trans" isomer, this compound, refers to a specific geometric isomer of the molecule.

While specific experimental spectroscopic data for the trans-isomer is not widely available in published literature, this guide outlines the established methodologies for its structural elucidation and presents available data for Doxercalciferol and its analogs as a reference.

Molecular Structure and Physicochemical Properties

Doxercalciferol is chemically designated as (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol.[4] The molecule is a colorless crystalline compound soluble in organic solvents and oils but relatively insoluble in water.[4] The trans-isomer, identified by the CAS number 74007-20-8, shares the same molecular formula and weight as Doxercalciferol.[5][6][7]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReference
Molecular Formula C₂₈H₄₄O₂[6][7]
Molecular Weight 412.65 g/mol [6][7]
CAS Number 74007-20-8[5][6][7]
Chemical Name (1R,3S,5E)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol[6]
Synonyms (1alpha,3beta,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol[6]

Structural Analysis and Characterization

The definitive structure of this compound is determined through a combination of spectroscopic and crystallographic techniques. Below are the expected analytical data based on the structure of vitamin D analogs.

Table 2: Summary of Analytical Techniques for Structural Elucidation

TechniqueExpected Observations for a Vitamin D2 Analog
¹H NMR Signals for olefinic protons, protons adjacent to hydroxyl groups, and a complex pattern of overlapping methylene and methine protons in the aliphatic region. Specific shifts for the C18 and C19 methyl groups.
¹³C NMR Resonances for sp² carbons of the triene system and the side chain double bond, sp³ carbons bearing hydroxyl groups, and numerous signals for the steroidal backbone and side chain.
IR Spectroscopy Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching bands for sp² and sp³ carbons (~2850-3100 cm⁻¹), C=C stretching bands for the conjugated triene system (~1600-1650 cm⁻¹), and C-O stretching bands (~1050-1150 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight (412.65). Fragmentation patterns showing loss of water and characteristic cleavages of the seco-steroid core and side chain.
X-Ray Crystallography Provides the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry of the molecule in the solid state.

Experimental Protocols

Synthesis and Purification

A common route for the synthesis of Doxercalciferol involves the chemical modification of ergosterol, a readily available starting material. The synthesis is a multi-step process that can be summarized as follows:

  • Oppenauer Oxidation: Ergosterol is oxidized to produce 4,7,22-triene-3-one.

  • Double Bond Conjugation: Acid-catalyzed rearrangement yields 4,6,22-triene-3-one.

  • Further Steps: A series of subsequent reactions, including photochemical steps, are performed to introduce the 1α-hydroxyl group and form the seco-steroid structure of Doxercalciferol.

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and analysis of Doxercalciferol and its isomers.

  • Stationary Phase: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient system of water and a polar organic solvent like acetonitrile or methanol is employed for optimal separation.

  • Detection: UV detection at approximately 265 nm is suitable due to the conjugated triene system.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer. These experiments help in assigning all proton and carbon signals and establishing the connectivity of the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., KBr), as a mull with Nujol, or as a KBr pellet.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The resulting spectrum provides information about the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and ions are generated using a suitable technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: The mass-to-charge ratio of the molecular ion and its fragments are determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-Ray Crystallography:

  • Crystal Growth: Single crystals of high quality are grown from a suitable solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the electron density map of the crystal, from which the atomic positions are deduced and refined to yield the final three-dimensional structure.

Mechanism of Action and Signaling Pathway

Doxercalciferol is a prodrug that requires activation in the liver. This activation is crucial for its therapeutic effect in regulating parathyroid hormone levels.

Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_parathyroid Parathyroid Gland Cell Dox This compound CYP27 CYP27A1 (25-hydroxylase) Dox->CYP27 Metabolism Active_D2 1α,25-(OH)₂D₂ (Active Metabolite) CYP27->Active_D2 VDR Vitamin D Receptor (VDR) Active_D2->VDR Binds to PTH_Gene PTH Gene VDR->PTH_Gene Inhibits Transcription PTH_mRNA PTH mRNA PTH_Gene->PTH_mRNA PTH Parathyroid Hormone (PTH) PTH_mRNA->PTH Translation Blood_PTH Decreased Blood PTH Levels PTH->Blood_PTH Secretion

Metabolic activation and signaling pathway of Doxercalciferol.

Experimental Workflow for Structural Elucidation

The structural confirmation of a synthesized batch of this compound follows a logical series of analytical steps.

Workflow cluster_analysis Structural Analysis start Synthesis of This compound purification Purification by HPLC start->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ir IR Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity purification->nmr xray X-ray Crystallography (if single crystals available) Determine 3D Structure purification->xray optional confirmation Structural Confirmation nmr->confirmation xray->confirmation

General experimental workflow for structural elucidation.

References

The In Vivo Metabolic Activation of trans-Doxercalciferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxercalciferol (1α-hydroxyvitamin D2), a synthetic analog of vitamin D2, serves as a pro-drug that requires in vivo metabolic activation to exert its therapeutic effects, primarily in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This technical guide provides a comprehensive overview of the metabolic activation of the trans-isomer of doxercalciferol, detailing the enzymatic pathways, pharmacokinetic parameters, and the molecular mechanism of action of its active metabolites. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important therapeutic agent. This document synthesizes available quantitative data into structured tables, outlines key experimental protocols for its study, and provides visual representations of its metabolic pathway and downstream signaling events.

Introduction to Doxercalciferol and its trans-Isomer

Doxercalciferol is chemically known as 1α-hydroxyergocalciferol. Like other vitamin D compounds, it can exist in different isomeric forms. The designation "trans" in trans-doxercalciferol typically refers to the conformation at the 5,6 double bond of the seco-steroid structure. While the more common form is the 5,6-cis-isomer, the 5,6-trans-isomer is also biologically relevant. Studies on related vitamin D analogs, such as 5,6-trans-cholecalciferol, have shown that this configuration is biologically active and can be metabolized in vivo, in some cases more rapidly than the cis-isomer[1]. This guide will focus on the established metabolic pathway of doxercalciferol, which is understood to apply to its biologically active isomers.

The Metabolic Activation Pathway

The conversion of doxercalciferol from a pro-drug to its active form is a critical step in its mechanism of action. This activation is a targeted enzymatic process that occurs primarily in the liver.

Hepatic 25-Hydroxylation: The Key Activation Step

Doxercalciferol is absorbed from the gastrointestinal tract and transported to the liver.[2][3] In the liver, it undergoes a crucial hydroxylation reaction at the 25th carbon position. This reaction is catalyzed by the mitochondrial enzyme CYP27A1 , a vitamin D 25-hydroxylase.[4][5][6]

This enzymatic step converts doxercalciferol into its major active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), also known as ercalcitriol.[2][3][4] A minor metabolite, 1α,24-dihydroxyvitamin D2 , is also formed during this process.[2][3][4]

A key advantage of doxercalciferol is that its activation is independent of the kidneys.[2][3][4] This is particularly beneficial for patients with chronic kidney disease, where the renal 1α-hydroxylase (CYP27B1), responsible for activating native vitamin D (ergocalciferol and cholecalciferol), is often impaired.

Metabolic_Activation_of_trans_Doxercalciferol cluster_liver Hepatic Activation Doxercalciferol Doxercalciferol CYP27A1 CYP27A1 Doxercalciferol->CYP27A1 25-Hydroxylation Active_Metabolites 1α,25-(OH)2D2 (Major Active Metabolite) CYP27A1->Active_Metabolites Minor_Metabolite 1α,24-(OH)2D2 (Minor Metabolite) CYP27A1->Minor_Metabolite Circulation Systemic Circulation Active_Metabolites->Circulation Minor_Metabolite->Circulation Absorption Oral Administration & Gastrointestinal Absorption Absorption->Doxercalciferol

Figure 1: Metabolic Activation of Doxercalciferol in the Liver.

Quantitative Data and Pharmacokinetics

The pharmacokinetic profile of doxercalciferol is primarily defined by the generation and clearance of its active metabolite, 1α,25-(OH)2D2. The following tables summarize key quantitative data from in vivo studies.

Table 1: Pharmacokinetic Parameters of 1α,25-(OH)2D2 Following Doxercalciferol Administration
ParameterOral AdministrationIntravenous AdministrationReference(s)
Bioavailability (of 1α,25-(OH)2D2) ~42% (relative to IV)100%[9][10][11]
Time to Peak Concentration (Tmax) 11-12 hours (repeated doses)8 ± 5.9 hours (single dose)[5][6]
Mean Elimination Half-life (t1/2) 32 to 37 hours (range up to 96 hours)Not explicitly stated, but similar to oral[5][6][9]
Time to Steady State Within 8 daysNot applicable[9][10]
Table 2: Dose-Dependent Serum Concentrations of 1α,25-(OH)2D2
Oral Doxercalciferol DoseMean Steady-State Serum Concentration of 1α,25-(OH)2D2NoteReference(s)
5 µg every 48 hours20 pg/mLIncrease is less than proportional with higher doses.[9][10]
15 µg every 48 hours45 pg/mLIncrease is less than proportional with higher doses.[9][10]
Table 3: Dose Conversion Factors for Doxercalciferol
ConversionConversion FactorNoteReference(s)
IV Paricalcitol to Oral Doxercalciferol0.92For maintaining similar intact PTH control.[12][13]
IV Doxercalciferol to Oral Doxercalciferol1.49For maintaining similar intact PTH control.[12][13]

Mechanism of Action: VDR-Mediated Signaling

The biologically active metabolite, 1α,25-(OH)2D2, exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various target tissues, including the parathyroid glands, intestine, bone, and kidneys.[14]

Regulation of Parathyroid Hormone (PTH)

In the parathyroid glands, the binding of 1α,25-(OH)2D2 to the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter region of the parathyroid hormone gene, leading to the inhibition of PTH gene transcription.[15][16] This suppression of PTH synthesis and secretion is the primary therapeutic effect in the treatment of secondary hyperparathyroidism.

Furthermore, extracellular calcium levels can influence this pathway. High calcium concentrations have been shown to upregulate VDR expression in parathyroid cells through the ERK1/2-MAPK signaling pathway, a process mediated by the transcription factor Sp1.[10] This suggests a synergistic relationship between calcium and active vitamin D in regulating parathyroid function.

VDR_Signaling_Pathway cluster_cell Parathyroid Cell Metabolite 1α,25-(OH)2D2 VDR VDR Metabolite->VDR Binds Complex VDR-RXR-Metabolite Complex VDR->Complex RXR RXR RXR->Complex VDRE VDRE on PTH Gene Complex->VDRE Binds to PTH_Gene PTH Gene Transcription VDRE->PTH_Gene Inhibits PTH_Synthesis PTH Synthesis & Secretion PTH_Gene->PTH_Synthesis Effect Decreased Serum PTH PTH_Synthesis->Effect Circulation Circulating 1α,25-(OH)2D2 Circulation->Metabolite Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Animal_Model Rodent Model (Rat or Mouse) Dosing Doxercalciferol Administration (Oral or IP) Animal_Model->Dosing Sample_Collection Blood & Tissue Collection Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, LLE/SPE) Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

The Role of Trans-Doxercalciferol as a Prohormone in Vitamin D Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol, a synthetic vitamin D2 analog, serves as a pivotal prohormone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2][3][4] This technical guide provides a comprehensive overview of trans-doxercalciferol, elucidating its mechanism of action, metabolic activation, and therapeutic effects within the intricate vitamin D signaling pathways. The document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex biological and experimental processes.

Introduction: Doxercalciferol as a Prohormone

Doxercalciferol, chemically known as 1α-hydroxyvitamin D2 (1α-OH-D2), is an inactive precursor that requires metabolic activation to exert its biological effects.[4][5] Unlike native vitamin D, which undergoes hydroxylation in both the liver and kidneys, doxercalciferol bypasses the need for renal activation, a critical advantage in patients with compromised kidney function.[2][3][4][5][6] Its primary indication is the treatment of SHPT in adult patients with Stage 3 or 4 CKD and those on dialysis.[1][3][4]

Mechanism of Action and Metabolic Activation

The therapeutic activity of doxercalciferol is dependent on its conversion to biologically active metabolites. This activation process is central to its function as a prohormone.

Hepatic Activation

Upon administration, doxercalciferol is transported to the liver, where it undergoes 25-hydroxylation by the enzyme CYP27A1. This metabolic step converts doxercalciferol into 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), also known as ercalcitriol, which is the major active metabolite.[1][3][4][6][7] A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed.[1][3][6][7] This hepatic activation is crucial as it circumvents the impaired 1α-hydroxylase activity in the kidneys of CKD patients.[2][3][6]

Vitamin D Receptor (VDR) Binding and Gene Regulation

The active metabolite, 1α,25-(OH)2D2, binds to the vitamin D receptor (VDR) in various target tissues, including the parathyroid glands, intestines, bones, and kidneys.[7] The VDR is a nuclear hormone receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The primary therapeutic effect of doxercalciferol in SHPT is the suppression of parathyroid hormone (PTH) gene expression in the parathyroid glands.[7][8]

Signaling Pathways

The following diagram illustrates the metabolic activation of doxercalciferol and its subsequent action on the parathyroid gland to regulate PTH synthesis.

Doxercalciferol_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_parathyroid Parathyroid Gland Cell Dox Doxercalciferol (1α-OH-D2) CYP27A1 CYP27A1 (25-hydroxylase) Dox->CYP27A1 Enters Liver Active_D2 1α,25-(OH)2D2 (Ercalcitriol) CYP27A1->Active_D2 25-hydroxylation VDR VDR Active_D2->VDR Binds to VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on PTH gene) VDR_RXR->VDRE Binds to VDRE PTH_gene PTH Gene Transcription VDRE->PTH_gene Suppresses PTH PTH Synthesis & Secretion PTH_gene->PTH Leads to decreased

Caption: Metabolic activation and PTH suppression pathway of doxercalciferol.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and efficacy of doxercalciferol.

Table 1: Pharmacokinetic Parameters of Doxercalciferol's Active Metabolite (1α,25-(OH)2D2)
ParameterValueReference
Time to Peak Concentration (Tmax)
Oral Administration11-12 hours[5][7]
Intravenous Administration8 ± 5.9 hours[3]
Elimination Half-Life (t½) 32-37 hours (range up to 96 hours)[3][5][7]
Bioavailability (Oral vs. IV) ~42%[6]
Effect of Hemodialysis Temporary increase in concentration; not removed by dialysis[5]
Table 2: Comparative Efficacy of Doxercalciferol in Reducing PTH Levels
Study ComparisonDoxercalciferol GroupComparator GroupOutcomeReference
Doxercalciferol vs. Cholecalciferol (CKD Stage 3/4)27% ± 34% decrease in PTH (P=0.002)10% ± 31% decrease in PTH (P=0.16)Within-group reduction in PTH was significant for doxercalciferol, but the difference between treatments was not statistically significant (P=0.11).[9][10]
Doxercalciferol vs. Paricalcitol (Dose Equivalency)A dose of 0.57 relative to paricalcitol resulted in equivalent PTH suppression.-Doxercalciferol at 55-60% of the paricalcitol dose provides comparable PTH inhibition.[11][12]
Doxercalciferol in Chinese Hemodialysis PatientsMean PTH reduction of 55.45% ± 20.08% after 12 weeks.-86.4% of patients achieved a ≥30% reduction in PTH from baseline.[13]
Table 3: Adverse Events Associated with Doxercalciferol (Frequency ≥5% and more frequent than placebo in Stage 3/4 CKD)
Adverse EventDoxercalciferol (n=27)Placebo (n=28)Reference
Edema29.6%21.4%[14]
Constipation14.8%3.6%[14]
Dyspnea11.1%10.7%[14]
Rhinitis11.1%7.1%[14]
Headache7.4%3.6%[14]
Nausea/Vomiting7.4%3.6%[14]
Dizziness7.4%0%[14]
Pruritus7.4%0%[14]
Bradycardia7.4%0%[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of doxercalciferol and other vitamin D analogs.

Protocol for In Vitro Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.

  • Materials:

    • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).

    • Test Compound: Doxercalciferol's active metabolite (1α,25-(OH)2D2) or other analogs at serial dilutions.

    • Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

    • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

    • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

    • Scintillation Cocktail & Counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test and control compounds in the assay buffer.

    • Reaction Setup: In microtiter plates or tubes, combine the VDR source, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound.

    • Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

    • Separation: Separate the receptor-bound radioligand from the free radioligand using either the HAP slurry (centrifuge and wash) or a cell harvester with glass fiber filters.

    • Quantification: Add scintillation cocktail to the HAP pellet or filter and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value, which can then be used to calculate the Kᵢ.

VDR_Binding_Assay_Workflow Start Start Prepare Prepare Serial Dilutions of Test Compound Start->Prepare Setup Set up Reaction: VDR + Radioligand + Test Compound Prepare->Setup Incubate Incubate at 4°C (4-18 hours) Setup->Incubate Separate Separate Bound and Free Ligand (HAP or Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a VDR competitive binding assay.
Protocol for Animal Model of Secondary Hyperparathyroidism

This protocol describes the induction of SHPT in rats, a common model for studying the efficacy of drugs like doxercalciferol.

  • Objective: To create an in vivo model of SHPT to evaluate the therapeutic effects of vitamin D analogs.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Induction of Renal Insufficiency: Perform a 5/6 nephrectomy (subtotal nephrectomy). This is typically done in a two-step surgical procedure.

      • Step 1: Under anesthesia, surgically remove two-thirds of one kidney.

      • Step 2: One week later, remove the entire contralateral kidney.

    • Dietary Manipulation: Following recovery from surgery, place the animals on a high-phosphorus diet (e.g., 1.2% phosphorus, 0.6% calcium) to exacerbate the development of SHPT.

    • Monitoring: Monitor the development of SHPT by periodically measuring serum levels of creatinine, blood urea nitrogen (BUN), calcium, phosphorus, and PTH.

    • Treatment: Once SHPT is established (typically after 4-8 weeks), randomize the animals into treatment groups (e.g., vehicle control, doxercalciferol, other vitamin D analogs). Administer the compounds via oral gavage or injection for a specified duration.

    • Outcome Assessment: At the end of the treatment period, collect blood and tissues (parathyroid glands, bone) for analysis. Measure serum biochemistry and analyze gene and protein expression in the parathyroid glands. Conduct bone histomorphometry to assess the effects on bone turnover.[15]

Protocol for Measuring Doxercalciferol and its Metabolites in Serum

This protocol outlines a method for the quantification of doxercalciferol and its active metabolite, 1α,25-(OH)2D2, in serum samples using High-Performance Liquid Chromatography (HPLC).

  • Objective: To accurately measure the concentrations of doxercalciferol and its metabolites for pharmacokinetic studies.

  • Methodology: Reversed-phase HPLC (RP-HPLC) with UV detection.[16]

  • Procedure:

    • Sample Preparation (Solid-Phase Extraction - SPE):

      • Add an internal standard to the serum sample.

      • Extract the lipids from the serum using an organic solvent (e.g., acetonitrile).

      • Apply the extract to a C18 SPE cartridge to separate the vitamin D metabolites from other interfering substances.

      • Elute the metabolites from the cartridge with an appropriate solvent.

      • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • HPLC Analysis:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of methanol and water is commonly used.

      • Detection: UV detector set at a wavelength of 265 nm.

      • Quantification: Create a standard curve using known concentrations of doxercalciferol and 1α,25-(OH)2D2. Determine the concentrations in the samples by comparing their peak areas to the standard curve.

HPLC_Analysis_Workflow Start Start: Serum Sample Add_IS Add Internal Standard Start->Add_IS Extract Lipid Extraction (e.g., Acetonitrile) Add_IS->Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Extract->SPE Elute Elute Metabolites SPE->Elute Evap_Recon Evaporate and Reconstitute in Mobile Phase Elute->Evap_Recon HPLC Inject into HPLC System Evap_Recon->HPLC Detect UV Detection (265 nm) HPLC->Detect Quantify Quantify against Standard Curve Detect->Quantify End End: Concentration Data Quantify->End

Caption: Workflow for the analysis of doxercalciferol and its metabolites by HPLC.

Conclusion

This compound is a valuable prohormone for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its hepatic activation to 1α,25-dihydroxyvitamin D2 allows it to effectively suppress PTH levels without the need for renal 1α-hydroxylation. Understanding its metabolic pathway, pharmacokinetic profile, and comparative efficacy is crucial for its optimal clinical use and for the development of future vitamin D receptor activators. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of doxercalciferol and other vitamin D analogs.

References

Trans-Doxercalciferol: A Technical Whitepaper on Preliminary Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary studies on the therapeutic potential of trans-Doxercalciferol. It covers its mechanism of action, experimental protocols from key studies, and quantitative data on its efficacy, with a focus on its role in managing secondary hyperparathyroidism (SHPT) in patients with Chronic Kidney Disease (CKD) and its emerging cardiovascular benefits.

Core Mechanism of Action

Doxercalciferol is a synthetic vitamin D2 analog that functions as a pro-hormone.[1] It is metabolically inert upon administration and requires activation in the liver by the enzyme CYP27 to form its biologically active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[2][3][4] This activation process notably does not require renal involvement, making it a suitable therapeutic for patients with kidney disease.[4]

The active metabolite, 1α,25-(OH)2D2, exerts its effects by binding to the Vitamin D Receptor (VDR) in various target tissues.[2][5] This interaction mediates a cascade of physiological responses aimed at regulating calcium and phosphate homeostasis and controlling parathyroid function. The primary outcomes of VDR activation by Doxercalciferol's active metabolite include:

  • Suppression of Parathyroid Hormone (PTH): By binding to VDRs in the parathyroid glands, it inhibits the synthesis and secretion of PTH, a key factor in the pathogenesis of secondary hyperparathyroidism.[2][5]

  • Calcium and Phosphate Regulation: It modulates the intestinal absorption of dietary calcium and the tubular reabsorption of calcium in the kidneys.[1]

  • Bone Remodeling: The active form of Doxercalciferol influences bone metabolism by promoting the differentiation and function of osteoblasts, which are responsible for bone formation, while also modulating osteoclast activity to prevent excessive bone resorption.[5]

Metabolic_Activation_and_VDR_Signaling cluster_0 Systemic Circulation cluster_1 Target Tissues Prodrug Doxercalciferol (Pro-hormone) Liver Liver (CYP27 Mediated) Prodrug->Liver Metabolic Conversion ActiveMetabolite 1α,25-(OH)2D2 (Active Metabolite) Liver->ActiveMetabolite VDR Vitamin D Receptor (VDR) ActiveMetabolite->VDR Binds to Parathyroid Parathyroid Gland VDR->Parathyroid Regulates Intestine Intestine VDR->Intestine Regulates Bone Bone VDR->Bone Regulates Response Physiological Response Parathyroid->Response Suppresses PTH Synthesis/Secretion Intestine->Response Increases Ca Absorption Bone->Response Modulates Remodeling

Caption: Metabolic activation of Doxercalciferol and subsequent VDR signaling cascade.

Emerging Therapeutic Potential: Cardioprotection

Preliminary studies suggest that Doxercalciferol's therapeutic benefits may extend beyond mineral metabolism. Research in animal models has indicated a protective role against the development of cardiac hypertrophy. In Dahl salt-sensitive rats, a high-salt diet induced a significant increase in Protein Kinase C-α (PKCα), a key component of hypertrophic signaling pathways in the heart.[6] Treatment with Doxercalciferol was found to significantly block this increase in PKCα, thereby attenuating the development of left ventricular hypertrophy and improving cardiac function, as evidenced by improved fractional shortening.[6]

Anti_Hypertrophic_Signaling Stimulus High Salt Diet (Pathological Stimulus) PKCa PKCα Activation (Signaling Mediator) Stimulus->PKCa Hypertrophy Cardiac Hypertrophy (Pathological Outcome) PKCa->Hypertrophy Dox Doxercalciferol Treatment Dox->Block Block->PKCa Inhibits

Caption: Doxercalciferol's potential role in blocking PKCα-mediated cardiac hypertrophy.

Experimental Protocols

The following outlines a generalized experimental protocol derived from methodologies reported in clinical trials investigating the efficacy and safety of Doxercalciferol for secondary hyperparathyroidism in CKD patients.

3.1 Study Design:

  • Phase: Typically Phase II or III, prospective, multicenter studies.[7]

  • Blinding: Can be open-label or double-blind, placebo-controlled.[7][8]

  • Washout Period: A 4 to 8-week washout period is common, during which patients discontinue other vitamin D analog therapies.[7][9]

3.2 Patient Population:

  • Inclusion Criteria: Adult patients (18-75 years) with CKD Stage 3, 4, or 5 on maintenance hemodialysis.[7][10] Baseline intact parathyroid hormone (iPTH) levels are typically elevated (e.g., >150 pg/mL for Stage 4, >400 pg/mL for dialysis patients).[7][10]

  • Exclusion Criteria: Patients with hypercalcemia, vitamin D toxicity, or abnormal liver function.

3.3 Intervention and Dosing:

  • Oral Administration (CKD Stages 3/4): Initial dose is often 1 to 1.5 mcg once daily. The dose may be increased at 2-week intervals to achieve the target iPTH range.[10][11]

  • Intravenous Administration (Dialysis Patients): An initial dose of 4 mcg is administered three times weekly at the end of each dialysis session.[7][8]

  • Dose Titration: The dose is adjusted based on weekly or bi-weekly monitoring of iPTH and serum calcium levels. The objective is to achieve a target iPTH range (e.g., 150-300 pg/mL) while maintaining serum calcium within the normal range.[7][8] If iPTH is not suppressed by at least 30-50% or if serum calcium exceeds normal limits, the dose is adjusted or temporarily suspended.[7][10]

3.4 Monitoring and Assessments:

  • Primary Endpoint: Percentage change in iPTH from baseline to the end of the treatment period (e.g., 12 or 18 weeks).[7][10]

  • Safety Endpoints: Serum calcium and phosphorus levels are monitored frequently (e.g., weekly after dose initiation/adjustment, then monthly).[11] The incidence of hypercalcemia (e.g., serum calcium >10.7 mg/dL) and hyperphosphatemia is recorded.[10]

Experimental_Workflow Start Patient Screening (CKD, High iPTH) Washout 8-Week Washout Period (Discontinue Vitamin D Analogs) Start->Washout Baseline Baseline Measurements (iPTH, Ca, P) Washout->Baseline Treatment Initiate Doxercalciferol (e.g., IV: 4mcg 3x/week) Baseline->Treatment Monitor Weekly Monitoring (iPTH, Ca) Treatment->Monitor Adjust Dose Titration (Target iPTH 150-300 pg/mL) Monitor->Adjust Is iPTH in target range? Adjust->Monitor Adjust Dose Continue 12-Week Treatment Period Adjust->Continue Maintain Dose Continue->Monitor End Final Assessment (Primary & Safety Endpoints) Continue->End

Caption: A generalized workflow for a clinical trial evaluating Doxercalciferol.

Quantitative Data Summary

The following tables summarize quantitative data from preliminary studies on Doxercalciferol's efficacy.

Table 1: Efficacy of Doxercalciferol in Reducing iPTH Levels

Study PopulationNBaseline iPTH (pg/mL) (Median)Post-Treatment iPTH (pg/mL) (Median)Mean % Reduction in iPTHDurationCitation(s)
Hemodialysis Patients44655.05269.90-55.45%12 Weeks[7]
CKD Stage 435>150Not Specified>30% (Target)18 Weeks[10]
CKD Stage 3/425432.80 (Mean)246.20 (Mean)-43.1%12 Weeks[12]
CKD Stage 3/4Not Specified106.5 (Mean)80.4 (Mean)-27%3 Months[13]
Hemodialysis Patients70698 (Mean)406 (Mean)Not Specified12 Weeks[8][11]

Table 2: Effects of Doxercalciferol on Serum Calcium and Phosphorus

Study PopulationKey FindingsCitation(s)
Hemodialysis PatientsIncidence of hypercalcemia (serum calcium >2.8 mmol/L) was 8.9% (4 cases).[7]
CKD Stage 4Hypercalcemia (serum calcium >10.7 mg/dL) occurred on one occasion; severe hyperphosphatemia (>8.0 mg/dL) occurred twice.[10]
CKD Stage 3/43 patients experienced hypercalcemia compared to 8 patients in the calcitriol group. No significant change in Ca x P product.[12]
Hemodialysis Patients (Oral vs. IV)Prevalence of serum calcium >11.2 mg/dL was lower with IV (0.86%) vs. oral (3.62%) treatment. Serum phosphorus increases were less with IV treatment.[9]
CKD Stage 3/4Serum calcium increased from 9.1 to 9.5 mg/dL (p=0.04), but remained within the normal range.[13]

Conclusion

Preliminary studies provide robust evidence for the therapeutic potential of this compound, primarily in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its hepatic activation pathway makes it a valuable option for a patient population with compromised renal function. Clinical data consistently demonstrate its efficacy in significantly reducing elevated iPTH levels. Furthermore, emerging research into its role in mitigating cardiovascular complications, such as cardiac hypertrophy via PKCα signaling inhibition, suggests a broader therapeutic profile that warrants further investigation. While effective, careful monitoring of serum calcium and phosphorus is essential to manage the risk of hypercalcemia and hyperphosphatemia. Future research should focus on long-term outcomes and comparative effectiveness against other vitamin D analogs.

References

Methodological & Application

Application Note and Protocol: Solubilization of trans-Doxercalciferol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of trans-Doxercalciferol for use in a variety of in vitro assays. It includes solubility data, step-by-step instructions for preparation of stock solutions, and guidelines for use in cell-based experiments.

Introduction

This compound is a synthetic vitamin D2 analog that acts as a pro-hormone.[1][2][3] In vivo, it is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2, which is a potent agonist of the vitamin D receptor (VDR).[2][3][4] The activation of VDR leads to the regulation of various physiological processes, including calcium and phosphate homeostasis, and the suppression of parathyroid hormone (PTH) synthesis and secretion.[2][4][5] Due to its biological activity, Doxercalciferol is widely used in in vitro studies to investigate vitamin D signaling pathways and for the development of new therapeutic agents. Accurate and reproducible in vitro assay results are critically dependent on the correct preparation of Doxercalciferol solutions.

Solubility Data

This compound is a white to off-white crystalline powder that is soluble in organic solvents but practically insoluble in water.[4][6][7] The solubility of this compound in common laboratory solvents is summarized in the table below. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][8][9]

SolventSolubilityMolar Concentration (approx.)Notes
DMSO > 10 mg/mL[1][8][10], up to 83 mg/mL[9]> 24.2 mM, up to 201.1 mMFresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[9]
Ethanol 70 mg/mL to 83 mg/mL[9]169.6 mM to 201.1 mM
Water Insoluble[3][9]-

Molecular Weight of Doxercalciferol: 412.65 g/mol [1]

Experimental Protocols

Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.13 mg of Doxercalciferol.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Doxercalciferol powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.13 mg of powder.

  • Vortexing: Vortex the solution thoroughly until the Doxercalciferol is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Sterilization: If required for your specific application, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[9]

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the concentrated stock solution to prepare working solutions for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM Doxercalciferol stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Application to Cells: Add the prepared working solutions to your cell cultures and proceed with your experimental protocol.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Doxercalciferol and the experimental workflow for its use in in vitro assays.

Doxercalciferol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_liver Liver Cell cluster_cell Target Cell Dox Doxercalciferol (pro-hormone) CYP27 CYP27 Dox->CYP27 25-hydroxylation Active_Dox 1α,25-dihydroxyvitamin D2 (Active Metabolite) CYP27->Active_Dox VDR Vitamin D Receptor (VDR) Active_Dox->VDR Binds VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to DNA Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., PTH suppression) Gene_Expression->Biological_Response Leads to

Caption: Doxercalciferol Signaling Pathway

Doxercalciferol_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock Prepare 10 mM Stock Solution dissolve->stock store Aliquot and Store at -80°C stock->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute working Prepare Working Solutions dilute->working treat Treat Cells in Culture working->treat assay Perform In Vitro Assay (e.g., qPCR, Western Blot, etc.) treat->assay end End assay->end

Caption: In Vitro Assay Workflow

References

Application of trans-Doxercalciferol in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Doxercalciferol, a synthetic vitamin D2 analog, serves as a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, a biologically active metabolite.[1][2] This active form of vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in a variety of cellular processes.[3][4] In cell culture studies, this compound is a valuable tool for investigating cellular proliferation, differentiation, apoptosis, and the intricate signaling pathways governed by the vitamin D endocrine system. Its potential anti-proliferative properties have been noted in various cancer cell lines, including prostate cancer.[1]

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on assessing its effects on cell viability, gene expression, and protein expression. The provided methodologies are intended to serve as a foundation for researchers to adapt and optimize for their specific cell lines and experimental objectives.

Data Presentation: Efficacy of Vitamin D Analogs in Prostate Cancer Cell Lines

The following table summarizes the effective concentrations of various vitamin D analogs in inhibiting the growth of human prostate cancer cell lines. This data can be used as a reference for determining appropriate starting concentrations for experiments with this compound, given that its active metabolite is a potent VDR agonist.

Cell LineVitamin D AnalogEffective Dose (ED50) for Clonal Growth InhibitionReference
PC-31α,25-dihydroxyvitamin D31 x 10⁻⁸ M[1]
LNCaP1α,25-dihydroxyvitamin D37 x 10⁻⁹ M[1]
LNCaPMC-903~2.5 x 10⁻⁹ M (4-fold more potent than 1,25-(OH)2D3)[5]
LNCaPEB-1089~3.3 x 10⁻⁹ M (3-fold more potent than 1,25-(OH)2D3)[5]

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Appropriate cell line (e.g., LNCaP, PC-3 for prostate cancer studies; HaCaT for keratinocyte studies)

  • Complete cell culture medium (e.g., RPMI-1640 for LNCaP, F-12K for PC-3, DMEM for HaCaT) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (stock solution prepared in a suitable solvent like DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

Protocol:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for RNA/protein extraction) at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻⁶ M). A vehicle control (medium with the same concentration of solvent used for the stock solution) should be included.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assessment using MTT Assay

Materials:

  • Cells cultured and treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Gene Expression Analysis by Quantitative PCR (qPCR)

Materials:

  • Cells cultured and treated with this compound in 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., p21, p27, VDR, CYP24A1) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • After treatment, lyse the cells directly in the wells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Quantify the RNA and assess its purity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Protein Expression Analysis by Western Blot

Materials:

  • Cells cultured and treated with this compound in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p21, p27, VDR, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.

Visualization of Signaling Pathways and Experimental Workflows

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox This compound Dox_active 1α,25(OH)2D2 (Active Metabolite) Dox->Dox_active Hepatic Metabolism VDR VDR Dox_active->VDR PKC PKC Dox_active->PKC Non-genomic VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation MAPK MAPK/ERK Pathway PKC->MAPK VDRE VDRE (Vitamin D Response Element) VDR_RXR_nuc->VDRE Gene_Expression Target Gene Transcription VDRE->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (p21, p27) Gene_Expression->Cell_Cycle_Arrest Differentiation Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Treatment with This compound start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability gene_expression Gene Expression (qPCR) incubation->gene_expression protein_expression Protein Expression (Western Blot) incubation->protein_expression data_analysis Data Analysis viability->data_analysis gene_expression->data_analysis protein_expression->data_analysis end End: Results data_analysis->end

References

Application Notes and Protocols for trans-Doxercalciferol in Animal Models of Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Secondary hyperparathyroidism (SHPT) is a common complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, which contributes to metabolic bone disease and cardiovascular complications. Doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D2 analog, is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2.[1] This active metabolite suppresses PTH synthesis and secretion by activating the vitamin D receptor (VDR) in the parathyroid glands.[2][3] Animal models are crucial for the preclinical evaluation of therapies like doxercalciferol. The most common and relevant model for SHPT associated with CKD is the 5/6 nephrectomized (NX) rat, which mimics the uremic conditions that lead to the disorder.[1]

Signaling and Metabolic Pathways

Metabolic Activation of Doxercalciferol

Doxercalciferol is a pro-drug that requires hepatic activation to become biologically active. It is converted by the enzyme CYP27A1 in the liver to its active form, 1α,25-dihydroxyvitamin D2. This activation process does not require renal involvement, which is a significant advantage in the context of chronic kidney disease.[1]

cluster_0 Systemic Circulation cluster_1 Liver (Hepatocyte) Dox Doxercalciferol (1α-hydroxyvitamin D2) CYP27A1 CYP27A1 (25-hydroxylase) Dox->CYP27A1 Uptake Active_D2 Active Metabolite (1α,25-dihydroxyvitamin D2) CYP27A1->Active_D2 Hydroxylation

Caption: Metabolic activation of Doxercalciferol in the liver.

PTH Suppression Signaling Pathway

The active form of doxercalciferol, 1α,25-(OH)2D2, binds to the Vitamin D Receptor (VDR) within the chief cells of the parathyroid gland. This VDR-ligand complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the promoter region of the PTH gene, inhibiting its transcription and thereby reducing the synthesis and secretion of PTH.

cluster_0 Parathyroid Chief Cell Active_D2 1α,25-(OH)2D2 (Active Doxercalciferol) VDR VDR (Cytosolic) Active_D2->VDR Binds VDR_Complex Active D2-VDR Complex Nucleus_Complex VDR-RXR Heterodimer VDR_Complex->Nucleus_Complex Translocation to Nucleus RXR RXR RXR->Nucleus_Complex VDRE VDRE on PTH Gene Nucleus_Complex->VDRE Binds to PTH_Gene PTH Gene Transcription VDRE->PTH_Gene Inhibits PTH_mRNA PTH mRNA PTH_Gene->PTH_mRNA PTH_Protein PTH Synthesis & Secretion PTH_mRNA->PTH_Protein

Caption: VDR-mediated suppression of PTH gene transcription.

Experimental Protocols

Induction of Secondary Hyperparathyroidism in Rats (5/6 Nephrectomy Model)

This protocol is based on the widely used 5/6 nephrectomy (NX) model in Sprague-Dawley rats, which induces uremia and subsequent SHPT.[1][4]

  • Animals: Male Sprague-Dawley rats, weighing approximately 200 g.

  • Surgical Procedure (Two-Step Ablation):

    • Phase I: Anesthetize the animal. Perform a ventral midline incision to expose the left kidney. Ligate the upper and lower one-third poles of the kidney with a 2-0 suture. Excise the two poles beyond the ligatures. Close the incision. Allow one week for recovery.[1]

    • Phase II: One week after Phase I, expose the right kidney via a flank incision. Gently free the adrenal gland and place it back into the abdominal cavity. Cauterize the renal blood vessels and ureter, and remove the entire right kidney.[1]

  • Post-Operative Care & Diet:

    • Provide appropriate post-operative analgesia and care.

    • Two weeks post-nephrectomy, switch the rats to a high phosphorus diet (e.g., 0.9% phosphorus, 0.6% calcium) to accelerate the development of SHPT.[1][3]

  • Confirmation of Uremia: After 2-4 weeks on the high phosphorus diet, collect blood samples to measure serum creatinine and Blood Urea Nitrogen (BUN). Significantly elevated levels compared to sham-operated controls confirm the uremic state.[1][5]

Doxercalciferol Administration and Monitoring Workflow

This protocol outlines the treatment and monitoring phase for evaluating doxercalciferol's efficacy.

A Induce SHPT in Rats (5/6 Nephrectomy + High P Diet) B Baseline Blood Sampling (Day 0) (PTH, Ca, P, Creatinine, BUN) A->B C Randomize into Groups (Vehicle, Doxercalciferol Doses) B->C D Administer Treatment (e.g., 3x/week via I.P. injection for 6 weeks) C->D E Interim Blood Sampling (e.g., Week 2) D->E Monitor F Final Blood Sampling (Week 6) D->F End of Treatment E->D G Sacrifice & Tissue Collection (Parathyroid glands, Aorta) F->G H Biochemical & Histological Analysis G->H

Caption: Experimental workflow for Doxercalciferol evaluation.

  • Dosing and Administration:

    • Vehicle Control: A solution of 5% Ethanol in 95% Propylene Glycol is commonly used.[1]

    • Doxercalciferol Dosing: Effective doses in rats range from 0.083 to 0.333 µg/kg.[1][5] A dose-response study is recommended. In a mouse model, oral gavage doses of 100 or 300 pg/g body weight were effective.[6]

    • Administration: Intraperitoneal (I.P.) injection is a common route, typically administered three times per week for a duration of 4 to 6 weeks.[1]

  • Biochemical Analysis:

    • Collect blood samples at baseline (Day 0) and at specified intervals (e.g., 2 and 6 weeks) for analysis.[1][5]

    • Measure serum or plasma levels of:

      • Intact Parathyroid Hormone (iPTH) using an appropriate immunoassay.[7]

      • Total Calcium (Ca).

      • Phosphorus (P).

      • Creatinine and BUN to monitor renal function.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and carefully dissect the parathyroid glands.

    • Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess gland morphology, particularly for chief cell hyperplasia.

Data Presentation

The following tables summarize representative quantitative data from a study in 5/6 nephrectomized rats treated with Doxercalciferol for 6 weeks.[1][5]

Table 1: Effect of Doxercalciferol on Serum PTH (pg/mL)

Treatment Group (µg/kg, 3x/week)Baseline (Day 0)Week 2Week 6% Change from Baseline (Week 6)
SHAM Control125 ± 15118 ± 12130 ± 18+4%
5/6 NX + Vehicle350 ± 45410 ± 50520 ± 65+49%
5/6 NX + Doxercalciferol (0.083)345 ± 40250 ± 30330 ± 38-4%
5/6 NX + Doxercalciferol (0.167)355 ± 48140 ± 25155 ± 28-56%
5/6 NX + Doxercalciferol (0.333)360 ± 50120 ± 20135 ± 22-63%
Data are presented as Mean ± SEM. Data are adapted from published studies for illustrative purposes.[1][5]

Table 2: Effect of Doxercalciferol on Serum Calcium and Phosphorus (mg/dL)

Treatment Group (µg/kg, 3x/week)Serum Calcium (Week 6)Serum Phosphorus (Week 6)Ca x P Product (Week 6)
SHAM Control9.8 ± 0.25.5 ± 0.353.9
5/6 NX + Vehicle9.5 ± 0.38.1 ± 0.576.9
5/6 NX + Doxercalciferol (0.083)10.1 ± 0.48.5 ± 0.685.9
5/6 NX + Doxercalciferol (0.167)10.8 ± 0.59.2 ± 0.799.4
5/6 NX + Doxercalciferol (0.333)11.2 ± 0.69.8 ± 0.8109.8
*Indicates a significant increase compared to the 5/6 NX + Vehicle group. Data are presented as Mean ± SEM. Data are adapted from published studies for illustrative purposes.[1][5]

Summary of Expected Results:

  • PTH Suppression: Doxercalciferol effectively suppresses the rise in serum PTH in uremic rats in a dose-dependent manner. Higher doses can lower PTH to levels seen in healthy, sham-operated controls.[1][5]

  • Serum Calcium and Phosphorus: A primary consideration with vitamin D analog therapy is the risk of hypercalcemia and hyperphosphatemia. Doxercalciferol treatment, particularly at higher, more effective PTH-suppressive doses, can lead to significant increases in serum calcium and phosphorus levels.[1][8] This highlights the importance of monitoring these parameters and the Ca x P product.

  • Histology: In untreated uremic animals, parathyroid glands typically show chief cell hyperplasia. Effective treatment with doxercalciferol is expected to mitigate these hyperplastic changes.

References

Application Notes and Protocols for the Quantification of trans-Doxercalciferol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of trans-Doxercalciferol and its active metabolite, 1α,25-dihydroxyvitamin D2, in biological matrices. The protocols focus on robust and sensitive techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), which are essential for pharmacokinetic studies, clinical monitoring, and drug development.

Introduction

Doxercalciferol, a synthetic vitamin D2 analog, is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2.[1][2] This active metabolite binds to the vitamin D receptor (VDR), regulating calcium and phosphorus homeostasis and suppressing parathyroid hormone (PTH) levels.[3][4] Accurate quantification of Doxercalciferol and its metabolites in biological samples such as plasma and serum is crucial for assessing its efficacy and safety.

The primary analytical challenges in quantifying Doxercalciferol and its metabolites include their low physiological concentrations (in the pg/mL range), strong binding to the vitamin D binding protein (VDBP), and potential for interference from other endogenous vitamin D metabolites.[5][6] The methods outlined below are designed to address these challenges, ensuring high sensitivity, selectivity, and reproducibility.

Signaling Pathway of Doxercalciferol

Doxercalciferol exerts its biological effects after conversion to its active form, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium and phosphate metabolism.[7][8]

Doxercalciferol Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Doxercalciferol Doxercalciferol 1a,25-(OH)2D2 1α,25-dihydroxyvitamin D2 (Active Metabolite) Doxercalciferol->1a,25-(OH)2D2 Hepatic Metabolism (CYP27) VDR Vitamin D Receptor (VDR) 1a,25-(OH)2D2->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binding Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Biological_Effects Biological Effects (Ca/P Homeostasis, PTH Suppression) Gene_Transcription->Biological_Effects

Doxercalciferol metabolic activation and signaling pathway.

Analytical Techniques

The two primary methods for the quantification of Doxercalciferol and its metabolites are LC-MS/MS and HPLC with UV detection. LC-MS/MS is generally preferred for its superior sensitivity and selectivity, which is critical for detecting the low concentrations typically found in biological samples.

Data Presentation: Comparison of Analytical Methods
ParameterLC-MS/MSHPLC-UV
Sensitivity High (pg/mL)[5]Moderate (ng/mL)[9][10]
Selectivity Very HighGood
Sample Volume Low (µL)Moderate (mL)
Throughput High (with automation)Moderate
Instrumentation Cost HighModerate
Primary Use Pharmacokinetic studies, clinical trialsRoutine monitoring (where sensitivity allows)

Experimental Workflow Overview

A typical bioanalytical workflow for the quantification of this compound involves sample preparation to release the analyte from binding proteins and remove interferences, followed by chromatographic separation and detection.

Experimental Workflow Sample Biological Sample (Plasma/Serum) Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Precipitation Extraction Extraction (LLE or SPE) Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS or HPLC-UV Analysis Evaporation->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification

References

Application Notes and Protocols for Preclinical Research with trans-Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of trans-doxercalciferol in preclinical research settings. The following sections cover the mechanism of action, dosage calculations for both in vivo and in vitro studies, and detailed experimental protocols for key assays.

Introduction to this compound

This compound is a synthetic vitamin D2 analog that acts as a prohormone.[1][2] In preclinical and clinical settings, it is primarily investigated for its role in managing secondary hyperparathyroidism in the context of chronic kidney disease (CKD).[3][4] Upon administration, this compound is metabolically activated in the liver by the enzyme CYP27 to its active form, 1α,25-dihydroxyvitamin D2 (also known as ercalcitriol).[1][3] This active metabolite binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium and phosphate homeostasis.[4] Activation of the VDR in the parathyroid gland leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH).[1][4]

Mechanism of Action and Signaling Pathway

The active metabolite of this compound, 1α,25-dihydroxyvitamin D2, exerts its effects by binding to the VDR. The VDR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[5] This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5] The primary therapeutic effect of doxercalciferol in the context of secondary hyperparathyroidism is the suppression of PTH gene expression in the parathyroid glands.[1][4]

Vitamin_D_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver Cell cluster_parathyroid Parathyroid Cell Doxercalciferol This compound CYP27 CYP27 Doxercalciferol->CYP27 Metabolic Activation Active_Metabolite 1α,25(OH)2D2 (Active Metabolite) CYP27->Active_Metabolite VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on PTH gene) VDR_RXR->VDRE Binds to PTH_Gene PTH Gene PTH_mRNA PTH mRNA Transcription PTH_Gene->PTH_mRNA Transcription PTH_Suppression Suppression of PTH Synthesis and Secretion PTH_mRNA->PTH_Suppression Active_Metabolite_blood->VDR Binds to

Vitamin D Signaling Pathway for Doxercalciferol.

Dosage Calculations for Preclinical Research

Accurate dosage calculation is critical for obtaining reliable and reproducible results in preclinical studies. The following tables summarize recommended starting doses for in vivo and in vitro experiments based on available literature.

In Vivo Dosage Recommendations

The administration of this compound in animal models of chronic kidney disease and secondary hyperparathyroidism has been documented. Dosages are typically administered orally (gavage) or via injection.

Animal ModelDosing RouteDosage RangeDosing FrequencyStudy DurationKey Outcomes Measured
Mouse (Uremia Model)[6][7]Oral Gavage30 - 300 pg/g body weight3 times per week4 weeksSerum Calcium, PTH, Bone Histology
Rat (CKD Model)[8]Not specified0.042 - 0.33 µg/kg body weightNot specified2 weeksSerum PTH, Serum Calcium, PTH mRNA expression
Rat (Fertility Study)[9][10][11]OralUp to 2.5 µg/kg/dayDailyNot specifiedMale and female fertility
Rat (Reproductive Toxicity)[3][10][12]OralUp to 20 µg/kg/dayDailyDuring organogenesisTeratogenic and fetotoxic effects
Rabbit (Reproductive Toxicity)[3][10][12]OralUp to 0.1 µg/kg/dayDailyDuring organogenesisTeratogenic and fetotoxic effects
In Vitro Concentration Recommendations

For in vitro studies, the active metabolite, 1α,25-dihydroxyvitamin D2, is typically used to assess direct effects on cells. The concentrations can vary depending on the cell type and the specific endpoint being measured.

Cell TypeAssayConcentration RangeIncubation TimeKey Outcomes Measured
Bovine Parathyroid Cells[9][13]PTH Secretion Assay0.1 ng/mL (approx. 2.4 x 10-10 M)48 hoursPTH concentration in media
Various Cancer Cell Lines[1]VDR Activation/Gene Expression10-8 M24 - 48 hoursVDR and target gene (e.g., CYP24A1) mRNA expression
Bovine Parathyroid Cells[9]PTH Secretion Assay10-11 M to 10-7 M24 - 96 hoursPTH concentration in media
Pig Parathyroid Cells[8]VDR Translocation, PTH mRNA Expression, Cell ProliferationNot specifiedNot specifiedVDR nuclear translocation, PTH mRNA, CaSR mRNA, cell proliferation

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research questions.

In Vivo Experimental Workflow: Evaluation of this compound in a Rodent Model of CKD

Preclinical_Workflow cluster_setup Phase 1: Model Induction and Grouping cluster_treatment Phase 2: Treatment and Monitoring cluster_analysis Phase 3: Endpoint Analysis Induction Induce Chronic Kidney Disease (CKD) in Rodents (e.g., 5/6 nephrectomy or adenine diet) Acclimatization Acclimatization and Baseline Parameter Measurement (Blood Urea Nitrogen, Creatinine, PTH, Ca, P) Induction->Acclimatization Grouping Randomize Animals into Treatment Groups: - Vehicle Control - Doxercalciferol (Low Dose) - Doxercalciferol (High Dose) Acclimatization->Grouping Treatment Administer Doxercalciferol or Vehicle (e.g., oral gavage, 3x/week for 4 weeks) Grouping->Treatment Monitoring Weekly/Bi-weekly Monitoring: - Body Weight - Serum PTH, Calcium, Phosphorus Treatment->Monitoring Sacrifice Euthanasia and Sample Collection: - Blood (for terminal biochemistry) - Tissues (e.g., parathyroid, bone, kidney) Biochem Biochemical Analysis: - Serum PTH (ELISA) - Serum Calcium, Phosphorus (Colorimetric Assays) Sacrifice->Biochem Histo Histological Analysis: - Bone Histomorphometry (e.g., for osteitis fibrosa) - Kidney Histology Sacrifice->Histo

Preclinical Experimental Workflow.

1. Induction of Chronic Kidney Disease (CKD) in Rodents

  • 5/6 Nephrectomy Model: This surgical model involves the removal of one kidney and the ligation of two out of three branches of the renal artery of the remaining kidney, or surgical resection of the poles of the kidney. This leads to a progressive decline in renal function.

  • Adenine-Induced CKD Model: This is a non-surgical method where CKD is induced by feeding rodents a diet containing adenine (e.g., 0.20% w/w for mice, 0.75% w/w for rats) for several weeks.[13] Adenine metabolites precipitate in the renal tubules, causing chronic inflammation and fibrosis.

2. Animal Dosing and Monitoring

  • Preparation of Doxercalciferol Solution: For oral administration, this compound can be dissolved in an appropriate vehicle such as fractionated coconut oil. For intravenous administration, a sterile injectable formulation is required.

  • Administration: Doses should be calculated based on the animal's body weight and administered consistently at the same time of day.

  • Monitoring: Regular monitoring of animal health, including body weight, food and water intake, and clinical signs, is essential. Blood samples can be collected via tail vein or saphenous vein for interim analysis of biochemical parameters.

3. Measurement of Serum Parathyroid Hormone (PTH)

  • Sample Collection: Collect blood into serum separator tubes. Allow to clot at room temperature for 30 minutes, then centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[7] Collect the serum and store at -80°C until analysis.

  • ELISA Protocol (General):

    • Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate for the specified time (e.g., 2 hours at 37°C).[7]

    • Wash the plate multiple times with the provided wash buffer.

    • Add the detection antibody (e.g., Biotin-labeled antibody) and incubate (e.g., 1 hour at 37°C).[7]

    • Wash the plate.

    • Add the enzyme conjugate (e.g., HRP-Streptavidin) and incubate (e.g., 30 minutes at 37°C).[7]

    • Wash the plate.

    • Add the substrate solution and incubate in the dark until color develops (e.g., 15-25 minutes at 37°C).[7]

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the PTH concentration based on the standard curve.

4. Measurement of Serum Calcium

  • Sample Collection: Follow the same procedure as for PTH measurement.

  • Colorimetric Assay Protocol (o-cresolphthalein complexone method - General):

    • Prepare reagents and samples according to the assay kit instructions.

    • Pipette a small volume of serum into a microplate well or cuvette.

    • Add the color reagent, which forms a complex with calcium in an alkaline medium.

    • Incubate for a short period at room temperature.

    • Measure the absorbance at the specified wavelength (e.g., 570 nm).

    • Calculate the calcium concentration based on a standard curve.

In Vitro Experimental Protocols

1. Cell Culture

  • Cell Lines: A variety of cell lines can be used to study VDR signaling, including human melanoma cell lines (e.g., MeWo, SK-Mel-5), squamous cell carcinoma lines (e.g., SCL-1), and immortalized sebocytes (e.g., SZ95).[14] Primary cultures of parathyroid cells can also be utilized.[9][13]

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

2. VDR Activation Reporter Gene Assay

  • Principle: This assay measures the ability of a compound to activate the VDR and induce the expression of a reporter gene (e.g., luciferase) under the control of a VDRE.

  • Protocol (General):

    • Seed cells stably transfected with a VDR expression vector and a VDRE-luciferase reporter construct into a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of 1α,25-dihydroxyvitamin D2 (the active form of doxercalciferol) or a vehicle control.

    • Incubate for a specified period (e.g., 24 hours).

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Plot the luminescence signal against the concentration of the compound to determine the EC50 value.

3. Gene Expression Analysis (RT-qPCR)

  • Principle: To quantify the effect of doxercalciferol's active metabolite on the expression of VDR target genes such as CYP24A1.

  • Protocol (General):

    • Treat cultured cells with 1α,25-dihydroxyvitamin D2 or vehicle.

    • After the desired incubation time, harvest the cells and extract total RNA.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) using primers specific for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Disclaimer

These application notes and protocols are intended for preclinical research purposes only and should not be used for clinical applications. Researchers should always adhere to institutional and national guidelines for animal care and use. The provided dosage ranges and protocols are for guidance and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Assessing the Biological Activity of trans-Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog that functions as a prodrug.[1] To exert its biological effects, it requires metabolic activation in the liver by the enzyme CYP27A1 to form its major active metabolite, 1α,25-dihydroxyvitamin D2 (also known as ergocalciferol).[2] This active form is the primary mediator of the drug's physiological effects. The biological activity of Doxercalciferol is, therefore, assessed by measuring the effects of this active metabolite.

The active metabolite binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][3] This binding initiates a cascade of events, including the heterodimerization of the VDR with the retinoid-X receptor (RXR). The resulting complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, ultimately modulating their transcription.[4] Key biological activities include the regulation of parathyroid hormone (PTH) synthesis and secretion, control of calcium and phosphorus metabolism, and influence on bone remodeling.[3][5]

These application notes provide detailed protocols for three key methods to assess the biological activity of trans-Doxercalciferol by characterizing the binding and functional activity of its active metabolite: a Vitamin D Receptor (VDR) Binding Assay, a Cell-Based Reporter Gene Assay, and an in vivo model of secondary hyperparathyroidism.

Method 1: Vitamin D Receptor (VDR) Competitive Binding Assay

Application Note: This assay is designed to determine the binding affinity of a test compound (in this case, the active metabolite of Doxercalciferol) to the Vitamin D Receptor. It operates on the principle of competition. A constant concentration of a high-affinity radiolabeled or fluorescently-labeled VDR ligand (tracer) is incubated with the VDR. The test compound is then added in increasing concentrations, and its ability to displace the tracer is measured. The concentration of the test compound that displaces 50% of the bound tracer is the IC50 value, which can be used to determine the binding affinity (Ki). This is a fundamental assay for confirming direct interaction with the target receptor.[6][7]

Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is based on a fluorescence polarization method, which avoids the use of radioactive materials.[8]

Materials:

  • Full-length recombinant human Vitamin D Receptor (VDR)

  • Fluorescently-labeled VDR ligand (e.g., Fluormone™ VDR Red)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

  • Test Compound: 1α,25-dihydroxyvitamin D2

  • Control Ligand: Calcitriol (1α,25-dihydroxyvitamin D3)

  • 384-well, low-volume, black, non-binding surface plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound (1α,25-dihydroxyvitamin D2) and the control ligand (Calcitriol) in assay buffer. Start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Also, prepare a "no inhibitor" control (buffer only) and a "total displacement" control (high concentration of unlabeled Calcitriol, e.g., 10 µM).

  • Reagent Preparation: Prepare a working solution of VDR and the fluorescent tracer in pre-chilled assay buffer. The optimal concentrations of receptor and tracer should be determined empirically through titration experiments to achieve a stable assay window (ΔmP).

  • Assay Plate Setup: Add 10 µL of each concentration of the serially diluted test compound or controls to the wells of the 384-well plate.

  • Reaction Initiation: Add 10 µL of the VDR/fluorescent tracer complex to each well. The final volume will be 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light. The incubation time should be sufficient to reach binding equilibrium.[8]

  • Measurement: Measure the fluorescence polarization (FP) of each well using a microplate reader. Use an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.[8]

  • Data Analysis:

    • The raw data will be in millipolarization units (mP).

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

    • The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation if the Kd of the fluorescent tracer is known.

Data Presentation: VDR Binding Affinity

The following table summarizes typical binding affinities for VDR ligands. Values for 1α,25-dihydroxyvitamin D2 are expected to be in a similar range to Calcitriol.

CompoundAssay TypeReceptor SourceIC50 (nM)Notes
Calcitriol (1,25-(OH)₂D₃)FP Binding AssayHuman VDR~2.3High-affinity natural ligand.[8]
CalcipotriolFP Binding AssayHuman VDR~1.9Synthetic analog with high affinity.[8]
25-hydroxyvitamin D₃FP Binding AssayHuman VDR>1000Precursor with much lower affinity.[8]
1α,25-dihydroxyvitamin D₂FP Binding AssayHuman VDRData to be determinedExpected to show high-affinity binding comparable to Calcitriol.

Method 2: VDR-Mediated Reporter Gene Assay

Application Note: This cell-based functional assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.[6] A human cell line (e.g., HEK293) is engineered to stably express the human VDR and a reporter construct. This construct contains a promoter with multiple Vitamin D Response Elements (VDREs) driving the expression of an easily quantifiable enzyme, such as luciferase.[9][10] When the active metabolite of Doxercalciferol is added, it binds to the intracellular VDR, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the VDR activation. This assay determines the compound's potency (EC50) as a VDR agonist.

Experimental Workflow: VDR Reporter Gene Assay

G VDR Reporter Gene Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture Reporter Cells (e.g., HEK293-VDR-VDRE-Luc) Seeding 3. Seed Cells into 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of Doxercalciferol Metabolite Treatment 4. Add Compound Dilutions to Cells Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 18-24 hours (37°C, 5% CO2) Treatment->Incubation Lysis 6. Lyse Cells & Add Luciferase Substrate Incubation->Lysis Detection 7. Measure Luminescence (Luminometer) Lysis->Detection Analysis 8. Plot Dose-Response Curve & Calculate EC50 Detection->Analysis

Caption: Workflow for a VDR-mediated luciferase reporter gene assay.

Experimental Protocol: Luciferase Reporter Assay

Materials:

  • Reporter Cell Line: Human cell line (e.g., HEK293) stably co-transfected with a human VDR expression vector and a VDRE-luciferase reporter vector.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418, Hygromycin B).

  • Test Compound: 1α,25-dihydroxyvitamin D2.

  • Control Agonist: Calcitriol.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase Assay System (e.g., Promega ONE-Glo™ or similar).

  • Luminometer.

Procedure:

  • Cell Seeding: Harvest and count the reporter cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 1.5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control agonist in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include a "vehicle control" (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for VDR activation and luciferase expression.[6]

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Add 100 µL of the luciferase assay reagent to each well. This reagent lyses the cells and contains the substrate for the luciferase reaction.

    • Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete lysis and signal stabilization.

  • Measurement: Read the luminescence intensity for each well using a plate luminometer.

  • Data Analysis:

    • The raw data will be in Relative Light Units (RLU).

    • Normalize the data by setting the vehicle control as 0% activation and the maximum response of the control agonist (Calcitriol) as 100% activation.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration required to elicit a 50% maximal response.

Data Presentation: VDR Agonist Potency
CompoundAssay TypeCell LineEC50 (nM)Notes
Calcitriol (1,25-(OH)₂D₃)Luciferase ReporterMCF-7~0.1 - 1.0Potent VDR agonist.[11]
1α,25-dihydroxyvitamin D₂Luciferase ReporterTo be determinedData to be determinedExpected to be a potent agonist with an EC50 in the low nanomolar or sub-nanomolar range.

Method 3: In Vivo Assessment of Biological Activity

Application Note: In vivo animal models are essential for evaluating the integrated physiological effects of a compound. For Doxercalciferol, a key therapeutic effect is the suppression of elevated parathyroid hormone (PTH) levels in the context of chronic kidney disease (CKD).[12] An animal model that mimics human secondary hyperparathyroidism, such as the 5/6 nephrectomized (NTX) rodent, is used.[13] The biological activity is assessed by administering Doxercalciferol and measuring its ability to normalize serum PTH, calcium, and phosphate levels.

Experimental Protocol: Uremic Mouse Model of Secondary Hyperparathyroidism

This protocol is adapted from studies evaluating vitamin D analogs in NTX Cyp27b1-null mice, which represent a robust model of calcitriol deficiency and renal insufficiency.[13]

Animals and Model Induction:

  • Strain: C57BL/6 or similar, potentially on a Cyp27b1-null background to eliminate endogenous calcitriol production.

  • Surgery: At 8-10 weeks of age, induce renal insufficiency via a two-step 5/6th nephrectomy (NTX).

  • Acclimation: Allow animals to recover for 1-2 weeks post-surgery. Monitor blood urea nitrogen (BUN) and creatinine to confirm uremia.

Experimental Procedure:

  • Group Allocation: Randomly assign NTX animals to different treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., propylene glycol/ethanol)

    • Doxercalciferol (Low Dose, e.g., 30 pg/g body weight)

    • Doxercalciferol (Medium Dose, e.g., 100 pg/g body weight)[13]

    • Doxercalciferol (High Dose, e.g., 300 pg/g body weight)[13]

  • Dosing: Administer the vehicle or Doxercalciferol via oral gavage three times per week for a period of 4 weeks.

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Sample Collection: At the end of the 4-week treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Biochemical Analysis:

    • Centrifuge blood to separate serum.

    • Measure serum intact PTH (iPTH) levels using a two-site ELISA specific for rodents.

    • Measure serum total calcium and phosphorus using colorimetric assays.

  • Data Analysis:

    • Compare the mean serum PTH, calcium, and phosphorus levels between the vehicle-treated group and the Doxercalciferol-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine significance. A p-value < 0.05 is typically considered significant.

Data Presentation: In Vivo Efficacy Data

The following table presents representative data from a study in NTX Cyp27b1-null mice.

Treatment GroupDose (pg/g b.w.)Serum PTH (pg/mL)Serum Calcium (mg/dL)
Vehicle-4898 ± 7397.8 ± 0.2
Doxercalciferol303105 ± 6328.9 ± 0.3
Doxercalciferol100400 ± 136 10.1 ± 0.2
Doxercalciferol30089 ± 57 11.2 ± 0.3
Data adapted from a study in NTX Cyp27b1-null mice.[13] Values are Mean ± SEM. *p < 0.01 vs. Vehicle.

Signaling Pathway of Doxercalciferol

G cluster_blood cluster_cell Target Cell (e.g., Parathyroid, Intestine) Dox This compound (Prodrug) Metabolite 1α,25-(OH)₂D₂ (Active Metabolite) Dox->Metabolite Hepatic CYP27A1 VDR VDR Metabolite->VDR Binds in Cytoplasm Complex VDR-RXR Heterodimer VDR->Complex RXR RXR RXR->Complex VDRE VDRE (on DNA) Complex->VDRE Binds to Promoter Transcription Modulation of Gene Transcription VDRE->Transcription PTH_Gene ↓ PTH Gene Transcription Transcription->PTH_Gene Ca_Transport_Gene ↑ Ca²⁺ Transport Genes (e.g., TRPV6, Calbindin) Transcription->Ca_Transport_Gene

Caption: Mechanism of action for this compound.

References

Application Notes and Protocols for Studying trans-Doxercalciferol's Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-Doxercalciferol, a synthetic vitamin D2 analog, is a prohormone that undergoes metabolic activation in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), the biologically active form of vitamin D2.[1][2][3] This active metabolite binds to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes involved in various physiological processes, including calcium and phosphate metabolism, immune function, and cell proliferation and differentiation.[2][4][5][6] Understanding the specific effects of this compound on gene expression is crucial for elucidating its therapeutic mechanisms and identifying potential new applications.

These application notes provide a comprehensive experimental framework for investigating the impact of this compound on gene expression in a cellular model. The protocols herein detail cell culture and treatment, RNA isolation, and subsequent gene expression analysis using high-throughput RNA sequencing (RNA-Seq) and targeted quantitative real-time PCR (qRT-PCR).

Signaling Pathway of this compound

Doxercalciferol exerts its genomic effects through a well-defined signaling pathway. As a prohormone, it is first metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. This active ligand then binds to the Vitamin D Receptor (VDR), which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Doxercalciferol Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox This compound Dox_c This compound Dox->Dox_c Cellular Uptake Active_Dox 1α,25-(OH)2D2 (Active Metabolite) Dox_c->Active_Dox Hepatic Activation (CYP27) VDR VDR Active_Dox->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Nuclear Translocation VDRE VDRE VDR_RXR_n->VDRE Binding Gene Target Gene Transcription VDRE->Gene Modulation of Transcription

Caption: this compound signaling pathway.

Experimental Design and Protocols

A robust experimental design is critical for obtaining reliable and reproducible data. The following sections outline a comprehensive approach, from cell line selection to data analysis.

Cell Line Selection and Culture

The choice of cell line should be guided by the research question. For example, to study the effects on secondary hyperparathyroidism, parathyroid cells would be appropriate. Human colorectal cancer cell lines (e.g., Caco-2, HT-29) or human monocytic leukemia cells (e.g., THP-1) are also well-established models for studying vitamin D signaling.

Protocol 3.1: Cell Culture

  • Cell Line: Human monocytic leukemia cell line (THP-1).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Treatment with this compound

To determine the optimal treatment conditions, a dose-response and time-course experiment should be performed.

Protocol 3.2: this compound Treatment

  • Preparation of Doxercalciferol Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Further dilute in culture medium to achieve the final desired concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

  • Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treatment:

    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Harvesting: After the treatment period, harvest the cells for RNA extraction.

RNA Extraction

High-quality RNA is essential for downstream applications like RNA-Seq and qRT-PCR.

Protocol 3.3: Total RNA Extraction

  • Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol reagent).

  • Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Transfer the aqueous phase (containing RNA) to a new tube and precipitate the RNA with isopropanol.

  • RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.

  • RNA Resuspension: Air-dry the pellet and resuspend it in nuclease-free water.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-Seq.

Gene Expression Analysis: RNA-Seq

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

Protocol 3.4: RNA Sequencing

  • Library Preparation:

    • Start with 1 µg of total RNA.

    • Deplete ribosomal RNA (rRNA) using a commercially available kit (e.g., NEBNext rRNA Depletion Kit).

    • Prepare directional RNA-Seq libraries using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.[7][8]

  • Sequencing:

    • Perform quality control of the libraries using a bioanalyzer.

    • Sequence the libraries on an Illumina sequencing platform (e.g., NextSeq 500) to a desired read depth (e.g., 20-30 million reads per sample).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment and control groups. Set a significance threshold (e.g., False Discovery Rate [FDR] < 0.05 and |log2(Fold Change)| > 1).

Validation of RNA-Seq Data: qRT-PCR

qRT-PCR is used to validate the expression changes of a subset of genes identified by RNA-Seq.

Protocol 3.5: Quantitative Real-Time PCR

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • Primer Design: Design or obtain pre-validated primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes:

    • 2x SYBR Green Master Mix

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template

    • Nuclease-free water

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard three-step cycling protocol:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis to ensure primer specificity.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Response of Selected VDR Target Genes to this compound Treatment (24 hours)

GeneVehicle (0 nM)1 nM10 nM100 nM1000 nM
CYP24A1 1.00 ± 0.122.5 ± 0.315.2 ± 1.855.6 ± 6.7120.3 ± 14.5
CAMP 1.00 ± 0.091.8 ± 0.25.3 ± 0.612.1 ± 1.518.9 ± 2.3
PTH 1.00 ± 0.150.8 ± 0.10.4 ± 0.050.1 ± 0.020.05 ± 0.01
VDR 1.00 ± 0.111.2 ± 0.152.1 ± 0.253.5 ± 0.44.2 ± 0.5
Data are presented as mean fold change ± standard deviation relative to the vehicle control.

Table 2: Time-Course of Selected VDR Target Genes to this compound Treatment (100 nM)

Gene0 hr6 hr12 hr24 hr48 hr
CYP24A1 1.00 ± 0.108.9 ± 1.125.4 ± 3.155.6 ± 6.778.2 ± 9.4
CAMP 1.00 ± 0.083.2 ± 0.47.8 ± 0.912.1 ± 1.515.3 ± 1.8
PTH 1.00 ± 0.130.7 ± 0.090.3 ± 0.040.1 ± 0.020.08 ± 0.01
VDR 1.00 ± 0.121.5 ± 0.22.4 ± 0.33.5 ± 0.43.8 ± 0.45
Data are presented as mean fold change ± standard deviation relative to the 0-hour time point.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for studying the effects of this compound on gene expression.

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis A Cell Seeding B This compound Treatment A->B C Cell Harvesting B->C D Total RNA Extraction C->D E RNA Quality Control D->E F RNA-Seq (Transcriptome Profiling) E->F G qRT-PCR (Validation) E->G H Bioinformatics Analysis F->H G->H I Data Interpretation H->I

Caption: Experimental workflow diagram.

This comprehensive set of protocols and guidelines provides a robust framework for researchers to investigate the effects of this compound on gene expression, leading to a deeper understanding of its molecular mechanisms and potential therapeutic applications.

References

Application Notes and Protocols for Labeling trans-Doxercalciferol for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques and detailed protocols for labeling the synthetic vitamin D2 analog, trans-Doxercalciferol, for use in preclinical and clinical imaging studies. The ability to visualize the biodistribution and target engagement of Doxercalciferol can provide invaluable insights into its pharmacokinetics, mechanism of action, and therapeutic efficacy.

Introduction

Doxercalciferol (1α-hydroxyvitamin D2) is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, a biologically active metabolite that binds to the vitamin D receptor (VDR).[1][2][3] This interaction modulates gene expression, playing a crucial role in calcium and phosphorus homeostasis and the regulation of parathyroid hormone (PTH) secretion.[1][2] Imaging studies with labeled Doxercalciferol can elucidate its uptake in target tissues such as the parathyroid glands, intestines, and bone, and can aid in the development of novel therapies targeting the vitamin D signaling pathway.

This document outlines two primary approaches for labeling this compound:

  • Radiolabeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.

  • Fluorescent Labeling for in vitro and ex vivo imaging applications.

Signaling Pathway of Doxercalciferol

Doxercalciferol exerts its biological effects by modulating the vitamin D signaling pathway. After administration, it undergoes hepatic metabolism to its active form, which then binds to the cytosolic Vitamin D Receptor (VDR). This ligand-receptor complex translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the recruitment of co-activator or co-repressor proteins and subsequent regulation of target gene transcription. A key therapeutic effect is the suppression of parathyroid hormone (PTH) gene expression in the parathyroid glands.

Doxercalciferol_Signaling_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte cluster_cell Target Cell (e.g., Parathyroid) cluster_nucleus Nucleus Dox This compound CYP27 CYP27A1 Dox->CYP27 Metabolic Activation Active_Dox 1α,25-(OH)2D2 (Active Metabolite) CYP27->Active_Dox Active_Dox_In 1α,25-(OH)2D2 Active_Dox->Active_Dox_In VDR VDR VDR_Complex VDR-1α,25-(OH)2D2 Complex VDR->VDR_Complex Active_Dox_In->VDR RXR RXR VDR_RXR VDR-RXR Heterodimer VDR_Complex->VDR_RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Gene Target Gene (e.g., PTH) VDRE->Gene Binding Transcription Transcription Regulation Gene->Transcription

Caption: Doxercalciferol signaling pathway.

Radiolabeling of this compound for PET/SPECT Imaging

Radiolabeling Doxercalciferol allows for non-invasive, quantitative imaging of its biodistribution and target engagement in vivo. The choice of radionuclide depends on the desired imaging modality (PET or SPECT) and the required imaging timeframe.

Isotope Selection
Imaging ModalityIsotopeHalf-lifeKey Considerations
PET Carbon-11 (¹¹C)20.4 minRequires rapid synthesis due to short half-life. Allows for multiple scans in a single day.
Fluorine-18 (¹⁸F)109.8 minLonger half-life allows for more complex synthesis and imaging at later time points.[4]
SPECT Technetium-99m (⁹⁹ᵐTc)6.0 hoursReadily available from a ⁹⁹Mo/⁹⁹ᵐTc generator. Requires a chelator for stable conjugation.
Iodine-123 (¹²³I)13.2 hoursCan be directly incorporated into the molecule or attached via a linker.
Experimental Protocol: ¹⁸F-Labeling of a Doxercalciferol Analog (Generalized)

This protocol is a generalized procedure for the nucleophilic substitution of a precursor molecule to yield an ¹⁸F-labeled Doxercalciferol analog. Optimization will be required for the specific precursor used.

Materials:

  • Precursor: A modified Doxercalciferol analog with a suitable leaving group (e.g., tosylate, mesylate, or triflate) at a position that does not interfere with VDR binding.

  • [¹⁸F]Fluoride: Produced from a cyclotron and trapped on an anion exchange cartridge.

  • Eluent: Potassium carbonate (K₂CO₃) in Kryptofix 2.2.2 (K₂₂₂) solution.

  • Anhydrous acetonitrile (MeCN)

  • Reaction vessel (e.g., V-vial)

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation

  • Sterile water for injection

  • Ethanol

Procedure:

  • Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride from the anion exchange cartridge into the reaction vessel using the K₂CO₃/K₂₂₂ solution.

  • Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110°C. Repeat 2-3 times.

  • Radiolabeling Reaction: Dissolve the Doxercalciferol precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Seal the reaction vessel and heat at 80-120°C for 10-20 minutes.

  • Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC column to separate the ¹⁸F-labeled Doxercalciferol from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the desired product. Dilute with sterile water and trap the product on a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual organic solvent. Elute the final product with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control: Perform radio-TLC or analytical HPLC to determine radiochemical purity and specific activity.

Radiolabeling_Workflow Start Start: [¹⁸F]Fluoride Production Elution Elution from Anion Exchange Cartridge Start->Elution Drying Azeotropic Drying Elution->Drying Precursor Add Doxercalciferol Precursor Drying->Precursor Reaction Heating and Reaction Precursor->Reaction Purification HPLC Purification Reaction->Purification Formulation SPE Formulation Purification->Formulation QC Quality Control Formulation->QC End Final Product: ¹⁸F-Doxercalciferol QC->End

Caption: Generalized workflow for ¹⁸F-labeling.
Expected Quantitative Data

The following table provides example data for the radiosynthesis of ¹⁸F-labeled steroid receptor ligands, which can serve as a benchmark for the development of ¹⁸F-labeled Doxercalciferol.[5]

Parameter[¹⁸F]FES[¹⁸F]FFNP[¹⁸F]FDHT
Precursor Amount 0.3 mg1 mg1 mg
Radiochemical Yield (RCY) >60%~77%~75%
Synthesis Time ~50 min~40 min~70 min
Specific Activity (SA) HighHighHigh

Fluorescent Labeling of this compound

Fluorescently labeled Doxercalciferol is a valuable tool for in vitro and ex vivo studies, such as fluorescence microscopy, flow cytometry, and high-throughput screening assays. The labeling strategy should aim to attach a fluorophore without significantly altering the molecule's ability to bind to the VDR.

Fluorophore Selection
Fluorophore ClassExamplesExcitation (nm)Emission (nm)Key Features
Cyanine Dyes Cy3, Cy5~550, ~650~570, ~670Bright and photostable.
Alexa Fluor Dyes Alexa Fluor 488, 594~495, ~590~519, ~617High brightness and pH insensitivity.
Rhodamine Dyes TRITC, Texas Red~557, ~589~576, ~615Good photostability.
Experimental Protocol: Fluorescent Labeling via Diels-Alder Reaction (Generalized)

This protocol is based on the reaction of a fluorescent dienophile with the conjugated diene system of the vitamin D core structure.[2]

Materials:

  • This compound

  • Fluorescent dienophile (e.g., a derivative of 1,2,4-triazoline-3,5-dione (TAD) conjugated to a fluorophore)

  • Anhydrous dichloromethane (DCM)

  • Reaction vessel protected from light

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a light-protected reaction vessel, dissolve this compound in anhydrous DCM.

  • Labeling Reaction: Add a molar excess of the fluorescent TAD-dye conjugate to the Doxercalciferol solution. Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the fluorescently labeled Doxercalciferol using semi-preparative HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC. Determine the labeling efficiency by UV-Vis spectroscopy.

Fluorescent_Labeling_Workflow Start Start: Dissolve Doxercalciferol in DCM Add_Dye Add Fluorescent Dienophile (TAD-dye) Start->Add_Dye Reaction Stir at Room Temperature (in the dark) Add_Dye->Reaction Monitor Monitor Reaction (TLC/HPLC) Reaction->Monitor Monitor->Reaction Incomplete Purification HPLC Purification Monitor->Purification Reaction Complete Characterization Characterization (MS, HPLC, UV-Vis) Purification->Characterization End Final Product: Fluorescent Doxercalciferol Characterization->End

Caption: Generalized workflow for fluorescent labeling.

Summary

The protocols and information provided herein offer a starting point for researchers interested in developing labeled this compound for imaging studies. The generalized nature of these protocols necessitates optimization for specific precursors, radionuclides, and fluorophores. Successful labeling and subsequent imaging of Doxercalciferol will undoubtedly contribute to a deeper understanding of its biological functions and aid in the development of new therapeutic strategies.

References

Application of Trans-Doxercalciferol in Bone Formation and Resorption Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-Doxercalciferol, a synthetic vitamin D2 analog, serves as a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a biologically active form of vitamin D2.[1][2] This activation, catalyzed by CYP27, notably does not require renal involvement, making Doxercalciferol a valuable therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][3] The active metabolite, 1α,25-(OH)2D2, plays a crucial role in mineral metabolism and bone homeostasis. It modulates bone formation and resorption by acting directly on bone cells, primarily osteoblasts, and by suppressing the synthesis and secretion of parathyroid hormone (PTH), a key regulator of bone turnover.[2][4][5] These characteristics make this compound a significant compound for investigation in bone biology research, particularly in assays designed to evaluate bone formation and resorption.

The primary mechanism of action involves the binding of its active metabolite to vitamin D receptors (VDR) in various tissues, including the intestines, kidneys, parathyroid glands, and bone.[5] This interaction regulates the expression of genes involved in calcium and phosphate transport, bone matrix protein synthesis, and cytokine production, thereby influencing the differentiation and activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[5] In the context of CKD-associated metabolic bone disease, Doxercalciferol helps to correct hypocalcemia and control elevated PTH levels, which in turn mitigates excessive bone resorption and can improve bone mineralization.[4][5]

Mechanism of Action & Signaling Pathways

The active form of Doxercalciferol, 1α,25-(OH)2D2, exerts its effects on bone cells through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.

Osteoblast Signaling

In osteoblasts, the binding of 1α,25-(OH)2D2 to the VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their expression. This process promotes the differentiation of osteoprogenitor cells into mature osteoblasts and enhances the expression of key bone matrix proteins, such as osteocalcin, ultimately stimulating bone formation.

G Doxercalciferol Signaling in Osteoblasts cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Doxercalciferol Doxercalciferol 1a,25-(OH)2D2 1a,25-(OH)2D2 Doxercalciferol->1a,25-(OH)2D2 Hepatic Activation (CYP27) VDR VDR 1a,25-(OH)2D2->VDR VDR_RXR_Complex VDR-RXR Complex VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex VDRE Vitamin D Response Element VDR_RXR_Complex->VDRE Gene_Transcription Gene Transcription (e.g., Osteocalcin) VDRE->Gene_Transcription Osteoblast_Differentiation Osteoblast Differentiation & Mineralization Gene_Transcription->Osteoblast_Differentiation promotes

Caption: Doxercalciferol signaling cascade in osteoblasts.

Osteoclast Signaling Modulation

While vitamin D can stimulate bone resorption, its overall effect in a therapeutic context like CKD is often a reduction in resorption due to PTH suppression. High levels of PTH stimulate osteoblasts to express RANKL (Receptor Activator of Nuclear Factor κB Ligand), which binds to its receptor RANK on osteoclast precursors, driving their differentiation and activation. By suppressing PTH, Doxercalciferol indirectly reduces the RANKL/OPG ratio, thus inhibiting osteoclastogenesis and bone resorption.

G Indirect Modulation of Osteoclastogenesis by Doxercalciferol Doxercalciferol Doxercalciferol Active_Metabolite 1a,25-(OH)2D2 Doxercalciferol->Active_Metabolite Hepatic Activation Parathyroid_Gland Parathyroid Gland Active_Metabolite->Parathyroid_Gland acts on PTH PTH Secretion Parathyroid_Gland->PTH suppresses Osteoblast Osteoblast PTH->Osteoblast stimulates RANKL RANKL Expression Osteoblast->RANKL increases Osteoclast_Precursor Osteoclast Precursor RANKL->Osteoclast_Precursor binds to RANK on Osteoclast_Differentiation Osteoclast Differentiation & Activation Osteoclast_Precursor->Osteoclast_Differentiation Bone_Resorption Bone Resorption Osteoclast_Differentiation->Bone_Resorption

Caption: Doxercalciferol's indirect effect on osteoclasts via PTH.

Quantitative Data Summary

The effects of Doxercalciferol on various bone and mineral metabolism markers have been quantified in both animal models and human clinical trials.

Table 1: Summary of Quantitative Data from Human Studies

ParameterStudy PopulationTreatment DetailsBaseline Value (approx.)Post-Treatment Value (approx.)Percentage ChangeCitation(s)
Intact PTH (iPTH)Hemodialysis PatientDoxercalciferol for 16 weeks>800 pg/mL<100 pg/mL-92%[6]
Bone-Specific Alkaline PhosphataseHemodialysis PatientDoxercalciferol for 16 weeksN/AN/A-63%[6]
Serum Type I Collagen C-telopeptide (CTX)Hemodialysis PatientDoxercalciferol for 16 weeksN/AN/A-53%[6]
Total Skeleton Bone Mineral Density (BMD)Hemodialysis PatientDoxercalciferol for 16 weeksN/AN/A+6.5%[6]
Intact PTH (iPTH)CKD Stage 3-4 PatientsDoxercalciferol for 6 months106.5 pg/mL80.4 pg/mL-27%[7]
Serum CalciumCKD Stage 3-4 PatientsDoxercalciferol for 6 months9.1 mg/dL9.5 mg/dL+4.4%[7]

Table 2: Summary of Quantitative Data from Animal Studies

ParameterAnimal ModelTreatment DetailsVehicle ControlDoxercalciferol TreatedKey FindingCitation(s)
Serum PTHNTX Cyp27b1-null mice100 pg/g Doxercalciferol for 4 weeks4,898 ± 739 pg/mL400 ± 136 pg/mLDoxercalciferol normalized PTH levels.[8]
Serum PTHNTX Cyp27b1-null mice300 pg/g Doxercalciferol for 4 weeks4,898 ± 739 pg/mL89 ± 57 pg/mLDose-dependent normalization of PTH.[8]
Bone HistologyNTX Cyp27b1-null mice100 pg/g Doxercalciferol for 4 weeksOsteomalacia presentOsteomalacia correctedDoxercalciferol corrected mineralization defects.[8][9]
Bone HistologyNTX Cyp27b1-null mice300 pg/g Doxercalciferol for 4 weeksOsteitis fibrosa presentOsteitis fibrosa significantly reducedHigh-dose Doxercalciferol reduced bone fibrosis.[8][9]

Experimental Protocols

In Vitro Assays

This protocol assesses the effect of this compound on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1) or primary mesenchymal stem cells (MSCs) and their ability to form a mineralized matrix.

G In Vitro Osteoblast Differentiation Workflow cluster_0 Cell Culture & Seeding cluster_1 Differentiation & Treatment cluster_2 Analysis A Seed pre-osteoblasts (e.g., MC3T3-E1) in 24-well plates B Culture to confluence, then switch to osteogenic induction medium A->B C Treat cells with vehicle or varying concentrations of Doxercalciferol B->C D Culture for 7-21 days, replacing medium every 2-3 days C->D E1 Day 7-14: Alkaline Phosphatase (ALP) Staining & Activity Assay D->E1 E2 Day 21: Alizarin Red S (ARS) Staining for Mineralization D->E2 E3 Day 21: Gene Expression Analysis (RT-qPCR for Runx2, ALP, OCN) D->E3 G In Vitro Osteoclastogenesis Workflow cluster_0 Cell Isolation & Seeding cluster_1 Differentiation & Treatment cluster_2 Analysis A Isolate osteoclast precursors (e.g., mouse BMMs) B Seed cells on culture plates (or dentine/CaP-coated plates) A->B C Culture with M-CSF (25 ng/mL) and RANKL (50 ng/mL) B->C D Add vehicle or varying concentrations of Doxercalciferol C->D E Culture for 5-9 days D->E F1 Day 5-9: TRAP Staining to identify multinucleated osteoclasts E->F1 F2 Day 9: Pit Resorption Assay on dentine/CaP slices E->F2 F3 Day 9: Measure collagen fragments (e.g., CTX-I) in supernatant E->F3

References

Application Notes & Protocols: Investigating Doxercalciferol in Cardiovascular Health

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxercalciferol (1α-hydroxyvitamin D₂) is a synthetic vitamin D₂ analog, or prohormone.[1] It is primarily used to manage secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][2] After administration, Doxercalciferol is converted in the liver by the enzyme CYP27 to its active form, 1α,25-dihydroxyvitamin D₂ (calcitriol D₂), a process that does not require kidney involvement.[1][2] The active form binds to the vitamin D receptor (VDR) in various tissues, including the heart, vascular smooth muscle, and endothelial cells, to modulate gene expression.[2][3]

Emerging evidence suggests that beyond its role in mineral metabolism, Doxercalciferol and other VDR activators may have direct effects on the cardiovascular system.[4][5] Research in this area is critical, as cardiovascular disease is a leading cause of mortality in patients with CKD.[4] These notes provide an overview of key findings and detailed protocols for studying the cardiovascular effects of Doxercalciferol in preclinical models.

Data Presentation: Quantitative Effects of Doxercalciferol

The following table summarizes key quantitative data from preclinical studies investigating the impact of Doxercalciferol on cardiovascular endpoints.

Cardiovascular EndpointStudy ModelDoxercalciferol TreatmentKey Findings (Quantitative)Reference
Cardiac Hypertrophy Dahl Salt-Sensitive (DSS) Rats on High Salt (HS) Diet150 ng, intraperitoneally, 3 times/week for 6 weeks- ↓ 13% in posterior wall thickness vs. HS + vehicle group.- ↑ 17% in fractional shortening vs. HS + vehicle group.- Significantly attenuated increase in Left Ventricular (LV) mass vs. HS + vehicle group.- Significantly decreased serum Brain Natriuretic Peptide (BNP) and LV Atrial Natriuretic Factor (ANF) mRNA levels vs. HS + vehicle group.[6][6][7]
Cardiac Signaling Dahl Salt-Sensitive (DSS) Rats on High Salt (HS) Diet150 ng, intraperitoneally, 3 times/week for 6 weeks- Significantly reduced the HS-induced increase in Protein Kinase C-α (PKCα) protein levels in the heart.[6][7][6]
Vascular Calcification Uremic Rats (5/6 nephrectomy + high phosphorus diet)400 ng/kg, intraperitoneally, 3 times/week for 2 weeks- Marked increases in aortic calcification.- Increased aortic mRNA and protein expression of the osteogenic marker Runx2.[8][8]
Serum Calcium Dahl Salt-Sensitive (DSS) Rats on High Salt (HS) Diet150 ng, intraperitoneally, 3 times/week for 6 weeks- No significant alteration in serum calcium level compared to control groups.[6][6]

Signaling Pathways and Experimental Workflows

Mechanism of Action

Doxercalciferol exerts its effects after conversion to its active form, which binds to the VDR. This complex then acts as a nuclear transcription factor to regulate a variety of genes implicated in cardiovascular health. Key pathways include the suppression of the renin-angiotensin system, direct regulation of cardiac myocyte growth signaling (e.g., PKCα), and modulation of mineral metabolism which influences vascular health.[6][9]

Caption: Doxercalciferol's metabolic activation and genomic signaling pathway.

Preclinical Experimental Workflow

A typical preclinical study to evaluate the effect of Doxercalciferol on a cardiovascular outcome, such as cardiac hypertrophy, follows a structured workflow from disease induction to endpoint analysis.

Experimental_Workflow cluster_groups Treatment Groups (6 Weeks) cluster_analysis start Select Animal Model (e.g., Dahl Salt-Sensitive Rat) induction Induce Disease State (e.g., High Salt Diet for 6 weeks) start->induction baseline Baseline Measurements (Echocardiography, Blood Pressure) induction->baseline random Randomization baseline->random group1 Group 1: Vehicle Control random->group1 group2 Group 2: Doxercalciferol (150 ng, 3x/week) random->group2 endpoints Endpoint Analysis group1->endpoints group2->endpoints echo Echocardiography (LV Mass, Function) endpoints->echo histo Histology (Cardiomyocyte size) endpoints->histo bio Biomarkers (Serum BNP, Tissue ANF) endpoints->bio

Caption: Workflow for an in vivo study of Doxercalciferol on cardiac hypertrophy.

Experimental Protocols

Protocol 1: In Vivo Assessment of Doxercalciferol on Cardiac Hypertrophy in a Dahl Salt-Sensitive (DSS) Rat Model

This protocol is based on the methodology used to demonstrate that Doxercalciferol prevents the development of cardiac hypertrophy.[6][7]

1. Animals and Acclimation:

  • Use male Dahl salt-sensitive (DSS) rats, approximately 5-6 weeks of age.

  • House animals in a controlled environment (12-h light/dark cycle, constant temperature and humidity) with ad libitum access to water.

  • Acclimate rats for one week on a normal diet (ND) containing standard salt content.

2. Disease Induction and Group Allocation:

  • After acclimation, perform baseline echocardiography to assess cardiac structure and function.

  • Randomly assign rats to one of the following groups:

    • Normal Diet (ND) Control: Continue on a normal salt diet.

    • High Salt + Vehicle (HS+V): Switch to a high salt diet (e.g., 4-8% NaCl).

    • High Salt + Doxercalciferol (HS+Dox): Switch to a high salt diet.

  • The treatment period is 6 weeks.

3. Doxercalciferol Administration:

  • Prepare Doxercalciferol solution for injection.

  • For the HS+Dox group, administer Doxercalciferol at a dose of 150 ng per rat via intraperitoneal (i.p.) injection.[6][7]

  • Administer the injection three times per week (e.g., Monday, Wednesday, Friday) for the 6-week duration.[6][7]

  • For the HS+V group, administer an equivalent volume of the vehicle solution following the same schedule.

4. Monitoring and Endpoint Analysis:

  • Monitor animal body weight and general health weekly.

  • At the end of the 6-week treatment period, perform final echocardiography to measure parameters such as posterior wall thickness, fractional shortening, and calculate Left Ventricular (LV) mass.[6]

  • Following the final imaging, collect blood samples via cardiac puncture for biomarker analysis. Centrifuge to obtain serum and store at -80°C.

  • Measure serum levels of Brain Natriuretic Peptide (BNP) using a commercially available ELISA kit.[6]

  • Euthanize the animals and excise the hearts. Weigh the hearts and LV to determine heart weight to body weight ratios.

  • Process a portion of the LV tissue for histological analysis (e.g., H&E staining to measure cardiomyocyte size).

  • Snap-freeze another portion of the LV tissue in liquid nitrogen and store at -80°C for molecular analysis.

  • Use RT-qPCR to measure the mRNA expression levels of Atrial Natriuretic Factor (ANF) and Western blotting to measure protein levels of signaling molecules like PKCα.[6][7]

5. Data Analysis:

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the means between the different treatment groups. A p-value < 0.05 is typically considered significant.

Protocol 2: In Vitro Assessment of Vitamin D Analogs on Vascular Smooth Muscle Cell (VSMC) Calcification

This protocol provides a general framework for studying the direct effects of Doxercalciferol's active form on VSMC mineralization, a key event in vascular calcification.[10][11]

1. Cell Culture:

  • Culture human aortic vascular smooth muscle cells (hVSMCs) in a specialized growth medium (e.g., SmGM-2) supplemented with growth factors, fetal bovine serum (FBS), and antibiotics.

  • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

  • Passage cells upon reaching 80-90% confluency and use cells between passages 4 and 8 for experiments.

2. Calcification Induction and Treatment:

  • Seed hVSMCs in multi-well plates (e.g., 12-well plates) at a suitable density and allow them to adhere and grow to confluence.

  • Once confluent, switch the medium to a pro-calcifying medium. This is typically a high-phosphate medium created by supplementing the basal medium with a phosphate solution (e.g., NaH₂PO₄/Na₂HPO₄) to achieve a final concentration of 2.5-5.0 mM.[10][11]

  • Concurrently, treat the cells with varying concentrations of the active form of Doxercalciferol, 1α,25-dihydroxyvitamin D₂. Since this metabolite is not widely available commercially, 1,25-dihydroxyvitamin D₃ (Calcitriol) is often used as a surrogate in mechanistic studies, with concentrations ranging from 0.01 nM to 10 nM.[10][11]

    • Control Group: Cells in normal growth medium.

    • Calcification Control: Cells in pro-calcifying medium with vehicle (e.g., ethanol).

    • Treatment Groups: Cells in pro-calcifying medium with different concentrations of the active vitamin D analog.

  • Culture the cells for 7-10 days, replacing the medium and treatments every 2-3 days.

3. Quantification of Mineralization:

  • Alizarin Red S Staining: This is the most common method to visualize and quantify calcium deposition.

    • Wash the cell monolayer with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash again with deionized water.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.

    • Aspirate the dye and wash extensively with deionized water to remove non-specific staining.

    • Acquire images using a microscope.

    • For quantification, destain the wells by adding a solution like 10% cetylpyridinium chloride for 1 hour with gentle shaking.

    • Measure the absorbance of the extracted dye at a wavelength of ~562 nm.

4. Molecular Analysis (Optional):

  • To investigate the mechanism, lyse cells at earlier time points (e.g., 24-72 hours) after treatment.

  • Use RT-qPCR to analyze the expression of osteogenic markers (e.g., Runx2) and genes related to vitamin D signaling (e.g., Calcium-Sensing Receptor, CaSR).[10][11]

  • Use Western blotting to assess protein levels of these markers.

5. Data Analysis:

  • Normalize quantitative data (e.g., absorbance values) to a measure of total protein content (e.g., via BCA assay) to account for differences in cell number.

  • Compare treatment groups to the calcification control using appropriate statistical tests.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of trans-Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of trans-Doxercalciferol, a synthetic vitamin D2 analog known for its low aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: In which organic solvents is this compound soluble?

This compound exhibits good solubility in several organic solvents. This property is often utilized to prepare stock solutions.

SolventSolubility
Dimethyl Sulfoxide (DMSO)~83 mg/mL
Ethanol~70-83 mg/mL
MethanolUsed as a solvent for sample preparation in HPLC analysis.

It is important to note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[2]

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening?

This common issue is known as "solvent-shifting" or "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve this compound at high concentrations. When this concentrated stock solution is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since this compound is poorly soluble in water, it precipitates out of the solution.

Q4: How can I prevent precipitation when diluting a DMSO stock solution of this compound into an aqueous buffer?

To mitigate precipitation, consider the following strategies:

  • Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and dispersion.

  • Use a higher concentration stock: Preparing a more concentrated stock solution in DMSO allows for the addition of a smaller volume to the aqueous buffer, thereby keeping the final DMSO concentration to a minimum.

  • Incorporate solubilizing excipients: Add surfactants or cyclodextrins to the aqueous buffer to enhance the solubility of this compound.

Q5: What are the primary methods to improve the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Use of Surfactants (Micellar Solubilization): Incorporating surfactants above their critical micelle concentration (CMC) to form micelles that encapsulate the drug.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.

  • Solid Dispersions: Dispersing the drug in a solid-state carrier to enhance dissolution.

  • Nanotechnology Approaches: Reducing the particle size to the nanoscale through techniques like nanosuspensions and liposomes to increase the surface area for dissolution.

Troubleshooting Guide: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of organic stock solution Solvent shifting; final concentration exceeds aqueous solubility.Decrease final concentration; add stock solution to buffer slowly with vigorous mixing; use a more concentrated stock to minimize the volume of organic solvent added; incorporate solubilizing excipients (surfactants, cyclodextrins) into the aqueous buffer.
Cloudiness or precipitation in the aqueous formulation over time The solution is supersaturated and thermodynamically unstable; temperature fluctuations affecting solubility.Reduce the working concentration to below the saturation solubility; maintain a constant temperature during the experiment and storage; consider using precipitation inhibitors.
Inconsistent results in biological assays Poor solubility leading to variable drug exposure; precipitation in cell culture media.Ensure complete dissolution of this compound in the final formulation before use; visually inspect for any precipitation; consider using a solubilized formulation (e.g., with cyclodextrins or as a nanosuspension).
Low dissolution rate from solid formulations Crystalline nature of the drug; poor wettability.Consider formulating as an amorphous solid dispersion to improve the dissolution rate; reduce particle size through micronization or nanosizing; include wetting agents in the formulation.

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound is limited, studies on the closely related vitamin D3 provide valuable insights into the potential magnitude of solubility improvement with different techniques.

Table 1: Solubility Enhancement of Vitamin D3 using Nanotechnology and Complexation

Formulation ApproachVehicle/ExcipientResulting Aqueous SolubilityFold Increase (approx.)Reference
NanoliposomesPhosphatidylcholine, Cholesterol, TPGS2 mg/mL100-fold[1]
Inclusion ComplexHydroxypropyl-β-cyclodextrin (HPBCD)Concentration-dependent increase (See Figure 1)Significant[3]
Inclusion Complexβ-cyclodextrin (β-CD)0.20 mg/100 mL-[4]

Figure 1: Phase Solubility Diagram of a Vitamin D Analog with a Cyclodextrin

G Phase Solubility Diagram of Cholecalciferol with HPBCD cluster_0 0 1 0->1 Increasing Solubility 2 1->2 Increasing Solubility 3 2->3 Increasing Solubility 4 3->4 Increasing Solubility xaxis Concentration of HPBCD (mM) yaxis

Caption: Phase solubility diagram showing increased solubility of a vitamin D analog with HPBCD.

Experimental Protocols

Preparation of a this compound Solid Dispersion

This protocol is adapted from a patented method for preparing Doxercalciferol solid dispersions.

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC)

  • Methanol

  • Rotary evaporator

  • Water bath

Procedure:

  • Dissolve 5 g of this compound and 5 g of HPMC in 150 mL of methanol at room temperature in a round-bottom flask.

  • Heat the mixture to 45-50°C in a water bath and maintain for 2 hours, or until a clear solution is obtained.

  • Cool the solution to room temperature.

  • Filter the solution through a Celite bed to remove any undissolved particles.

  • Remove the solvent using a rotary evaporator under reduced pressure at a temperature below 55°C.

  • Dry the resulting solid dispersion to a constant weight.

G start Start dissolve Dissolve Doxercalciferol & HPMC in Methanol start->dissolve heat Heat at 45-50°C for 2h (Clear Solution) dissolve->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate dry Dry to Constant Weight evaporate->dry end End: Solid Dispersion dry->end

Caption: Workflow for preparing a this compound solid dispersion.

Preparation of a Vitamin D Analog Nanoliposome Formulation

This protocol is based on a method for preparing Vitamin D3 nanoliposomes and can be adapted for this compound.

Objective: To improve the aqueous solubility and stability of a vitamin D analog by encapsulation in nanoliposomes.

Materials:

  • Vitamin D analog (this compound)

  • Phosphatidylcholine

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS)

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve the vitamin D analog, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.

  • Reduce the size of the resulting multilamellar vesicles by sonication using a probe sonicator until a translucent nanosuspension is obtained.

G start Start dissolve Dissolve Vitamin D Analog & Lipids in Organic Solvent start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with PBS film->hydrate sonicate Sonication hydrate->sonicate end End: Nanoliposome Suspension sonicate->end

Caption: Workflow for preparing a vitamin D analog nanoliposome formulation.

Phase Solubility Study with Cyclodextrins

This protocol outlines the steps for conducting a phase solubility study to evaluate the complexation of a vitamin D analog with a cyclodextrin.

Objective: To determine the stoichiometry and stability constant of the complex formed between a vitamin D analog and a cyclodextrin.

Materials:

  • Vitamin D analog (this compound)

  • Hydroxypropyl-β-cyclodextrin (HPBCD)

  • Deionized water

  • Amber vials

  • Shaker

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HPBCD (e.g., 0 to 50 mM).

  • Add an excess amount of the vitamin D analog to each HPBCD solution in separate amber vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions through a 0.22 µm syringe filter to remove the undissolved drug.

  • Quantify the concentration of the dissolved vitamin D analog in each filtrate using a validated HPLC method.

  • Plot the concentration of the dissolved vitamin D analog against the concentration of HPBCD to generate a phase solubility diagram.

G start Start prepare_cd Prepare Aqueous HPBCD Solutions of Varying Concentrations start->prepare_cd add_drug Add Excess Vitamin D Analog prepare_cd->add_drug equilibrate Equilibrate with Shaking add_drug->equilibrate filter Filter Suspensions equilibrate->filter quantify Quantify Dissolved Drug (HPLC) filter->quantify plot Plot Solubility vs. HPBCD Concentration quantify->plot end End: Phase Solubility Diagram plot->end

Caption: Workflow for a phase solubility study of a vitamin D analog with a cyclodextrin.

References

Technical Support Center: Optimizing Trans-Doxercalciferol Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of trans-Doxercalciferol in cell-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell-based experiments?

This compound is a synthetic analog of vitamin D2.[1] In order for it to become active, it must first be metabolized by the liver enzyme CYP27 into its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[2][3] This active metabolite then binds to the Vitamin D Receptor (VDR), a protein found within the cell.[2] This binding event initiates a cascade of molecular events, leading to the regulation of various genes. The VDR, when bound to the active form of Doxercalciferol, partners with another receptor called the Retinoid X Receptor (RXR). This complex then moves into the cell's nucleus and attaches to specific DNA sequences known as Vitamin D Response Elements (VDREs), which in turn controls the expression of target genes.[1] One of the primary and most well-studied effects of this process is the suppression of Parathyroid Hormone (PTH) gene expression.[4][5]

Q2: What is a typical starting concentration for this compound in cell culture?

A commonly used starting concentration for vitamin D analogs, including Doxercalciferol, in cell culture experiments is in the nanomolar (nM) range. A concentration of 100 nM is frequently cited in the literature and can serve as a good starting point for dose-response experiments.[6][7] However, the optimal concentration is highly dependent on the cell type and the specific biological effect being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound for my experiments?

This compound is a lipophilic compound and is poorly soluble in aqueous solutions like cell culture media. Therefore, it is necessary to first dissolve it in an organic solvent to create a concentrated stock solution.

  • Recommended Solvent: The most common and recommended solvent for dissolving Doxercalciferol is Dimethyl Sulfoxide (DMSO) .[5]

  • Stock Concentration: A stock solution of >10 mg/mL in DMSO can be prepared.[8][9]

  • Preparation Steps:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.[10]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v) , with an ideal concentration at or below 0.1% .[5][10][11] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Guide 1: Poor Solubility or Precipitation in Culture Media

Problem: I've added my Doxercalciferol stock solution to the cell culture media, and I see a precipitate or cloudiness.

Possible Cause Troubleshooting Steps
High Final Concentration: The final concentration of Doxercalciferol in the media is too high, exceeding its solubility limit.1. Reduce the final concentration: Try a lower concentration range in your dose-response experiment. 2. Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium before adding it to the final cell culture plate. This gradual dilution can sometimes prevent precipitation.
"Crashing Out" of Solution: The rapid change in solvent environment from DMSO to aqueous media causes the compound to precipitate.1. Pre-warm the media: Ensure your cell culture media is at 37°C before adding the Doxercalciferol stock. 2. Staggered Addition: Add the stock solution to the media dropwise while gently swirling the tube or plate. 3. Use of a Carrier Protein: For particularly problematic compounds, pre-complexing with a carrier protein like bovine serum albumin (BSA) can improve solubility.
Interaction with Media Components: Components in the cell culture media, such as high concentrations of phosphate, may be reacting with the compound.1. Review Media Composition: Check the formulation of your cell culture medium. Media with lower phosphate concentrations might be beneficial. 2. Test in a Simpler Buffer: To isolate the issue, test the solubility of Doxercalciferol in a simple buffered saline solution (e.g., PBS) at the same final concentration.
Guide 2: Unexpected Cell Toxicity or Reduced Viability

Problem: My cells are showing signs of stress, detachment, or death at concentrations where I expect to see a biological effect.

Possible Cause Troubleshooting Steps
DMSO Cytotoxicity: The final concentration of DMSO in the culture is too high for your specific cell line.1. Lower DMSO Concentration: Ensure the final DMSO concentration is at or below 0.1%. If higher concentrations are necessary, perform a DMSO toxicity curve for your cell line to determine the maximum tolerable concentration. 2. Include Vehicle Control: Always include a vehicle control (media + DMSO) to differentiate between compound-specific and solvent-specific effects.
Compound-Induced Cytotoxicity: Doxercalciferol, like other vitamin D analogs, can induce apoptosis or inhibit proliferation at high concentrations.1. Perform a Dose-Response Curve: A wide range of concentrations should be tested to identify the therapeutic window for your desired effect versus overt cytotoxicity. 2. Optimize Cell Seeding Density: The optimal cell number per well should be determined to ensure cells are in the exponential growth phase during treatment.[12]
Contamination: The stock solution or handling technique introduced microbial contamination.1. Sterile Filtration: Filter-sterilize your Doxercalciferol stock solution through a 0.22 µm PTFE syringe filter.[5] 2. Aseptic Technique: Ensure proper aseptic technique is used when preparing and diluting the compound. 3. Visually Inspect Cultures: Regularly check cultures for signs of contamination (e.g., turbidity, color change, filamentous growth).[1]

Data Presentation

Table 1: Reported In Vitro Effects of Doxercalciferol and Other Vitamin D Analogs on Cancer Cell Lines
Compound Cell Line Cancer Type Assay Concentration/IC50 Observed Effect
CalcitriolLNCaPProstate CancerProliferation Assay10 nMInhibition of proliferation[11]
CalcitriolPC-3Prostate CancerProliferation Assay10 nMInhibition of proliferation[11]
CalcitriolDU-145Prostate CancerProliferation AssayNot specifiedNo inhibition of proliferation[13]
CalcitriolMCF-7Breast CancerMTT Assay100 nM - 10 µMDecreased cell growth[14]
CalcitriolMDA-MB-231Breast CancerMTT Assay10 µMDecreased cell growth[14]
CalcitriolHT-29Colon CancerMTT Assay100 nMSuppression of cell growth[6]
CalcitriolSW480Colon CancerMTT Assay100 nMSuppression of cell growth[6]
CalcipotriolHT-29Colon CancerMTT Assay100 nMNo significant inhibition of proliferation[15]
PRI-2191HT-29Colon CancerCell Cycle Analysis100 nMIncrease in G0/G1 phase[15]
PRI-2205HT-29Colon CancerCell Cycle Analysis100 nMNo significant effect on cell cycle[15]

IC50: The concentration of a drug that gives half-maximal response.

Table 2: In Vitro Effects of Doxercalciferol and Calcitriol on Parathyroid Hormone (PTH) Regulation
Compound Cell/Tissue Model Concentration Effect on PTH
DoxercalciferolWild-type mouse thyroparathyroid explantsNot specifiedInhibition of PTH release[5]
CalcitriolNormal dog parathyroid glands10⁻¹⁰ to 10⁻⁷ MDose-dependent inhibition of cell cycle progression and induction of apoptosis[4]
CalcitriolHyperplastic human parathyroid glands (secondary HPT)10⁻⁷ MInhibition of cell cycle progression and induction of apoptosis[4]
CalcitriolAdenomatous human parathyroid glands (primary HPT)10⁻⁷ MNo significant effect on cell cycle or apoptosis[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Doxercalciferol stock solution in complete culture medium. Remove the old media from the cells and add 100 µL of the Doxercalciferol-containing media to each well. Include vehicle control wells (media with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Gene Expression Analysis by qPCR for PTH

This protocol outlines the steps to measure the effect of this compound on Parathyroid Hormone (PTH) gene expression.

Materials:

  • Parathyroid cells or a suitable cell line expressing PTH

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for PTH and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of Doxercalciferol for a specified time period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for PTH (and the reference gene), and the synthesized cDNA.

  • Real-time PCR: Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PTH gene expression in Doxercalciferol-treated cells compared to control cells, normalized to the reference gene.

Protocol 3: Protein Analysis by Western Blot for VDR

This protocol describes how to assess the levels of Vitamin D Receptor (VDR) protein in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against VDR

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Doxercalciferol and then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary VDR antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in VDR protein expression.

Mandatory Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox This compound CYP27 CYP27 (in Liver) Dox->CYP27 Metabolism Active_Dox 1α,25-(OH)2D2 (Active Metabolite) CYP27->Active_Dox VDR VDR Active_Dox->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to DNA Gene_Transcription Gene Transcription (e.g., PTH suppression) VDRE->Gene_Transcription Regulates

Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Stock Prepare Doxercalciferol Stock in DMSO Dilute Prepare Serial Dilutions in Culture Media Stock->Dilute Cells Seed Cells in Multi-well Plate Treat Treat Cells with Doxercalciferol (and Vehicle Control) Cells->Treat Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cell-Based Assay (e.g., MTT, qPCR, Western Blot) Incubate->Assay Data Collect and Analyze Data Assay->Data Conclusion Draw Conclusions Data->Conclusion

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting_Logic Start Unexpected Experimental Result Precipitate Precipitate in Media? Start->Precipitate Toxicity Unexpected Cell Toxicity? Start->Toxicity NoEffect No Observed Effect? Start->NoEffect Precipitate->Toxicity No Solubility_Guide Refer to Solubility Troubleshooting Guide Precipitate->Solubility_Guide Yes Toxicity->NoEffect No Toxicity_Guide Refer to Toxicity Troubleshooting Guide Toxicity->Toxicity_Guide Yes Concentration Check Concentration Range and Compound Stability NoEffect->Concentration Yes End Optimize Experiment Solubility_Guide->End Toxicity_Guide->End Concentration->End

Caption: Logical workflow for troubleshooting common issues in Doxercalciferol experiments.

References

troubleshooting unexpected results in trans-Doxercalciferol studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-Doxercalciferol. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected results in your in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Inconsistent or No Biological Response to Doxercalciferol

Question: My cells are showing a weak, inconsistent, or no response to Doxercalciferol treatment in my VDR activation, gene expression, or cell viability assays. What could be the cause?

Possible Causes and Solutions:

  • Doxercalciferol is a Pro-drug: Doxercalciferol (1α-hydroxyvitamin D2) is a pro-hormone that requires enzymatic conversion to its active form, 1α,25-dihydroxyvitamin D2 (ercalcitriol), by 25-hydroxylation in the liver.[1][2][3] In vitro, cell lines may lack the necessary CYP27A1/B1 enzymes for this activation.

    • Solution: Consider using the active metabolite, 1α,25-dihydroxyvitamin D2, directly in your experiments. Alternatively, ensure your cell line of choice expresses the required activating enzymes.

  • Compound Stability and Storage: Doxercalciferol, like other vitamin D analogs, can be sensitive to light, air, and repeated freeze-thaw cycles.

    • Solution: Store Doxercalciferol powder at -20°C, protected from light.[4] Prepare stock solutions in high-quality, anhydrous DMSO or ethanol and store in small, single-use aliquots at -80°C to minimize degradation.[5]

  • Cell Line VDR Expression: The responsiveness of a cell line to Doxercalciferol is dependent on the expression level of the Vitamin D Receptor (VDR).[6]

    • Solution: Verify VDR expression in your cell line at both the mRNA and protein level. If VDR expression is low or absent, consider using a different cell line known to be responsive to vitamin D analogs.

  • VDR Mutations: Some cell lines may harbor mutations in the VDR that affect ligand binding or subsequent transcriptional activation, leading to resistance.

    • Solution: If you suspect VDR mutations, sequence the VDR gene in your cell line. Alternatively, test the responsiveness of your cells to a well-characterized, potent VDR agonist like Calcitriol (1α,25-dihydroxyvitamin D3).

Issue 2: Higher than Expected EC50/IC50 Values

Question: The EC50 or IC50 values I'm obtaining for Doxercalciferol are significantly higher than what is reported in the literature. Why might this be?

Possible Causes and Solutions:

  • Assay Conditions: The apparent potency of a compound can be influenced by various assay parameters, including cell density, incubation time, and serum concentration in the culture medium.[7]

    • Solution: Standardize your assay protocols. Ensure consistent cell seeding densities and incubation times. Consider using charcoal-stripped fetal bovine serum to reduce interference from endogenous hormones and binding proteins.

  • Solubility Issues: Doxercalciferol is practically insoluble in water.[2] Poor solubility in aqueous culture media can lead to a lower effective concentration.

    • Solution: Ensure your final DMSO or ethanol concentration in the culture medium is low (typically <0.1%) and consistent across all experiments to avoid solvent-induced artifacts. Prepare fresh dilutions from your stock solution for each experiment.

  • Metabolism and Degradation in Culture: Some cell lines may rapidly metabolize or degrade Doxercalciferol or its active form, reducing its effective concentration over time.

    • Solution: Perform time-course experiments to determine the optimal treatment duration. You can also measure the concentration of the compound in the culture medium over time using techniques like HPLC.

Issue 3: Paradoxical or Unexpected Cellular Effects

Question: I'm observing unexpected effects from Doxercalciferol treatment, such as an increase in cell proliferation at certain concentrations or other off-target effects. What could explain this?

Possible Causes and Solutions:

  • Biphasic Dose-Response: Vitamin D compounds can sometimes exhibit biphasic or U-shaped dose-response curves, where low doses may have a stimulatory effect on proliferation, while higher doses are inhibitory.[8]

    • Solution: Perform a wide range of dose-response experiments to fully characterize the effects of Doxercalciferol on your specific cell line.

  • Off-Target Effects: At high concentrations, vitamin D analogs may have off-target effects that are independent of the VDR. These can include alterations in cellular calcium flux or interactions with other cellular proteins.[8]

    • Solution: To confirm VDR-mediated effects, use a VDR antagonist in conjunction with Doxercalciferol to see if the observed effect is blocked. Additionally, a VDR-knockout cell line can be a valuable tool.[6]

  • Paradoxical Immune Modulation: In immune cells, vitamin D can have seemingly contradictory effects, suppressing Th1-mediated immunity while enhancing innate immune responses.[9]

    • Solution: When working with immune cells, carefully consider the specific cellular context and the panel of markers you are assessing. The overall effect of Doxercalciferol may be a complex interplay of different signaling pathways.

Frequently Asked Questions (FAQs)

1. What is the difference between Doxercalciferol and this compound?

The IUPAC name for Doxercalciferol includes "trans" to describe the stereochemistry of the molecule.[10] In common usage, "Doxercalciferol" and "this compound" refer to the same compound, 1α-hydroxyergocalciferol.[1][11] The "trans" conformation is inherent to the biologically active form of the molecule.

2. How should I prepare and store Doxercalciferol for in vitro experiments?

Doxercalciferol is soluble in DMSO and ethanol.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO), aliquot it into single-use volumes, and store at -80°C to maintain stability.[4] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

3. My experiment involves co-treatment with other compounds. What should I be aware of?

Be mindful of potential drug-drug interactions. For example, compounds that induce or inhibit cytochrome P450 enzymes may affect the metabolic activation of Doxercalciferol.[12] Additionally, the presence of other steroid hormones in the culture medium can interfere with VDR signaling. Using charcoal-stripped serum is advisable.

4. How does the activity of Doxercalciferol compare to other vitamin D analogs like Calcitriol?

Doxercalciferol is a pro-drug and first needs to be converted to its active form, 1α,25-dihydroxyvitamin D2. Calcitriol (1α,25-dihydroxyvitamin D3) is the active form of vitamin D3 and can directly bind to and activate the VDR. In vivo studies suggest that Doxercalciferol may have a lower propensity to cause hypercalcemia compared to Calcitriol.[9] In vitro, the relative potency will depend on the cell line's ability to metabolize Doxercalciferol.

5. What are the key VDR target genes I can measure to confirm Doxercalciferol activity?

Commonly regulated VDR target genes include CYP24A1 (cytochrome P450 family 24 subfamily A member 1), which is involved in vitamin D catabolism and is often strongly upregulated, and CAMP (cathelicidin antimicrobial peptide). The specific genes regulated can be cell-type specific.

Data Presentation

Table 1: Comparative Potency of Doxercalciferol and Other Vitamin D Analogs in Cancer Cell Lines

CompoundCell LineAssay TypeEndpointIC50 / EC50 (nM)Reference
DoxercalciferolVariousProliferationCell Growth InhibitionVaries by cell line[6]
CalcitriolBreast Cancer (WT)ProliferationGrowth Inhibition~1[6]
EB1089Breast Cancer (WT)ProliferationGrowth Inhibition<1[6]
CB1093Breast Cancer (WT)ProliferationGrowth Inhibition<1[6]
ParicalcitolPig Parathyroid CellsProliferationInhibitionSimilar to active Doxercalciferol[9]

Note: IC50 and EC50 values are highly dependent on the specific experimental conditions and cell line used.

Experimental Protocols

1. VDR Competitive Radioligand Binding Assay

This assay determines the affinity of Doxercalciferol for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration near its Kd.

  • Test Compound: this compound at serial dilutions.

  • Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).[5]

  • Separation Method: Hydroxylapatite slurry or glass fiber filters.[5]

  • Scintillation Cocktail & Counter.

Procedure:

  • Prepare serial dilutions of Doxercalciferol and control compounds in assay buffer.

  • In microtiter plates or tubes, add in order: Assay Buffer, test compound (or buffer for total binding, or excess unlabeled Calcitriol for non-specific binding), Radioligand, and Receptor source.

  • Incubate for 15 hours at 4°C to reach binding equilibrium.[4]

  • Separate bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.[5]

  • Wash the pellet or filters multiple times with wash buffer.

  • Resuspend the pellet or place the filter in a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of Doxercalciferol and use non-linear regression to determine the IC₅₀ value.[5]

2. VDR Target Gene Expression Analysis by qPCR

This protocol measures the change in mRNA expression of VDR target genes following Doxercalciferol treatment.

Materials:

  • VDR-expressing cells.

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR primers for target genes (e.g., CYP24A1, CAMP) and housekeeping genes (e.g., GAPDH, ACTB).

  • qPCR master mix.

  • qPCR instrument.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of Doxercalciferol or vehicle control for a predetermined time (e.g., 24 hours).

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up qPCR reactions with primers for your target and housekeeping genes.

  • Run the qPCR plate on a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

3. Cell Viability Assay (MTT/XTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity after treatment with Doxercalciferol.

Materials:

  • Cells in a 96-well plate.

  • This compound.

  • MTT or XTT reagent.

  • Solubilization solution (for MTT assay).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with a range of Doxercalciferol concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT (to a final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Doxercalciferol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox This compound (1α-OH-D2) CYP27A1 CYP27A1/B1 (in some cells) Dox->CYP27A1 Activation (25-hydroxylation) Active_D2 Active Metabolite (1α,25-(OH)2D2) CYP27A1->Active_D2 VDR_RXR_inactive VDR-RXR (inactive) Active_D2->VDR_RXR_inactive Binding VDR_RXR_active VDR-RXR (active complex) VDR_RXR_inactive->VDR_RXR_active Translocation VDRE VDRE VDR_RXR_active->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Experimental_Workflow cluster_assays Perform Assays start Start Experiment prep Prepare Doxercalciferol Stock Solution start->prep cell_culture Cell Culture & Seeding prep->cell_culture treatment Treat Cells with Doxercalciferol cell_culture->treatment incubation Incubate for Defined Period treatment->incubation binding_assay VDR Binding Assay incubation->binding_assay qpcr qPCR for Target Genes incubation->qpcr viability_assay Cell Viability Assay (MTT/XTT) incubation->viability_assay data_analysis Data Analysis (EC50/IC50, Fold Change) binding_assay->data_analysis qpcr->data_analysis viability_assay->data_analysis results Interpret Results data_analysis->results end Conclusion results->end Troubleshooting_Logic start Unexpected Result (e.g., No Effect) q1 Is Doxercalciferol stock solution fresh and properly stored? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does the cell line express VDR? a1_yes->q2 sol1 Prepare fresh stock solution and store in aliquots at -80°C a1_no->sol1 sol1->start a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Can the cell line activate Doxercalciferol? a2_yes->q3 sol2 Verify VDR expression (qPCR/Western Blot). Consider a different cell line. a2_no->sol2 sol2->start a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are assay conditions (cell density, serum) consistent? a3_yes->q4 sol3 Use the active metabolite (1α,25-(OH)2D2) or a cell line with known CYP27A1/B1 activity. a3_no->sol3 sol3->start a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Further Investigation (e.g., VDR sequencing, off-target effects) a4_yes->end sol4 Standardize protocol. Use charcoal-stripped serum. a4_no->sol4 sol4->start

References

refining protocols for the consistent delivery of trans-Doxercalciferol in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing trans-doxercalciferol in vivo.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Question Answer
Why am I observing inconsistent or no reduction in parathyroid hormone (PTH) levels? Formulation Issues: this compound is poorly soluble in water. Ensure it is fully dissolved in a suitable vehicle. Common vehicles include corn oil or a mixture of DMSO, PEG300, and Tween 80. Prepare fresh formulations regularly and store them protected from light to prevent degradation. A study on a similar vitamin D analog, cholecalciferol, showed good stability in a propylene glycol and ethanol solution when stored at 4°C and protected from light[1]. Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique. For oral gavage, ensure the entire dose is delivered to the stomach and not regurgitated. For intravenous injections, confirm the correct volume is administered into the circulation. Animal Model: The specific animal model and its disease state can influence the response. For instance, in a Cyp27b1-null mouse model of uremia, doxercalciferol effectively normalized PTH levels, while another vitamin D analog did not have the same effect[2][3]. Ensure your model is appropriate for the study. Metabolism: Doxercalciferol is a prodrug that requires activation in the liver to its active form, 1α,25-dihydroxyvitamin D2[4][5]. Liver function impairment in your animal model could affect this conversion and, consequently, the drug's efficacy.
My animals are experiencing weight loss, lethargy, or other signs of toxicity. What should I do? Hypercalcemia: A primary side effect of doxercalciferol is hypercalcemia (elevated serum calcium)[6][7]. Monitor serum calcium levels regularly. Symptoms of hypercalcemia in animals can include lethargy, anorexia, polyuria, and polydipsia[8]. If hypercalcemia is detected, consider reducing the dose or temporarily discontinuing treatment[9]. In severe cases, treatment for hypercalcemia may include fluid administration (saline diuresis) and diuretics like furosemide[10][11]. Vehicle Toxicity: The vehicle used for administration can also cause adverse effects. High concentrations of DMSO can be toxic[12]. If you suspect vehicle toxicity, consider reducing the concentration of the solvent or using an alternative formulation. Oil-based vehicles like corn oil are generally well-tolerated for oral administration[12]. Dose: The administered dose may be too high for the specific animal model or strain. Refer to dose-response studies to select an appropriate starting dose and titrate as needed based on efficacy and tolerability[2][3].
How can I improve the solubility and stability of my this compound formulation? Co-solvents: For intravenous or oral administration, a common approach for poorly water-soluble drugs is to use a co-solvent system. A combination of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80 can be effective[12][13]. Oil-based Vehicles: For oral gavage, dissolving this compound in a pharmaceutically acceptable oil such as corn oil, sesame oil, or olive oil is a straightforward and effective method[12]. A study on cholecalciferol demonstrated good stability in olive oil[14]. Storage: Store stock solutions and prepared formulations protected from light, as vitamin D analogs can be light-sensitive. For short-term storage, refrigeration at 4°C is often recommended[1]. For longer-term storage, consult the manufacturer's recommendations. Fresh Preparation: To ensure consistent delivery, it is best practice to prepare formulations fresh before each administration or at regular, short intervals.
What is the appropriate route of administration for my study? The choice of administration route depends on the research question and the desired pharmacokinetic profile. Oral Gavage: This is a common and convenient method for preclinical studies in rodents. It is suitable for evaluating the oral bioavailability and efficacy of a compound. Intravenous (IV) Injection: IV administration bypasses absorption barriers and provides immediate and complete bioavailability. This route is often used in pharmacokinetic studies to determine parameters like clearance and volume of distribution. Subcutaneous (SC) or Intraperitoneal (IP) Injection: These routes can also be used, but absorption may be slower and more variable compared to IV injection.

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of this compound? This compound is a prodrug that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2)[4][5]. This active metabolite binds to the vitamin D receptor (VDR), which is a nuclear transcription factor[15][16]. The VDR then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription[17][18][19]. This signaling pathway ultimately leads to a reduction in parathyroid hormone (PTH) gene expression and secretion by the parathyroid glands[20].
What are typical dosages of this compound used in animal studies? Dosages can vary significantly depending on the animal model, disease state, and route of administration. A study in a Cyp27b1-null mouse model of uremia reported that oral gavage of doxercalciferol at 100 or 300 pg/g body weight three times per week normalized serum calcium and PTH levels[2][3]. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
What is the pharmacokinetic profile of this compound? Following administration, doxercalciferol is converted to its active metabolite, 1α,25-(OH)2D2. The mean elimination half-life of this active metabolite is approximately 32 to 37 hours[4]. Peak blood levels of the active metabolite are typically reached around 8 hours after a single intravenous dose[4].
How should I monitor the effects of this compound in my in vivo study? Efficacy: The primary efficacy endpoint is typically the reduction of serum intact PTH (iPTH) levels[9]. Safety and Tolerability: Regularly monitor serum calcium and phosphorus levels to detect hypercalcemia and hyperphosphatemia[9]. Also, monitor the animals for clinical signs of toxicity, such as changes in body weight, food and water intake, and overall behavior.
Are there any known drug interactions with this compound? Concomitant use of other vitamin D compounds or high-dose calcium supplements can increase the risk of hypercalcemia[6]. Magnesium-containing products should also be used with caution as they may lead to hypermagnesemia.

Data Presentation

Table 1: Dose-Response of Oral Doxercalciferol in a Cyp27b1-null Mouse Model of Uremia

Treatment Group (pg/g body weight, 3x/week)Serum PTH (pg/mL)Serum Calcium (mg/dL)
Vehicle4898 ± 739Hypocalcemic
Doxercalciferol (30)No significant effect-
Doxercalciferol (100)400 ± 136Normalized
Doxercalciferol (300)89 ± 57Normalized

Data adapted from a study in a Cyp27b1-null mouse model of uremia[3]. Values are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Oil-Based)
  • Materials:

    • This compound powder

    • Corn oil (or other suitable pharmaceutical-grade oil)

    • Glass vials

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound and corn oil based on the desired final concentration and total volume.

    • Accurately weigh the this compound powder and place it in a glass vial.

    • Add the calculated volume of corn oil to the vial.

    • Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but avoid excessive heat.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the formulation protected from light. It is recommended to prepare the formulation fresh for each experiment.

Protocol 2: Oral Gavage Administration in Rodents
  • Materials:

    • Prepared this compound formulation

    • Appropriately sized oral gavage needle (flexible or curved with a ball tip is recommended)

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg[21][22].

    • Gently but firmly restrain the animal to immobilize its head and align the head and body to straighten the esophagus[23].

    • Measure the appropriate insertion length of the gavage needle by holding it alongside the animal from the corner of the mouth to the last rib[21].

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. There should be no resistance. If resistance is met, withdraw and re-attempt.

    • Slowly administer the formulation.

    • Gently remove the gavage needle.

    • Monitor the animal for a short period after dosing to ensure there are no signs of distress or regurgitation.

Mandatory Visualizations

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_liver Liver cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxercalciferol This compound (Prodrug) Active_Metabolite 1α,25-(OH)2D2 (Active Metabolite) Doxercalciferol->Active_Metabolite Hepatic Activation VDR Vitamin D Receptor (VDR) Active_Metabolite->VDR Binding VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to PTH_Gene PTH Gene (in Parathyroid Gland) VDR_RXR_Complex->PTH_Gene Binds to VDRE in PTH promoter Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates PTH_Suppression Suppression of PTH Transcription PTH_Gene->PTH_Suppression Leads to

Caption: Vitamin D Receptor Signaling Pathway for Doxercalciferol.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Formulation 1. Formulation Preparation (e.g., in Corn Oil) Dosing 3. Doxercalciferol Administration (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimation 2. Animal Acclimation & Baseline Measurements Animal_Acclimation->Dosing Monitoring 4. Regular Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Sample_Collection 5. Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Analysis 6. Biochemical Analysis (Serum PTH, Calcium) Sample_Collection->Biochemical_Analysis Data_Analysis 7. Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: General In Vivo Experimental Workflow for Doxercalciferol.

References

addressing challenges in the synthesis of high-purity trans-Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity trans-Doxercalciferol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining a high-purity final product.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for specific issues encountered during the synthesis of this compound.

Q1: What are the main challenges in synthesizing high-purity this compound?

The synthesis of high-purity this compound presents several key challenges:

  • Stereochemical Control: The desired trans-isomer must be selectively formed over the cis-isomer and other stereoisomers. This often involves a photochemical isomerization step that can yield a mixture of isomers, necessitating careful control of reaction conditions and efficient purification.

  • Impurity Profile: The synthesis can generate a range of impurities, including the starting material (ergosterol or Vitamin D2), intermediates like pre-Doxercalciferol, and various isomers such as beta-Doxercalciferol.[1] Achieving a purity of over 99% requires robust purification methods.[2]

  • Product Stability: Doxercalciferol is sensitive to light, oxygen, and heat.[] Degradation can occur during synthesis, purification, and storage, leading to the formation of degradation products and a decrease in overall purity.

  • Reaction Optimization: Each step of the synthesis, from the initial hydroxylation to the final isomerization and purification, requires careful optimization of parameters such as temperature, reaction time, solvent, and catalyst to maximize yield and purity.

Q2: My photochemical isomerization of pre-Doxercalciferol to Doxercalciferol is resulting in a low yield of the desired trans-isomer. What are the potential causes and solutions?

Low yields in the photochemical isomerization step are a common issue. Here’s a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Incorrect Wavelength The wavelength of the UV light source is critical for favoring the formation of the trans-isomer.Use a UV lamp with a specific wavelength, typically around 254 nm, and filter out unwanted wavelengths. The specific wavelength may need to be optimized for your specific reaction setup.
Over-irradiation Prolonged exposure to UV light can lead to the formation of unwanted side products and degradation of the desired this compound.Monitor the reaction progress closely using HPLC. Stop the reaction once the optimal ratio of trans-isomer is reached. Determine the optimal irradiation time through small-scale experiments.
Sub-optimal Temperature The temperature during irradiation can influence the equilibrium between isomers.Maintain a consistent and optimized temperature during the reaction. Lower temperatures may favor the desired isomer in some cases.
Solvent Effects The choice of solvent can impact the photochemical equilibrium and the stability of the product.Experiment with different solvents to find the optimal one for your reaction. Common solvents include ethers and hydrocarbon solvents.
Presence of Oxygen Oxygen can lead to oxidative degradation of the product during the photochemical reaction.Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am having difficulty separating the this compound from its cis-isomer and other impurities by HPLC. What can I do to improve the separation?

Achieving good separation of Doxercalciferol isomers and impurities is crucial for obtaining a high-purity product. Here are some tips for optimizing your HPLC method:

Parameter Recommendation
Stationary Phase (Column) A normal-phase silica column is often effective for separating these non-polar isomers.[4] Consider using a high-resolution column with a small particle size for improved separation.
Mobile Phase A non-polar mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol or ethyl acetate, is typically used.[1] The ratio of the solvents is a critical parameter to optimize. A gradient elution may be necessary to separate all impurities effectively.[1]
Flow Rate A lower flow rate can sometimes improve resolution, but it will also increase the run time. The optimal flow rate should be determined experimentally.
Temperature Column temperature can affect the separation. Maintaining a constant and optimized temperature (e.g., 25°C or 35°C) is recommended.[1]
Detection Wavelength The UV detector should be set to the wavelength of maximum absorbance for Doxercalciferol, which is around 265 nm.[1]

Q4: My final product has a purity of less than 99% after initial purification. How can I improve the purity of my this compound?

Achieving high purity often requires a final purification step. Crystallization is a highly effective method for this purpose.

  • Anti-Solvent Crystallization: This is a common and effective technique.[5]

    • Dissolve the crude this compound in a suitable solvent in which it is highly soluble (e.g., acetone, butanone, or methyl tert-butyl ketone).[2]

    • Slowly add an anti-solvent in which the product is poorly soluble (e.g., methanol, ethanol, or isopropanol) while stirring.[2]

    • Cool the mixture to induce crystallization.[2]

    • Collect the crystals by filtration and dry them under vacuum.[2]

  • Cooling Crystallization: This method relies on the decreased solubility of the product at lower temperatures.

    • Dissolve the product in a minimal amount of a suitable hot solvent.

    • Slowly cool the solution to allow for the formation of well-defined crystals.

    • Filter and dry the crystals.

Q5: What are common side products in Doxercalciferol synthesis and how can their formation be minimized?

Several side products can form during the synthesis of Doxercalciferol. Understanding their origin is key to minimizing their formation.

Side Product Formation Pathway Control Measures
Pre-Doxercalciferol Incomplete thermal isomerization of pre-Doxercalciferol to the final product.[]Ensure sufficient heating time and temperature during the thermal isomerization step. Monitor the reaction by HPLC to confirm the complete conversion.
Cis-Doxercalciferol Photochemical isomerization can lead to a mixture of cis and trans isomers.Optimize the photochemical reaction conditions (wavelength, temperature, and time) to favor the formation of the trans isomer.
Beta-Doxercalciferol An isomer that can form during the synthesis.The formation can be influenced by the choice of reagents and reaction conditions. Careful control of the synthetic route and purification can minimize its presence.
Degradation Products Doxercalciferol is sensitive to light, heat, and oxygen.Perform reactions under an inert atmosphere, protect from light where necessary, and avoid excessive heat. Use antioxidants if required.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of high-purity this compound.

Table 1: Typical Purity Levels Achieved with Different Purification Methods

Purification Method Starting Purity Final Purity Reference
Column Chromatography85-95%>98%General Lab Practice
Crystallization>98%>99.5%[2]
Preparative HPLC>95%>99%General Lab Practice

Table 2: Optimized Conditions for the Crystallization of Doxercalciferol

Parameter Condition Reference
Solvent System Methyl tert-butyl ketone and Isopropanol[2]
Temperature Dissolution at 35-40°C, Crystallization at 10-15°C[2]
Stirring Slow stirring during crystallization[2]
Crystallization Time 5-10 hours[2]
Drying Vacuum drying at 25-30°C[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of high-purity this compound.

Protocol 1: Photochemical Isomerization of Pre-Doxercalciferol

  • Preparation: Dissolve pre-Doxercalciferol in a suitable degassed solvent (e.g., tetrahydrofuran or a mixture of ethers and hydrocarbons) in a quartz reaction vessel. The concentration should be optimized for your specific setup.

  • Inert Atmosphere: Purge the solution and the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any dissolved oxygen.

  • Irradiation: While maintaining a constant temperature (e.g., 0-10°C) and under an inert atmosphere, irradiate the solution with a UV lamp at a specific wavelength (e.g., 254 nm).

  • Monitoring: Periodically take aliquots of the reaction mixture and analyze them by HPLC to monitor the formation of this compound and the disappearance of pre-Doxercalciferol.

  • Work-up: Once the desired conversion is achieved, stop the irradiation. Remove the solvent under reduced pressure at a low temperature.

  • Purification: The crude product can be purified by column chromatography or crystallization to isolate the high-purity this compound.

Protocol 2: High-Purity Crystallization of this compound

  • Dissolution: In a clean, dry flask, dissolve the crude this compound (with a purity of >98%) in a minimal amount of a suitable solvent (e.g., methyl tert-butyl ketone) at a slightly elevated temperature (35-40°C) with stirring.[2]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Anti-Solvent Addition: To the warm solution, slowly add a pre-chilled anti-solvent (e.g., isopropanol) dropwise with gentle stirring until the solution becomes slightly turbid.[2]

  • Crystallization: Cool the mixture to 10-15°C and continue to stir slowly for 5-10 hours to allow for complete crystallization.[2]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum at a low temperature (25-30°C) to a constant weight.[2]

  • Analysis: Analyze the final product by HPLC to determine its purity.

Visualizations

Metabolic Activation of Doxercalciferol

Doxercalciferol is a prodrug that is metabolically activated in the liver to its biologically active form, 1α,25-dihydroxyvitamin D2.[6][7][8][9][10]

Metabolic_Activation Doxercalciferol Doxercalciferol (1α-hydroxyvitamin D2) Liver Liver (CYP27A1) Doxercalciferol->Liver Ingestion/Administration Active_Metabolite 1α,25-dihydroxyvitamin D2 (Active Form) Liver->Active_Metabolite 25-hydroxylation

Caption: Metabolic activation of Doxercalciferol in the liver.

Troubleshooting Workflow for Low Purity of this compound

This workflow provides a logical approach to identifying and resolving issues leading to low purity of the final product.

Troubleshooting_Workflow Start Low Purity of This compound Detected Check_Isomers HPLC Analysis: High levels of cis-isomer or other isomers? Start->Check_Isomers Check_StartingMaterial HPLC Analysis: Presence of starting material or intermediates? Check_Isomers->Check_StartingMaterial No Optimize_Photo Optimize Photochemical Isomerization: - Wavelength - Time - Temperature Check_Isomers->Optimize_Photo Yes Check_Degradation HPLC Analysis: Presence of unknown peaks (degradation products)? Check_StartingMaterial->Check_Degradation No Optimize_Thermal Optimize Thermal Isomerization: - Time - Temperature Check_StartingMaterial->Optimize_Thermal Yes Improve_Purification Improve Purification: - Optimize chromatography - Perform recrystallization Check_Degradation->Improve_Purification No Improve_Handling Improve Handling & Storage: - Use inert atmosphere - Protect from light - Control temperature Check_Degradation->Improve_Handling Yes End High-Purity Product Achieved Optimize_Photo->End Optimize_Thermal->End Improve_Purification->End Improve_Handling->End

Caption: Troubleshooting workflow for low purity this compound.

References

minimizing off-target effects of trans-Doxercalciferol in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Doxercalciferol. The information is designed to help minimize off-target effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analog of vitamin D2. It is a prohormone that is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the vitamin D receptor (VDR), which then acts as a transcription factor to regulate gene expression. The primary therapeutic effect of Doxercalciferol is the suppression of parathyroid hormone (PTH) synthesis and secretion, making it a key compound in studies related to chronic kidney disease (CKD) and secondary hyperparathyroidism.[1][2]

Q2: What are the primary off-target effects of this compound in research models?

A2: The most common off-target effects observed in preclinical models are hypercalcemia (elevated blood calcium levels) and hyperphosphatemia (elevated blood phosphate levels).[3] At higher doses, or with prolonged administration, these can lead to more severe complications such as vascular calcification and adynamic bone disease, a condition of severely suppressed bone turnover. In vitro, high concentrations of Doxercalciferol and other vitamin D analogs can induce apoptosis (programmed cell death) and cell cycle arrest in various cell types, including cancer cell lines.[4][5][6]

Q3: How can I prepare this compound for in vitro experiments?

A3: this compound is soluble in organic solvents like DMSO and ethanol.[7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or absolute ethanol. This stock solution can then be diluted to the final working concentration in the cell culture medium. To avoid precipitation and ensure stability, it is crucial to protect the stock solution from light and store it at -20°C in a tightly sealed, light-protected container. When diluting the stock solution, add it to the medium dropwise while gently vortexing to ensure proper mixing and prevent precipitation. The final concentration of the solvent in the culture medium should be kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.[7]

Q4: What are the typical dose ranges for this compound in rodent models?

A4: Dosing in rodent models can vary depending on the specific model and research question. In a uremic mouse model (NTX Cyp27b1-null mice), oral gavage doses of 30, 100, or 300 pg/g of body weight administered three times a week have been used.[1] In this model, doses of 100 and 300 pg/g body weight were effective in normalizing serum calcium and PTH levels.[1] It is essential to conduct pilot studies to determine the optimal dose for your specific model and experimental goals, carefully monitoring for signs of hypercalcemia.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Precipitation in culture medium upon adding Doxercalciferol. - Poor solubility of Doxercalciferol in aqueous media.- High final concentration of the compound.- Improper dilution technique.- Prepare a higher concentration stock solution in DMSO or ethanol to minimize the volume added to the medium.- Add the stock solution to the medium dropwise while gently vortexing.- Pre-warm the culture medium to 37°C before adding the compound.- If precipitation persists, consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells.
High cell death or low viability observed in treated wells. - Cytotoxicity of Doxercalciferol at the tested concentrations.- Solvent toxicity.- Contamination of the cell culture.- Perform a dose-response experiment to determine the IC50 value of Doxercalciferol for your specific cell line.- Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below 0.1% (v/v) and include a solvent control in your experiment.- Regularly check your cell cultures for signs of contamination (e.g., cloudy medium, changes in pH, presence of microorganisms). Use aseptic techniques for all cell culture work.
Inconsistent or non-reproducible results. - Instability of Doxercalciferol in solution.- Variability in cell seeding density.- Inconsistent incubation times.- Prepare fresh dilutions of Doxercalciferol from the stock solution for each experiment.- Protect all solutions containing Doxercalciferol from light.- Ensure accurate and consistent cell counting and seeding in all wells.- Standardize all incubation times and experimental procedures.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Animals show signs of hypercalcemia (e.g., lethargy, weight loss, increased urination). - Doxercalciferol dose is too high.- Individual animal sensitivity.- Immediately reduce the dose or temporarily discontinue treatment.- Closely monitor serum calcium levels.- Provide supportive care, such as increasing fluid intake to promote calciuresis. In severe cases, administration of saline fluids, furosemide, or glucocorticoids may be necessary under veterinary guidance.- Adjust the dosing regimen based on frequent monitoring of serum calcium and PTH levels.
Development of vascular calcification. - Prolonged hypercalcemia and hyperphosphatemia.- Implement a strict monitoring protocol for serum calcium and phosphorus.- Adjust the Doxercalciferol dose to maintain mineral levels within the target range.- Consider the use of phosphate binders if hyperphosphatemia is a persistent issue.- At the end of the study, assess vascular calcification using methods like von Kossa staining of aortic tissue sections or micro-computed tomography (micro-CT).[8]
No significant effect on PTH levels. - Doxercalciferol dose is too low.- Impaired hepatic conversion of Doxercalciferol to its active form.- Issues with drug administration.- Gradually increase the dose of Doxercalciferol while carefully monitoring for hypercalcemia.- Ensure the animal model has adequate liver function for the metabolic activation of Doxercalciferol.- Verify the accuracy of the dosing solution preparation and the administration technique (e.g., proper oral gavage or injection).

Data Summary Tables

Table 1: Dose-Response of this compound in a Uremic Mouse Model (NTX Cyp27b1-null)

Dose (pg/g body weight, 3x/week)Serum PTH (pg/mL)Serum Calcium (mg/dL)
Vehicle4898 ± 739Hypocalcemic
30No significant effect-
100400 ± 136Normalized
30089 ± 57Normalized
Data from a 4-week study in nephrectomized Cyp27b1-null mice.[1]

Table 2: In Vitro Effects of Vitamin D Analogs on Cell Viability and Apoptosis

Cell LineCompoundConcentrationEffect
HL-60 (Human Leukemia)Ergocalciferol (Vitamin D2)Concentration-dependentInhibition of cell growth, induction of apoptosis.[5]
CaSki (Cervical Cancer)Cholecalciferol (Vitamin D3)100 and 1000 ng/mLDecreased cell count and viability, induction of apoptosis.[6]
LNCaP (Prostate Cancer)Calcitriol10-100 nMAccumulation of cells in G0/G1 phase, induction of apoptosis.[9]
B16-F10 (Melanoma)CalcitriolIC50: 0.24 μMInhibition of cell proliferation, induction of apoptosis.[10]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Include a vehicle control (medium with DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Doxercalciferol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Vascular Calcification in Rodent Models (von Kossa Staining)

  • Tissue Collection: At the end of the in vivo study, euthanize the animals and carefully dissect the aorta.

  • Fixation: Fix the aortic tissue in 10% neutral buffered formalin.

  • Processing and Embedding: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded aorta using a microtome and mount them on glass slides.

  • Staining: a. Deparaffinize and rehydrate the tissue sections. b. Incubate the slides in a silver nitrate solution under ultraviolet light. Calcium salts will be replaced by silver, which is then reduced to black metallic silver. c. Rinse thoroughly with distilled water. d. Treat with sodium thiosulfate to remove unreacted silver. e. Counterstain with a suitable stain like Nuclear Fast Red or Van Gieson to visualize cell nuclei and other tissue components.

  • Microscopy: Dehydrate, clear, and mount the slides with a coverslip. Examine the sections under a light microscope to identify and quantify the areas of black staining, which represent calcium deposits.

Signaling Pathways and Experimental Workflows

Doxercalciferol On-Target Signaling Pathway

Doxercalciferol_On_Target_Signaling Dox This compound Liver Liver (CYP27) Dox->Liver Metabolism Active_D2 1α,25-(OH)2D2 (Active Metabolite) Liver->Active_D2 VDR Vitamin D Receptor (VDR) Active_D2->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to PTH_Gene PTH Gene (in Parathyroid Gland) VDR_RXR->PTH_Gene Binds to VDRE on PTH gene Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription PTH_Suppression Decreased PTH Synthesis & Secretion PTH_Gene->PTH_Suppression Inhibits transcription

Caption: On-target signaling of this compound leading to PTH suppression.

Doxercalciferol Off-Target Effects: Hypercalcemia and Vascular Calcification

Doxercalciferol_Off_Target_Hypercalcemia Dox High-Dose This compound Active_D2 Increased 1α,25-(OH)2D2 Dox->Active_D2 Intestine Intestinal Absorption of Ca2+ and PO4 Active_D2->Intestine Increases Bone Bone Resorption Active_D2->Bone Increases Hypercalcemia Hypercalcemia Intestine->Hypercalcemia Hyperphosphatemia Hyperphosphatemia Intestine->Hyperphosphatemia Bone->Hypercalcemia Bone->Hyperphosphatemia Vascular_Calc Vascular Calcification Hypercalcemia->Vascular_Calc Contributes to Hyperphosphatemia->Vascular_Calc Contributes to Doxercalciferol_Off_Target_Apoptosis Dox High-Dose This compound VDR VDR Activation Dox->VDR Bcl2_down Downregulation of Bcl-2 VDR->Bcl2_down Bax_up Upregulation of Bax VDR->Bax_up p21_p27_up Upregulation of p21 and p27 VDR->p21_p27_up Mito Mitochondrial Dysfunction Bcl2_down->Mito Bax_up->Mito Caspase_act Caspase Activation (e.g., Caspase-3, -9) Mito->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis CDK_inhibit Inhibition of Cyclin-CDK Complexes p21_p27_up->CDK_inhibit Cell_Cycle_Arrest G1/S or G2/M Phase Cell Cycle Arrest CDK_inhibit->Cell_Cycle_Arrest in_vivo_workflow acclimatization Acclimatization (1 week) baseline Baseline Measurements (Blood sample: Ca, P, PTH) acclimatization->baseline treatment Doxercalciferol or Vehicle Administration (e.g., 4 weeks) baseline->treatment monitoring Weekly Monitoring (Body weight, clinical signs, blood samples) treatment->monitoring During treatment euthanasia Euthanasia and Tissue Collection (Aorta, kidneys, bones) treatment->euthanasia monitoring->treatment analysis Biochemical and Histological Analysis euthanasia->analysis

References

Technical Support Center: Strategies for Preserving trans-Doxercalciferol Integrity During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-Doxercalciferol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: this compound, like other vitamin D analogs, is susceptible to degradation from several factors. The most significant are:

  • Temperature: Elevated temperatures can accelerate the degradation process. Vitamin D compounds can undergo thermal isomerization to form pre-vitamin D isomers.[1]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation, leading to the formation of various photoproducts.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidation, which is a significant degradation pathway for many pharmaceuticals, including vitamin D analogs.

  • Moisture: Vitamin D compounds are known to be unstable in the presence of moisture.[4]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions for Doxercalciferol in different forms.

Formulation/FormStorage TemperatureLight ProtectionAdditional Notes
Powder -20°C for long-term (up to 3 years)[5]Protect from light
In Solvent -80°C for up to 1 year; -20°C for up to 1 month[5]Protect from lightAliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Oral Capsules Controlled room temperature: 25°C (77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F)[6][7]Protect from light[7]
Injectable Solution Controlled room temperature: 25°C (77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F)[8]Protect from lightDiscard unused portion of multiple-dose vials after 14 days.[9]

Q3: How can I monitor the stability of my this compound samples?

A3: Stability monitoring is crucial to ensure the integrity of your samples. The most common method for this is High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method can separate and quantify this compound from its degradation products and any impurities.[10][11][12][13] Key aspects of a stability-indicating method include:

  • Specificity: The ability to resolve the active pharmaceutical ingredient (API) from its degradation products.

  • Accuracy and Precision: Ensuring the method provides reliable and reproducible results.

  • Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method should be sensitive enough to detect and quantify low levels of degradation products.[14][15]

Troubleshooting Guides

Issue: I am observing a rapid loss of potency in my Doxercalciferol formulation.

This issue is often linked to improper storage or formulation instability. Follow these steps to troubleshoot:

  • Verify Storage Conditions: Immediately check your storage conditions against the recommended guidelines in the table above. Ensure that the temperature is within the specified range and that the samples are protected from light.

  • Review Formulation Composition:

    • Antioxidants: Are you using an antioxidant in your formulation? Butylated hydroxytoluene (BHT) is a common antioxidant used in Doxercalciferol formulations to prevent oxidative degradation.[11][16]

    • Excipients: The choice of excipients can impact stability. For solid formulations, consider using adsorbents and coating the final product with a barrier coating to protect against environmental factors.[17]

  • Perform Stress Testing: Conduct forced degradation studies to identify the primary degradation pathways. This involves exposing the formulation to harsh conditions (e.g., high temperature, humidity, light, and oxidizing agents) and analyzing the degradation products by HPLC.[12]

Issue: I am detecting unknown peaks during HPLC analysis of my stored Doxercalciferol.

The appearance of new peaks in your chromatogram is a strong indicator of degradation. Here's how to approach this:

  • Characterize the Unknown Peaks: Use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weights of the unknown compounds. This information can help in elucidating their structures and understanding the degradation pathway.

  • Compare with Known Degradants: Compare the retention times and mass spectra of the unknown peaks with those of known Doxercalciferol impurities and degradation products, if standards are available.[10][11][12][13]

  • Evaluate for Formulation Excipient Interference: Ensure that the new peaks are not due to the degradation of excipients in your formulation. Analyze a placebo formulation (containing all excipients except Doxercalciferol) under the same storage conditions.[10][11][12]

Experimental Protocols

Protocol: General Stability Study of a Doxercalciferol Formulation

This protocol outlines a basic approach to assessing the stability of a Doxercalciferol formulation.

1. Sample Preparation:

  • Prepare multiple batches of your Doxercalciferol formulation.
  • Prepare a placebo formulation (all components except Doxercalciferol) to serve as a control.

2. Storage Conditions:

  • Divide the samples from each batch and store them under various conditions:
  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Photostability: In a photostability chamber according to ICH Q1B guidelines.

3. Time Points for Analysis:

  • Accelerated: 0, 1, 2, 3, and 6 months.
  • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

4. Analytical Method:

  • Use a validated stability-indicating HPLC method to analyze the samples at each time point.
  • Monitor for:
  • Assay of this compound.
  • Quantification of known and unknown degradation products.
  • Changes in physical appearance (e.g., color, clarity).

5. Data Analysis:

  • Plot the concentration of this compound and its degradation products over time for each storage condition.
  • Determine the shelf-life of the formulation based on the time it takes for the concentration of this compound to decrease to a predefined limit (e.g., 90% of the initial concentration).

Visualizations

Diagram 1: Potential Degradation Pathways of Doxercalciferol

cluster_degradation Degradation Factors cluster_products Degradation Products Dox This compound PreDox pre-Doxercalciferol Dox->PreDox Isomerization Tachy Tachysterol Isomers Dox->Tachy Isomerization Oxidized Oxidized Products Dox->Oxidized Oxidation Heat Heat Light Light (UV) Oxygen Oxygen

A diagram illustrating the primary factors leading to the degradation of this compound.

Diagram 2: Troubleshooting Workflow for Potency Loss

start Start: Rapid Potency Loss Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok correct_storage Action: Correct Storage Conditions storage_ok->correct_storage No review_formulation Review Formulation (Antioxidants, Excipients) storage_ok->review_formulation Yes monitor_stability Monitor Stability of New Formulation correct_storage->monitor_stability formulation_stable Formulation Optimized? review_formulation->formulation_stable reformulate Action: Reformulate with Stabilizing Excipients formulation_stable->reformulate No formulation_stable->monitor_stability Yes reformulate->monitor_stability end End: Potency Stabilized monitor_stability->end cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Formulation & Placebo Batches storage Store Samples at Long-Term, Accelerated, & Photostability Conditions prep->storage analysis Analyze Samples at Predetermined Time Points using HPLC storage->analysis evaluation Evaluate Data: Assay, Degradants, Physical Appearance analysis->evaluation shelf_life Determine Shelf-Life evaluation->shelf_life

References

Technical Support Center: Enhancing the Bioavailability of Trans-Doxercalciferol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of trans-Doxercalciferol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D.[1][2] It is a prohormone that is metabolically activated in the liver by the enzyme CYP27 to its active form, 1α,25-dihydroxyvitamin D2 (a biologically active form of vitamin D2).[2][3][4] This active metabolite then binds to vitamin D receptors (VDR) in various tissues, including the parathyroid gland, intestines, and bone.[1] This binding process helps to regulate calcium and phosphorus levels and suppress the synthesis and secretion of parathyroid hormone (PTH), which is crucial in managing secondary hyperparathyroidism in patients with chronic kidney disease.[1][2][5]

Q2: What is the reported oral bioavailability of Doxercalciferol and what are the primary challenges in its oral delivery?

A2: The oral bioavailability of Doxercalciferol's active metabolite, 1,25-dihydroxyvitamin D2, has been estimated to be approximately 42% in humans from a capsule formulation compared to an intravenous injection.[6] The primary challenge in the oral delivery of this compound is its lipophilic (fat-soluble) nature, which leads to poor aqueous solubility. This can result in low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and variable bioavailability.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A3: For lipophilic drugs like this compound, several formulation strategies can significantly improve oral bioavailability. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][7][8]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[5][9]

  • Polymeric Nanoparticles: These formulations can improve drug stability and provide controlled release, potentially increasing absorption.[3][10]

  • Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier at the molecular level, which can enhance its dissolution rate and solubility.[9][11]

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically <200 nm), which provide a large surface area for drug absorption.[1][12][13]

Q4: Which animal models are appropriate for studying the bioavailability of Doxercalciferol?

A4: The choice of animal model is critical for obtaining relevant preclinical data. Commonly used models for bioavailability and pharmacokinetic studies include rodents (mice and rats) and beagle dogs, as their gastrointestinal physiology shares similarities with humans.[14][15] For studying Doxercalciferol in the context of its therapeutic application, rodent models of chronic kidney disease, such as the 5/6 nephrectomized (NX) rat, are often employed.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent bioavailability in animal studies. 1. Poor aqueous solubility of this compound.2. Inefficient dissolution of the formulation in the GI tract.3. Degradation of the drug in the GI environment.4. High first-pass metabolism.1. Implement advanced formulation strategies such as SEDDS, nanoemulsions, or solid dispersions to improve solubility and dissolution.2. For SEDDS and nanoemulsions, ensure the formation of small, uniform droplets upon dispersion.3. Encapsulate the drug in lipid or polymeric nanoparticles to protect it from degradation.4. Consider formulations that promote lymphatic transport to bypass the liver.
High variability in plasma concentrations between individual animals. 1. Inconsistent dosing technique (e.g., incorrect oral gavage).2. Differences in food intake (presence or absence of food can affect absorption of lipophilic drugs).3. Physiological differences between animals.1. Ensure all personnel are thoroughly trained in proper oral gavage techniques. Utilize gavage needles appropriate for the animal's size.[11][14][17][18]2. Standardize feeding protocols. Typically, animals are fasted overnight before dosing to reduce variability.3. Increase the number of animals per group to improve statistical power and account for individual variations.
Difficulty in quantifying low concentrations of Doxercalciferol or its metabolites in plasma. 1. Insufficient sensitivity of the analytical method.2. Interference from plasma matrix components.3. Improper sample collection and handling leading to degradation.1. Utilize a highly sensitive and specific analytical method such as LC-MS/MS.[19][20]2. Optimize the sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.3. Collect blood samples using appropriate anticoagulants (e.g., EDTA), process them promptly to obtain plasma, and store at -80°C until analysis. Protect samples from light.
Precipitation of the drug from the formulation upon administration. 1. The formulation is not robust to the pH and enzymatic conditions of the GI tract.2. For supersaturating systems like some solid dispersions, the drug may crystallize out of solution.1. For SEDDS, carefully select oils, surfactants, and co-solvents to ensure the emulsion remains stable in the GI environment.2. For solid dispersions, include precipitation inhibitors (e.g., certain polymers) in the formulation to maintain a supersaturated state.

Quantitative Data on Bioavailability Enhancement of Vitamin D Analogs

While specific comparative bioavailability data for novel this compound formulations in animal models is limited in publicly available literature, studies on the closely related cholecalciferol (Vitamin D3) provide valuable insights into the potential for enhancement.

Table 1: Bioavailability Enhancement of Cholecalciferol (Vitamin D3) with Nanoemulsion Formulations

FormulationAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Coarse Emulsion/Conventional FormulationReference
NanoemulsionMiceSerum 25(OH)D3 levels28% increase in vivo[1]
NanoemulsionMiceSerum 25(OH)D3 levels73% increase in vivo[12]
NanoemulsionHumansRelative Bioavailability (AUC 0-120h)36% higher than fat-soluble formulation[13]

Table 2: Comparison of Different Oral Formulations of Cholecalciferol (Vitamin D3) in Humans

ComparisonKey Pharmacokinetic ParameterFindingReference
Oral Solution vs. TabletCmax Ratio113.00 (90% CI: 105.32-121.23)[2][19]
Oral Solution vs. TabletAUC0-28d Ratio105.54 (90% CI: 97.95-113.72)[2][19]
Oral Solution vs. CapsuleCmax Ratio115.02 (90% CI: 106.38-124.37)[2][19]
Oral Solution vs. CapsuleAUC0-28d Ratio112.33 (90% CI: 104.44-120.81)[2][19]
Orally Disintegrating Film vs. Oral Solution (Fed)Cmax6.68 ± 2.03 vs. 6.61 ± 2.62 ng/mL[5]
Orally Disintegrating Film vs. Oral Solution (Fed)AUC0-t2364.80 ± 1336.97 vs. 2150.52 ± 1622.76 ng/mL x h[5]

Experimental Protocols

Protocol 1: Preparation of a Doxercalciferol Solid Dispersion

This protocol is a general guideline based on methods for preparing solid dispersions of poorly water-soluble drugs.

  • Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), or a polyethylene glycol (PEG).

  • Solvent Evaporation Method: a. Dissolve a specific ratio of this compound and the chosen carrier (e.g., 1:5 w/w) in a suitable organic solvent like methanol or ethanol. b. Stir the solution until both components are fully dissolved. c. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., below 50°C). d. Dry the resulting solid mass in a vacuum oven to remove any residual solvent. e. Pulverize the dried mass and pass it through a sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like HPLC, dissolution testing, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).

Protocol 2: In Vivo Bioavailability Study in Rats

This protocol outlines a typical workflow for assessing the oral bioavailability of a new this compound formulation.

  • Animal Model: Use adult male Sprague-Dawley rats (200-250 g). House the animals under standard laboratory conditions with a 12-hour light/dark cycle.

  • Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the rats overnight (approximately 12 hours) with free access to water before dosing.

  • Dosing: a. Divide the rats into groups (e.g., Control - vehicle only; Formulation A; Formulation B). b. Accurately weigh each rat to determine the correct dose volume. c. Administer the this compound formulation or vehicle orally via gavage using a suitable gavage needle (e.g., 18-gauge for rats). The maximum recommended dosing volume is typically 10-20 ml/kg.[11]

  • Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12][13] b. Collect the blood into tubes containing an anticoagulant (e.g., K2-EDTA). c. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. d. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Plasma Analysis: a. Prepare plasma samples for analysis, which may involve protein precipitation followed by liquid-liquid or solid-phase extraction. b. Quantify the concentration of Doxercalciferol's active metabolite (1α,25-dihydroxyvitamin D2) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.

Visualizations

Doxercalciferol_Signaling_Pathway Dox This compound (Oral Administration) Liver Liver (CYP27) Dox->Liver Metabolic Activation Active_Dox 1α,25-(OH)2D2 (Active Metabolite) Liver->Active_Dox VDR Vitamin D Receptor (VDR) Active_Dox->VDR Binds to Target_Tissues Target Tissues (Parathyroid, Intestine, Bone) VDR->Target_Tissues Activates Response Biological Response Target_Tissues->Response PTH ↓ PTH Synthesis & Secretion Response->PTH Ca_P ↑ Ca & P Absorption Response->Ca_P

Caption: Doxercalciferol metabolic activation and signaling pathway.

Bioavailability_Workflow cluster_prep Formulation & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation Formulation Formulation Preparation (e.g., SEDDS, SLN) Dosing Oral Gavage Formulation->Dosing Animal_Prep Animal Preparation (Fasting) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling (e.g., Tail Vein) Dosing->Blood_Collection Plasma_Separation Centrifugation & Plasma Separation Blood_Collection->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Sample_Prep Plasma Sample Extraction Storage->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) LCMS->PK_Analysis Result Bioavailability Assessment PK_Analysis->Result

Caption: Experimental workflow for an in vivo bioavailability study.

References

Validation & Comparative

A Comparative Analysis of Trans-Doxercalciferol and Other Vitamin D Analogs for the Treatment of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-Doxercalciferol (hereafter referred to as Doxercalciferol) and other prominent vitamin D analogs, namely Paricalcitol and Calcitriol, used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The analysis is supported by experimental data from preclinical and clinical studies, with a focus on efficacy in parathyroid hormone (PTH) suppression and effects on mineral metabolism.

Executive Summary

Doxercalciferol, a prohormone analog of vitamin D2, requires hepatic activation to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This contrasts with Calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D3, and Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2), a synthetic analog that is also directly active. While all three analogs effectively suppress PTH levels, they exhibit notable differences in their pharmacokinetic profiles and their impact on serum calcium and phosphorus levels. Clinical evidence suggests that Doxercalciferol and Paricalcitol may offer a wider therapeutic window compared to Calcitriol, with a potentially lower risk of hypercalcemia and hyperphosphatemia for a similar degree of PTH reduction.

Data Presentation: Comparative Performance of Vitamin D Analogs

The following tables summarize key quantitative data from comparative studies, highlighting the differences in efficacy and side-effect profiles of Doxercalciferol, Paricalcitol, and Calcitriol.

Table 1: Comparative Efficacy in PTH Suppression

ParameterDoxercalciferolParicalcitolCalcitriolSource(s)
Mean PTH Reduction (Clinical Studies) 43.1% to 46%~52%13.44% to ~46%[1][2][3]
Dose Equivalence for similar PTH suppression ~57-60% of Paricalcitol doseN/AN/A[4][5][6]
Time to 40% PTH Reduction Slower than ParicalcitolMedian 8 weeksMedian 12 weeks[7]

Table 2: Comparative Effects on Serum Calcium and Phosphorus

ParameterDoxercalciferolParicalcitolCalcitriolSource(s)
Incidence of Hypercalcemia (vs. Calcitriol) LowerLowerHigher[1][2]
Episodes of Hypercalcemia (per 100 weeks) 1N/A2.67[1]
Effect on Serum Calcium Moderate increaseLess potent increaseSignificant increase[8][9]
Effect on Serum Phosphorus Less increase than CalcitriolLess increase than DoxercalciferolSignificant increase[3]

Table 3: Pharmacokinetic Properties

ParameterDoxercalciferol (active metabolite)ParicalcitolCalcitriolSource(s)
Activation Hepatic (prodrug)Directly activeDirectly active[8][9]
Half-life (in dialysis patients) ~45 hours15-30 hours15-30 hours[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below to provide a deeper understanding of the presented data.

In Vivo Model of Secondary Hyperparathyroidism

Objective: To induce SHPT in an animal model to evaluate the efficacy of vitamin D analogs.

Protocol:

  • Animal Model: 5/6 nephrectomized (Nx) Sprague-Dawley rats are commonly used.[8][9]

  • Induction of SHPT:

    • Perform a two-stage 5/6 nephrectomy. In the first stage, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed.

    • Post-surgery, animals are maintained on a standard diet for a specified period (e.g., 10 weeks) to allow for the development of chronic renal failure and subsequent SHPT.[10]

    • To exacerbate SHPT, a high-phosphate diet (e.g., 1.2% phosphate) can be introduced at a specific time point post-nephrectomy (e.g., starting from the fourth week).[10]

  • Treatment:

    • Animals are randomized into treatment groups to receive vehicle control, Doxercalciferol, Paricalcitol, or Calcitriol.

    • Drugs are administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at specified doses and frequencies for the duration of the study (e.g., 2-4 weeks).[8][9][11]

  • Outcome Measures:

    • Blood samples are collected at baseline and at the end of the study to measure serum levels of intact PTH (iPTH), calcium, and phosphorus.

    • Parathyroid glands may be harvested for analysis of PTH mRNA expression by real-time PCR.[8]

Competitive Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity of vitamin D analogs to the VDR.

Protocol:

  • Materials:

    • Receptor Source: Recombinant human VDR.

    • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).

    • Test Compounds: Doxercalciferol (active form), Paricalcitol, Calcitriol at serial dilutions.

    • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

    • Separation Method: Hydroxylapatite (HAP) slurry.

    • Scintillation counter.[8]

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In microtiter plates, incubate the recombinant VDR with the radioligand in the presence of either buffer (total binding), a high concentration of unlabeled Calcitriol (non-specific binding), or the test compound.

    • After incubation, add the HAP slurry to separate bound from free radioligand.

    • Wash the HAP pellet to remove unbound radioligand.

    • Add scintillation cocktail to the pellet and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.[8]

Measurement of Serum PTH, Calcium, and Phosphorus

Objective: To quantify the levels of key biomarkers of mineral metabolism in response to treatment with vitamin D analogs.

Protocol:

  • Sample Collection:

    • Collect blood samples from subjects (human or animal) at specified time points.

    • For PTH measurement, collect blood in EDTA tubes and separate plasma promptly.[12]

    • For calcium and phosphorus, serum is typically used. Avoid hemolysis.[3]

  • PTH Measurement (ELISA):

    • Use a commercially available intact PTH ELISA kit.[1][12][13]

    • Add standards, controls, and samples to wells pre-coated with anti-PTH antibodies.

    • Incubate to allow PTH to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add an enzyme-linked secondary antibody that binds to a different epitope on the PTH molecule.

    • Incubate and wash again.

    • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate PTH concentrations based on a standard curve.[12][13]

  • Calcium and Phosphorus Measurement (Colorimetric Assays):

    • Use automated clinical chemistry analyzers.

    • For calcium, the o-cresolphthalein complexone method is commonly used.[14]

    • For phosphorus, the phosphomolybdate method is typically employed.[14]

    • Results are calibrated against known standards.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the mechanism of action of vitamin D analogs and a typical experimental workflow.

VitaminD_Metabolism_and_Activation cluster_Doxercalciferol Doxercalciferol (Prodrug) cluster_Liver Liver cluster_ActiveForms Active Vitamin D Analogs Dox Doxercalciferol (1α-OH-D2) CYP27A1 CYP27A1 (25-hydroxylase) Dox->CYP27A1 Metabolism Active_Dox 1α,25-(OH)2D2 CYP27A1->Active_Dox Activation Paricalcitol Paricalcitol (19-nor-1α,25-(OH)2D2) Calcitriol Calcitriol (1α,25-(OH)2D3) VDR_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus VitD Active Vitamin D (e.g., 1α,25-(OH)2D2) VDR_inactive VDR VitD->VDR_inactive Binding & Activation VDR_active VDR VDR_inactive->VDR_active Translocation VDR_RXR VDR-RXR Heterodimer VDR_active->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binding PTH_Gene PTH Gene VDR_RXR->PTH_Gene Binding to VDRE in PTH gene promoter Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulation PTH_Suppression Suppression of PTH Transcription PTH_Gene->PTH_Suppression Experimental_Workflow_PTH_Suppression start Induce SHPT in Animal Model randomize Randomize into Treatment Groups start->randomize treat Administer Vitamin D Analog or Vehicle (Control) randomize->treat collect Collect Blood Samples (Baseline & Post-treatment) treat->collect measure_pth Measure Serum iPTH (ELISA) collect->measure_pth measure_minerals Measure Serum Calcium & Phosphorus collect->measure_minerals analyze Compare Treatment Groups vs. Control measure_pth->analyze measure_minerals->analyze

References

The Efficacy of Trans-Doxercalciferol in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-Doxercalciferol's performance with other alternatives in preclinical models of secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD). The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative outcomes and detailed methodologies to aid in the design and interpretation of future research.

Mechanism of Action: Doxercalciferol Signaling Pathway

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D analog that requires metabolic activation to exert its biological effects.[1] Following administration, it is converted in the liver by the enzyme CYP27A1 to its active form, 1α,25-dihydroxyvitamin D2 (calcitriol D2). This active metabolite binds to the vitamin D receptor (VDR) in various target tissues, including the parathyroid gland, intestine, and bone. The activated VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on the DNA. This interaction modulates the transcription of target genes, ultimately leading to a reduction in parathyroid hormone (PTH) synthesis and secretion.[2][3][4][5]

Doxercalciferol_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver Cell cluster_parathyroid Parathyroid Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox Doxercalciferol CYP27A1 CYP27A1 Dox->CYP27A1 Metabolism Active_Dox 1α,25(OH)₂D₂ (Active Doxercalciferol) CYP27A1->Active_Dox Active_Dox_cell 1α,25(OH)₂D₂ Active_Dox->Active_Dox_cell VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Active_Dox_cell->VDR Binding VDRE VDRE PTH_gene PTH Gene VDRE->PTH_gene Repression PTH_out Decreased PTH Synthesis & Secretion PTH_gene->PTH_out VDR_RXR_nuc->VDRE Binding

Caption: Doxercalciferol Signaling Pathway

Comparative Efficacy in Preclinical Models

The efficacy of this compound has been evaluated in several preclinical models of CKD-induced secondary hyperparathyroidism. These studies often compare its performance against other vitamin D analogs, such as paricalcitol, or a vehicle control.

Cyp27b1-Null Mouse Model of Uremia

This model utilizes mice lacking the enzyme responsible for the final activation step of endogenous vitamin D, thus creating a state of calcitriol deficiency and severe SHPT.

Experimental Workflow:

Cyp27b1_Workflow cluster_groups Treatment Groups cluster_outcomes Outcome Measures start Cyp27b1-Null Mice nephrectomy 5/6 Nephrectomy (NTX) start->nephrectomy treatment 4-Week Treatment (Oral Gavage) nephrectomy->treatment Vehicle Vehicle treatment->Vehicle Dox Doxercalciferol (30, 100, 300 pg/g) treatment->Dox Pari Paricalcitol (100, 300, 1000 pg/g) treatment->Pari analysis Biochemical & Histological Analysis PTH Serum PTH analysis->PTH Ca_P Serum Calcium & Phosphorus analysis->Ca_P Bone Bone Histomorphometry analysis->Bone

Caption: Cyp27b1-Null Mouse Experimental Workflow

Quantitative Data Summary:

Treatment GroupDose (pg/g, 3x/week)Serum PTH (pg/mL)Serum Calcium (mg/dL)Bone Histology Findings
Vehicle -4898 ± 739HypocalcemicSevere osteitis fibrosa and osteomalacia
Doxercalciferol 100400 ± 136 NormalizedCorrected osteomalacia
30089 ± 57 NormalizedCorrected osteomalacia, reduced osteitis fibrosa
Paricalcitol 3001576 ± 379Normalized-
10001229 ± 664NormalizedCorrected osteomalacia

Data presented as mean ± SEM.

In this model, doxercalciferol demonstrated greater potency in suppressing PTH levels compared to paricalcitol, even at lower doses. Both agents were effective in normalizing serum calcium and correcting osteomalacia.

5/6 Nephrectomy (5/6 Nx) Rat Model

This widely used surgical model involves the removal of one kidney and the infarction of two-thirds of the contralateral kidney, leading to progressive CKD and subsequent SHPT.

Quantitative Data Summary:

Treatment GroupDose (µg/kg, daily)Serum PTH (% of Vehicle)Serum Calcium (mg/dL)
Sham-Vehicle -100%~9.5
5/6 Nx-Vehicle ->300%~9.5
Doxercalciferol 0.042 - 0.33Significant Suppression Dose-dependent increase
Paricalcitol 0.042 - 0.33Significant Suppression Less potent increase than Doxercalciferol

Studies in the 5/6 Nx rat model have shown that both doxercalciferol and paricalcitol are effective in suppressing PTH. However, paricalcitol appears to have a lesser impact on serum calcium levels, suggesting a potentially wider therapeutic window with respect to hypercalcemia.

Adenine-Induced CKD Model

This is a non-surgical model where the administration of adenine in the diet leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial nephritis and progressive renal failure.[6][7] While this model is well-established for inducing CKD and SHPT, specific preclinical studies directly comparing the efficacy of this compound to other vitamin D analogs in this model were not prominently available in the reviewed literature. However, the adenine-induced model is a valuable tool for future comparative efficacy and safety studies of vitamin D analogs.

Experimental Protocols

5/6 Nephrectomy Surgical Procedure in Rats

This procedure is typically performed in two stages to reduce mortality.

  • Stage 1: Under isoflurane anesthesia, a dorsal incision is made to expose the left kidney. The upper and lower poles of the left kidney are surgically resected, or the branches of the renal artery supplying these poles are ligated, effectively removing two-thirds of the kidney mass. Hemostasis is achieved with sterile gauze or cautery.

  • Stage 2: Approximately one week after the first surgery, a second surgery is performed to remove the right kidney (nephrectomy) through a similar dorsal incision.

  • Post-operative Care: Animals receive post-operative analgesics and are closely monitored for recovery. The development of CKD is typically assessed by monitoring serum creatinine and blood urea nitrogen (BUN) levels.

Bone Histomorphometry

Bone histomorphometry provides quantitative information on bone turnover, mineralization, and structure.

  • Sample Preparation:

    • For dynamic histomorphometry, animals are injected with fluorochrome labels (e.g., calcein green, alizarin red) at specific time points before sacrifice. These labels incorporate into newly formed bone.

    • After sacrifice, bones (typically tibia or femur) are dissected and fixed in formalin.

    • The bones are then dehydrated in a graded series of ethanol and embedded in a hard resin, such as methyl methacrylate, without decalcification.

    • Undecalcified bone sections (typically 5-10 µm thick) are cut using a microtome equipped with a tungsten carbide knife.

  • Staining:

    • Von Kossa Staining (for static histomorphometry): This stain is used to identify mineralized bone.

      • Sections are rehydrated and incubated in a silver nitrate solution under a bright light.

      • The silver ions are reduced and replaced by calcium, resulting in black deposits on mineralized bone.

      • Sections are then treated with sodium thiosulfate to remove unreacted silver and counterstained (e.g., with toluidine blue or basic fuchsin) to visualize cellular components.

  • Analysis:

    • Static Parameters: Measured on stained sections and include:

      • Bone Volume/Total Volume (BV/TV): Percentage of tissue volume occupied by bone.

      • Trabecular Thickness (Tb.Th), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp): Measures of trabecular architecture.

      • Osteoid Surface/Bone Surface (OS/BS) and Osteoid Volume/Bone Volume (OV/BV): Measures of unmineralized bone matrix.

      • Osteoblast Surface/Bone Surface (Ob.S/BS) and Osteoclast Surface/Bone Surface (Oc.S/BS): Indices of bone formation and resorption.

    • Dynamic Parameters: Measured on unstained sections using fluorescence microscopy to visualize the fluorochrome labels:

      • Mineralizing Surface/Bone Surface (MS/BS): Percentage of bone surface actively undergoing mineralization.

      • Mineral Apposition Rate (MAR): The rate at which new mineral is deposited.

      • Bone Formation Rate (BFR): The volume of new bone formed per unit of time.

Conclusion

Preclinical studies demonstrate that this compound is an effective agent for suppressing PTH levels in animal models of CKD-induced secondary hyperparathyroidism. Comparative studies, particularly in the Cyp27b1-null mouse model, suggest that doxercalciferol may have a greater potency for PTH reduction than paricalcitol. However, data from the 5/6 nephrectomy rat model indicate that paricalcitol may be associated with a lower risk of hypercalcemia.

The choice of preclinical model is crucial for investigating specific aspects of drug efficacy and safety. The Cyp27b1-null mouse model is particularly useful for studying vitamin D analogs in a state of complete calcitriol deficiency, while the 5/6 nephrectomy and adenine-induced models represent progressive forms of CKD. Future research should include direct, well-controlled comparative studies of this compound and other vitamin D analogs in multiple preclinical models, with comprehensive analysis of both biochemical and bone histological endpoints.

References

A Comparative Guide to Analytical Methods for Trans-Doxercalciferol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative measurement of trans-Doxercalciferol and its active metabolite, 1α,25-dihydroxyvitamin D2. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic studies, clinical trial monitoring, and quality control in drug development. This document outlines the performance of leading methodologies, supported by experimental data, to aid in the selection of the most suitable assay for specific research needs.

Comparative Analysis of Analytical Techniques

The primary methods for the quantification of Doxercalciferol and its metabolites in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. LC-MS/MS is generally considered the gold standard due to its superior sensitivity and selectivity.[1][2]

Performance Characteristics

The following tables summarize the key performance metrics for representative LC-MS/MS and HPLC methods based on published data for Doxercalciferol and other vitamin D analogues.

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Doxercalciferol [1]

ParameterPerformance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 pg/mL in plasma
AccuracyWithin ± 15% of nominal concentrations
Precision (%RSD)< 15%
RecoveryHigh and consistent
SpecificityHigh, distinguishes between Doxercalciferol and its active metabolite

Table 2: Performance Characteristics of a Representative HPLC-UV Method for a Vitamin D Analogue [3]

ParameterPerformance
Linearity (r²)0.997
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%
Accuracy (% Recovery)Not explicitly stated, but method validated as per ICH guidelines
Precision (%RSD)< 5.0% for system precision
SpecificityModerate, potential for interferences from other vitamin D analogues

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key techniques discussed.

LC-MS/MS Method for Doxercalciferol and its Metabolite in Human Plasma[1]

This method employs a derivatization procedure to enhance sensitivity and ionization.

  • Sample Preparation:

    • To 735 µL of human plasma, add 15 µL of the combined analyte working solution and 50 µL of the internal standard (Doxercalciferol-D6 and its metabolite-D6).

    • Add 100 µL of 0.1N HCl and 1 mL of acetonitrile for protein precipitation.

    • Vortex and centrifuge the samples.

    • Collect the supernatant and add 2 mL of water.

    • Perform solid-phase extraction (SPE) using C18 cartridges.

    • Wash the cartridges with a series of solutions: 0.5% ammonia in water, 30% acetone in water, 40% acetonitrile in water, and 70% methanol in water.

    • Dry the cartridges and elute the analytes with acetone.

    • Evaporate the eluate to dryness under nitrogen.

  • Derivatization:

    • Reconstitute the dried extract with 250 µL of DMEQ-TAD in acetone and 250 µL of dichloromethane.

    • Incubate at room temperature for 60 minutes.

    • Quench the reaction with 250 µL of ethanol and add 50 µL of 0.1N HCl.

  • Chromatographic and Mass Spectrometric Conditions:

    • The specific chromatographic column, mobile phase gradient, and mass spectrometer settings are detailed in the source publication.[1] Detection is performed using an ESI source in the multiple reaction monitoring (MRM) mode.

HPLC-UV Method for Doxercalciferol and Related Substances[3]

This method is suitable for the quality control testing of Doxercalciferlo API.

  • Sample Preparation:

    • Dissolve the Doxercalciferol sample in methanol as the diluent.

  • Chromatographic Conditions:

    • Mobile Phase: Water and acetonitrile with a gradient elution.

    • Column: A suitable reversed-phase column.

    • Flow Rate: 1.70 mL/min.

    • Column Temperature: Maintained at a temperature lower than 35°C to prevent thermal degradation.

    • Detection: UV detection at 265 nm.

Visualizing the Process and Pathway

To better understand the analytical workflow and the biological relevance of Doxercalciferol, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation SPE Solid-Phase Extraction (C18 Cartridge) Precipitation->SPE Derivatization Derivatization (DMEQ-TAD) SPE->Derivatization LC Liquid Chromatography Derivatization->LC MS Tandem Mass Spectrometry LC->MS Quantification Quantification MS->Quantification

Bioanalytical Workflow for Doxercalciferol Quantification by LC-MS/MS.

Doxercalciferol is a pro-drug that is metabolically activated in the liver to its active form, 1α,25-dihydroxyvitamin D2. This active form then binds to the vitamin D receptor to exert its biological effects.

cluster_effects Target Tissues Doxercalciferol Doxercalciferol (1α-hydroxyvitamin D2) Liver Liver (CYP27) Doxercalciferol->Liver Metabolism Active_Metabolite 1α,25-dihydroxyvitamin D2 (Active Form) Liver->Active_Metabolite VDR Vitamin D Receptor (VDR) Active_Metabolite->VDR Binding Biological_Effects Biological Effects VDR->Biological_Effects Parathyroid ↓ PTH Synthesis & Secretion Intestine ↑ Calcium Absorption Bone Modulates Bone Metabolism

Simplified Signaling Pathway of Doxercalciferol.

Conclusion

The choice between LC-MS/MS and HPLC for the measurement of this compound depends on the specific requirements of the study. For high-sensitivity and high-specificity applications, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the superior method.[1] For routine quality control of pharmaceutical ingredients where concentration levels are higher and the matrix is less complex, a validated HPLC-UV method can be a cost-effective and reliable alternative.[3] This guide provides the foundational information to assist researchers in making an informed decision based on their analytical needs.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Trans-Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of trans-doxercalciferol, a synthetic vitamin D2 analog. Doxercalciferol is a pro-drug that undergoes metabolic activation in the liver to form its biologically active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active form then exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes. This guide summarizes key experimental findings, presents quantitative data in comparative tables, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

In Vitro vs. In Vivo Effects: A Tabular Comparison

The following tables summarize the key observed effects of doxercalciferol and its active metabolite in both laboratory (in vitro) and living organism (in vivo) settings. It is important to note that most in vitro studies utilize the active metabolite, 1α,25-dihydroxyvitamin D2, as many cell lines lack the necessary enzymes to convert the pro-drug doxercalciferol.

Table 1: Effects on Gene Expression

GeneIn Vitro Effect (Cell Type)Fold Change (In Vitro)In Vivo Effect (Organism/Tissue)Fold Change (In Vivo)Citation
Parathyroid Hormone (PTH) Suppression of PTH mRNA (Thyroparathyroid organ culture)Not specified↓ 27% ± 34% (Humans with CKD)Not applicable[1]
CYP24A1 (24-hydroxylase) Upregulation (Human colon carcinoma cells, Human kidney proximal tubule cells)Not specified↑ in Intestine and Kidney (Rats)Not specified[2][3]
TRPV6 (Transient receptor potential vanilloid 6) Upregulation (Human intestinal enteroids)Not specified↑ in Intestine (Rats)Not specified[2]
Calbindin-D9k Upregulation (Intestinal cells - inferred)Not specified↑ in Intestine (Rats)Not specified[4][5]
VDR (Vitamin D Receptor) Upregulation (Parathyroid gland culture)Not specified↑ in Kidney (Rats)Not specified[2][6]
PKCα (Protein Kinase C alpha) Not directly studied with doxercalciferolNot applicable↓ activation in heart (Rats)Not specified

Table 2: Physiological and Cellular Effects

EffectIn Vitro ObservationIn Vitro ModelIn Vivo ObservationIn Vivo ModelCitation
Cell Proliferation Inhibition of proliferation of various cancer cell lines (by active Vitamin D analogs)Cancer cell linesNot directly measuredNot applicable[7][8]
Cell Differentiation Induction of differentiation (e.g., keratinocytes, colon cancer cells) by active Vitamin D analogsKeratinocytes, SW480-ADH cellsNot directly measuredNot applicable[7]
Apoptosis Induction of apoptosis in cancer cells (by active Vitamin D analogs)Cancer cell linesNot directly measuredNot applicable[8]
Calcium Homeostasis Not applicableNot applicable↑ Serum CalciumHumans with CKD[1]
Cardiac Hypertrophy Not applicableNot applicableAttenuation of cardiac hypertrophyDahl salt-sensitive rats

Experimental Protocols

In Vivo Study: Doxercalciferol Effects on Gene Expression in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Treatment: Doxercalciferol administered intraperitoneally.

  • Dosage: A common dosage used in studies is in the range of 10-50 ng/kg body weight.

  • Sample Collection: Tissues such as the kidney, intestine, and parathyroid glands are collected at specified time points after treatment.

  • Analysis:

    • RNA Isolation: Total RNA is extracted from the collected tissues using standard methods (e.g., TRIzol reagent).

    • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., PTH, CYP24A1, TRPV6, Calbindin-D9k, VDR) are quantified using qRT-PCR. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

    • Protein Analysis (Western Blot): Protein levels of target genes are assessed by Western blotting using specific antibodies.

In Vitro Study: Effects of 1α,25-dihydroxyvitamin D2 on Gene Expression
  • Cell Culture: Human cell lines relevant to the target tissue (e.g., human colon carcinoma cells like Caco-2, or parathyroid cells) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Cells are treated with varying concentrations of 1α,25-dihydroxyvitamin D2 (the active metabolite of doxercalciferol).

  • Time Points: Cells are harvested at different time points post-treatment (e.g., 6, 12, 24, 48 hours) to assess temporal changes in gene expression.

  • Analysis:

    • RNA Isolation and qRT-PCR: Similar to the in vivo protocol, RNA is isolated and gene expression is quantified using qRT-PCR.

    • Cell Viability/Proliferation Assays: Assays such as MTT or BrdU incorporation are used to assess the effect of the compound on cell growth.

    • Apoptosis Assays: Apoptosis can be measured using techniques like Annexin V staining followed by flow cytometry.

Signaling Pathways and Experimental Workflows

Doxercalciferol Metabolic Activation and Genomic Signaling Pathway

Doxercalciferol, a pro-drug, is first metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. This active metabolite then binds to the Vitamin D Receptor (VDR) in the cytoplasm. The ligand-receptor complex translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Doxercalciferol_Signaling cluster_extracellular Extracellular cluster_liver Liver Cell cluster_target_cell Target Cell (e.g., Intestinal, Parathyroid) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox This compound (Pro-drug) CYP27A1 CYP27A1 (25-hydroxylase) Dox->CYP27A1 Metabolic Activation Active_D2 1α,25-(OH)2D2 (Active Metabolite) CYP27A1->Active_D2 Active_D2_cell 1α,25-(OH)2D2 Active_D2->Active_D2_cell Transport to Target Cell VDR_inactive VDR VDR_active VDR-1α,25(OH)2D2 Complex VDR_inactive->VDR_active RXR RXR VDR_active->RXR Heterodimerization VDR_RXR VDR-RXR Heterodimer Active_D2_cell->VDR_inactive Binding RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binding Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription

Caption: Metabolic activation of doxercalciferol and its genomic signaling pathway via the VDR.

General Experimental Workflow for Comparing In Vitro and In Vivo Effects

The following diagram illustrates a typical workflow for investigating and comparing the effects of a pro-drug like doxercalciferol.

Experimental_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm Cell_Culture Cell Culture (e.g., Caco-2, Parathyroid cells) Treatment_vitro Treatment with 1α,25-(OH)2D2 Cell_Culture->Treatment_vitro Analysis_vitro Molecular & Cellular Analysis (qRT-PCR, Western Blot, Proliferation, Apoptosis) Treatment_vitro->Analysis_vitro Comparison Comparative Analysis of In Vitro and In Vivo Data Analysis_vitro->Comparison Animal_Model Animal Model (e.g., Rats, Mice) Treatment_vivo Administration of This compound Animal_Model->Treatment_vivo Analysis_vivo Physiological & Molecular Analysis (Blood Chemistry, Gene Expression in Tissues) Treatment_vivo->Analysis_vivo Analysis_vivo->Comparison

Caption: A generalized experimental workflow for comparative analysis of in vitro and in vivo drug effects.

References

Unveiling the Vitamin D Receptor Binding Affinity of trans-Doxercalciferol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of trans-Doxercalciferol's active metabolite and other key vitamin D analogs to the Vitamin D Receptor (VDR). The data presented herein is crucial for understanding the molecular interactions that govern the therapeutic efficacy of these compounds. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key pathways to support research and development in this field.

Comparative Binding Affinity to the Vitamin D Receptor

The therapeutic effects of vitamin D compounds are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes. The affinity of a vitamin D analog for the VDR is a critical determinant of its biological activity. Doxercalciferol is a prodrug that is metabolically activated in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1,25(OH)₂D₂). This active metabolite is the primary molecule responsible for binding to the VDR and eliciting a biological response.

Below is a summary of the VDR binding affinities for the active metabolite of Doxercalciferol and other commercially available vitamin D analogs. The data is presented as the 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the VDR in a competitive binding assay. A lower IC₅₀ value indicates a higher binding affinity.

CompoundCommon Name/Active MetaboliteVDR Binding Affinity (IC₅₀) in nMRelative Binding Affinity (vs. Calcitriol)
This compound1,25-dihydroxyvitamin D₂~3.6Equal
Calcitriol1,25-dihydroxyvitamin D₃~3.61
ParicalcitolParicalcitolNot explicitly found, but described as a selective VDR activator-
FalecalcitriolFalecalcitriolNot explicitly found, but described as having high affinity for the VDR-

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as the source of the VDR and the radioligand used. The data presented here is for comparative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., the active metabolite of Doxercalciferol) to compete with a high-affinity radiolabeled ligand for binding to the VDR.

Key Materials:
  • Vitamin D Receptor (VDR): Recombinant human VDR or nuclear extracts from cells expressing VDR.

  • Radioligand: Typically tritiated 1α,25-dihydroxyvitamin D₃ ([³H]-1,25(OH)₂D₃).

  • Test Compounds: Doxercalciferol's active metabolite and other vitamin D analogs.

  • Assay Buffer: A suitable buffer to maintain the stability of the receptor and ligands.

  • Separation Method: Hydroxylapatite or glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Step-by-Step Procedure:
  • Incubation: A constant concentration of VDR and the radioligand are incubated with varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

  • Separation: The VDR-ligand complexes are separated from the unbound radioligand using methods like filtration or hydroxylapatite precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Molecular Interactions and Experimental Process

To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D_Analog Vitamin D Analog (e.g., active Doxercalciferol) VDR VDR Vitamin_D_Analog->VDR Binding VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis VDR_Source Prepare VDR Source (Recombinant protein or nuclear extract) Incubation Incubate VDR, Radioligand, and Test Compound VDR_Source->Incubation Radioligand Prepare Radiolabeled Ligand ([³H]-1,25(OH)₂D₃) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Counting Quantify Radioactivity (Scintillation Counting) Separation->Counting Plotting Plot % Specific Binding vs. Log[Test Compound] Counting->Plotting IC50_Determination Determine IC₅₀ Value Plotting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Experimental Workflow for VDR Competitive Binding Assay.

comparative study of the pharmacokinetics of trans-Doxercalciferol and Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of trans-Doxercalciferol and Calcitriol, supported by experimental data. The information presented herein is intended to facilitate a deeper understanding of the clinical pharmacology of these two important vitamin D analogues.

Introduction

Calcitriol, the biologically active form of vitamin D3, and Doxercalciferol, a synthetic vitamin D2 analogue, are both crucial therapeutic agents in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Their primary function is to regulate calcium and phosphorus homeostasis and suppress parathyroid hormone (PTH) levels. While both drugs ultimately achieve similar therapeutic goals, their distinct pharmacokinetic properties can influence their clinical application and side-effect profiles. This guide offers a detailed comparative study of their pharmacokinetics, supported by a summary of experimental data and methodologies.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters for Doxercalciferol (monitoring its active metabolite, 1α,25-dihydroxyvitamin D2) and Calcitriol. It is important to note that these values are compiled from various studies and may differ based on the study population (healthy volunteers versus patients with renal impairment) and analytical methods used.

Pharmacokinetic ParameterThis compound (Active Metabolite: 1α,25-(OH)₂D₂)Calcitriol (1α,25-(OH)₂D₃)
Time to Peak Concentration (Tmax) ~8 - 12 hours (oral)[1][2]~3 - 6 hours (oral)[3][4]
Elimination Half-Life (t½) ~32 - 37 hours (up to 96 hours)[1][2]~5 - 10 hours (healthy subjects), ~15-30 hours (dialysis patients)[5][6]
Bioavailability ~42% (oral capsule vs. intravenous injection of the prohormone)[7][8]Data not consistently reported, but rapidly absorbed[3][4]
Metabolism Hepatic activation by CYP27 to 1α,25-(OH)₂D₂ (major) and 1α,24-(OH)₂D₂ (minor).[1][2]Primarily renal hydroxylation of its precursor, 25-hydroxyvitamin D, by 1α-hydroxylase.[9]

Experimental Protocols

The pharmacokinetic parameters presented in this guide are derived from clinical studies employing methodologies similar to the one outlined below. This generalized protocol reflects the common procedures used in the pharmacokinetic evaluation of vitamin D analogues.

Objective: To determine and compare the single-dose or steady-state pharmacokinetics of orally administered this compound and Calcitriol in human subjects.

Study Design: A randomized, open-label, single- or multiple-dose, parallel-group or crossover study.

Participants: Healthy adult volunteers or patients with a specific condition (e.g., chronic kidney disease). Key inclusion and exclusion criteria would be defined to ensure a homogenous study population.

Drug Administration:

  • Doxercalciferol Group: Subjects receive a single oral dose of this compound (e.g., 10 mcg).

  • Calcitriol Group: Subjects receive a single oral dose of Calcitriol (e.g., 0.5 mcg).

  • For steady-state studies, subjects would receive the assigned drug for a specified period (e.g., 7-8 days) to reach steady-state concentrations.[8]

Blood Sampling:

  • Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

  • For steady-state studies, trough concentrations may be measured before the final dose, followed by serial sampling.

Bioanalytical Method:

  • Plasma or serum concentrations of the active metabolite of Doxercalciferol (1α,25-dihydroxyvitamin D2) and Calcitriol (1α,25-dihydroxyvitamin D3) are determined using a validated analytical method.

  • Commonly used methods include High-Performance Liquid Chromatography (HPLC) coupled with radioimmunoassay (RIA) or enzyme immunoassay (EIA).[10]

Pharmacokinetic Analysis:

  • Non-compartmental analysis is typically used to determine the following pharmacokinetic parameters from the plasma concentration-time data:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Apparent oral clearance (CL/F)

    • Apparent volume of distribution (Vd/F)

Statistical Analysis:

  • Descriptive statistics are used to summarize the pharmacokinetic parameters.

  • Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare the parameters between the two treatment groups.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

cluster_doxer This compound Metabolism cluster_calci Calcitriol Synthesis Doxercalciferol This compound (Prohormone) Liver Liver (CYP27) Doxercalciferol->Liver Hepatic Activation ActiveD2 1α,25-(OH)₂D₂ (Active Metabolite) Liver->ActiveD2 Precursor 25-hydroxyvitamin D (Precursor) Kidney Kidney (1α-hydroxylase) Precursor->Kidney Renal Activation ActiveD3 Calcitriol (1α,25-(OH)₂D₃) Kidney->ActiveD3

Metabolic activation pathways of Doxercalciferol and Calcitriol.

cluster_workflow Pharmacokinetic Study Workflow Start Subject Screening & Enrollment Randomization Randomization Start->Randomization GroupA Group A: This compound Administration Randomization->GroupA GroupB Group B: Calcitriol Administration Randomization->GroupB Sampling Serial Blood Sampling GroupA->Sampling GroupB->Sampling Analysis Bioanalytical Analysis (HPLC-RIA/EIA) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Comparison Statistical Comparison PK_Analysis->Comparison End Results & Conclusion Comparison->End

A generalized workflow for a comparative pharmacokinetic study.

cluster_pathway Vitamin D Receptor Signaling Pathway Ligand 1α,25-(OH)₂D₂ or 1α,25-(OH)₂D₃ VDR Vitamin D Receptor (VDR) Ligand->VDR Binds to Complex VDR/RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) in DNA Complex->VDRE Binds to Transcription Gene Transcription Modulation VDRE->Transcription Response Biological Response (e.g., ↓ PTH synthesis, ↑ Ca²⁺ absorption) Transcription->Response

Simplified Vitamin D receptor signaling pathway.

Discussion

The pharmacokinetic profiles of this compound and Calcitriol exhibit key differences that are clinically relevant. Doxercalciferol, as a prohormone, requires hepatic activation to its active form, 1α,25-dihydroxyvitamin D2.[1][2] This metabolic step contributes to a longer time to peak concentration and a significantly longer elimination half-life compared to Calcitriol.[1][2][5][6] The extended half-life of Doxercalciferol's active metabolite may allow for less frequent dosing and potentially more stable serum levels over time.

In contrast, Calcitriol is the active hormone and does not require metabolic activation. It is rapidly absorbed, leading to a quicker onset of action, as reflected by its shorter Tmax.[3][4] However, its shorter half-life might necessitate more frequent administration to maintain therapeutic concentrations.[5][6]

The choice between Doxercalciferol and Calcitriol may depend on the specific clinical scenario, including the desired onset of action, dosing frequency, and the patient's metabolic status. The differences in their pharmacokinetic profiles underscore the importance of individualized therapy and careful monitoring of serum calcium, phosphorus, and PTH levels.

Conclusion

This compound and Calcitriol, while both effective in managing secondary hyperparathyroidism, display distinct pharmacokinetic characteristics. Doxercalciferol is a prohormone with a longer half-life, whereas Calcitriol is the active hormone with a more rapid onset and shorter duration of action. Understanding these differences is paramount for optimizing therapeutic strategies and improving patient outcomes in the management of mineral and bone disorders in chronic kidney disease. Further head-to-head comparative studies are warranted to provide a more definitive understanding of the relative pharmacokinetic and pharmacodynamic profiles of these two important therapeutic agents.

References

Decoding the Downstream Domino Effect: A Comparative Guide to trans-Doxercalciferol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise downstream signaling pathways activated by a therapeutic agent is paramount. This guide provides a comprehensive comparison of the signaling cascades initiated by trans-Doxercalciferol, placing its performance in context with other key Vitamin D Receptor Activators (VDRAs). The information presented is supported by experimental data to facilitate informed decisions in research and development.

This compound, a synthetic vitamin D2 analog, serves as a prohormone that undergoes hepatic activation to its biologically active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active metabolite is the primary mediator of the drug's therapeutic effects, primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. The binding of 1α,25-(OH)2D2 to the VDR initiates a cascade of genomic events, leading to the modulation of a host of downstream genes.

The Core Signaling Axis: VDR-Mediated Gene Regulation

The principal mechanism of action for this compound's active metabolite is the activation of the VDR. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

VDR_Signaling cluster_cell Target Cell This compound This compound Liver (CYP27) Liver (CYP27) This compound->Liver (CYP27) Activation 1α,25-(OH)2D2 1α,25-(OH)2D2 Liver (CYP27)->1α,25-(OH)2D2 VDR VDR 1α,25-(OH)2D2->VDR Binding VDR-RXR_Complex VDR-RXR Heterodimer VDR->VDR-RXR_Complex RXR RXR RXR->VDR-RXR_Complex VDRE Vitamin D Response Element VDR-RXR_Complex->VDRE Binding Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulation

Fig. 1: Activation and genomic signaling of this compound.

Head-to-Head Comparison: Doxercalciferol vs. Other VDRAs

The therapeutic landscape for conditions like secondary hyperparathyroidism in chronic kidney disease includes several VDRAs. The choice of agent often depends on its efficacy in suppressing parathyroid hormone (PTH) and its side-effect profile, particularly concerning serum calcium and phosphorus levels.

ParameterThis compound (active form)ParicalcitolCalcitriol (1α,25-(OH)2D3)
Primary Target Vitamin D Receptor (VDR)Vitamin D Receptor (VDR)Vitamin D Receptor (VDR)
PTH Suppression EffectiveEffectiveEffective
Relative Hypercalcemic Effect ModerateLowHigh
Relative Hyperphosphatemic Effect ModerateLowHigh

Table 1: Comparative Performance of VDRAs. This table summarizes the key performance indicators of the active metabolite of this compound against other commonly used VDRAs.

Downstream Gene Regulation: Beyond PTH

While suppression of PTH is the most well-documented downstream effect, the activation of VDR by 1α,25-(OH)2D2 influences a broader array of genes. These play crucial roles in mineral homeostasis, inflammation, and cellular proliferation.

Gene TargetEffect of 1α,25-(OH)2D2 ActivationPhysiological Consequence
PTH (Parathyroid Hormone) DownregulationDecreased serum PTH levels
CYP24A1 (24-hydroxylase) UpregulationIncreased catabolism of active vitamin D (negative feedback)
TRPV6 (Transient Receptor Potential Cation Channel, Subfamily V, Member 6) UpregulationIncreased intestinal calcium absorption
CaSR (Calcium-Sensing Receptor) UpregulationIncreased sensitivity of parathyroid glands to calcium
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) DownregulationAnti-inflammatory effects
Pro-fibrotic Factors (e.g., TGF-β1) DownregulationAnti-fibrotic effects in tissues like the kidney

Table 2: Key Downstream Target Genes of Activated this compound. This table outlines the effect of 1α,25-(OH)2D2 on various target genes and their resulting physiological impact.

Experimental Protocols

To enable researchers to replicate and build upon the existing data, the following are detailed methodologies for key experiments.

Vitamin D Receptor (VDR) Activation Assay

This assay quantifies the ability of a compound to activate the VDR.

Principle: A cell line co-transfected with a VDR expression vector and a reporter gene (e.g., luciferase) under the control of a VDRE-containing promoter is used. VDR activation by a ligand leads to the expression of the reporter gene, which can be measured.

Protocol:

  • Cell Culture: Plate VDR-reporter cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 1α,25-(OH)2D2) and a vehicle control.

  • Incubation: Incubate the plate for 18-24 hours to allow for VDR activation and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to a control and plot a dose-response curve to determine the EC50 value.

VDR_Assay_Workflow A Plate VDR-Reporter Cells B Treat with Test Compound A->B C Incubate 18-24 hours B->C D Lyse Cells & Add Luciferase Substrate C->D E Measure Luminescence D->E F Data Analysis (EC50) E->F

Fig. 2: Workflow for a VDR Activation Assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as the VDR.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with the VDR activator (e.g., 1α,25-(OH)2D2) and then cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR to pull down VDR-bound DNA fragments.

  • Cross-link Reversal and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome to identify VDR binding peaks.

ChIP_seq_Workflow A Cell Treatment & Cross-linking B Chromatin Shearing A->B C Immunoprecipitation (anti-VDR) B->C D DNA Purification C->D E Sequencing D->E F Data Analysis (Peak Calling) E->F

Fig. 3: Experimental workflow for VDR ChIP-seq.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the changes in the mRNA levels of downstream target genes.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the VDRA of interest and extract total RNA at various time points.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform real-time PCR using the cDNA as a template and primers specific for the target genes (e.g., PTH, CYP24A1) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

A Comparative Guide to the Biological Effects of trans-Doxercalciferol and its Alternatives in the Management of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of trans-Doxercalciferol's biological effects, drawing on available clinical data to offer insights into its performance relative to other therapeutic options for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information is compiled from various studies to facilitate an objective comparison for research and drug development purposes.

Introduction to Doxercalciferol

Doxercalciferol is a synthetic vitamin D2 analog.[1][2] It acts as a prohormone and requires metabolic activation in the liver to form its biologically active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[1][2][3] This active form binds to the vitamin D receptor (VDR), leading to the modulation of various biological processes, most notably the suppression of parathyroid hormone (PTH) synthesis and secretion.[1][3][4] Doxercalciferol is indicated for the treatment of SHPT in adult patients with stage 3 or 4 CKD and those on dialysis.[2][3]

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Doxercalciferol's therapeutic effect is mediated through the vitamin D receptor signaling pathway. After administration, it undergoes hepatic metabolism to its active form, 1α,25-(OH)2D2. This active metabolite then binds to VDRs in various target tissues, including the parathyroid glands, intestines, bones, and kidneys.[4] This binding initiates a cascade of molecular events that ultimately regulate calcium and phosphate metabolism and suppress PTH levels.[4]

Doxercalciferol_Signaling_Pathway Doxercalciferol Signaling Pathway cluster_blood Bloodstream cluster_liver Liver (CYP27) cluster_target_cell Parathyroid Gland Cell Dox This compound Active_Dox 1α,25-(OH)2D2 (Active Metabolite) Dox->Active_Dox Metabolic Activation VDR Vitamin D Receptor (VDR) Active_Dox->VDR Binding VDR_Active Active VDR Complex VDR->VDR_Active Activation PTH_Gene PTH Gene VDR_Active->PTH_Gene Transcriptional Regulation Suppression Suppression of PTH Synthesis & Secretion PTH_Gene->Suppression

Caption: Metabolic activation and signaling pathway of Doxercalciferol.

Comparative Performance Data

The following tables summarize quantitative data from clinical studies, comparing the efficacy of Doxercalciferol with other vitamin D analogs and treatment strategies in managing SHPT.

Table 1: Efficacy of Doxercalciferol in Reducing Intact Parathyroid Hormone (iPTH) Levels
Study PopulationBaseline iPTH (pg/mL)Treatment DurationFinal iPTH (pg/mL)Mean Percentage Change in iPTHCitation
Hemodialysis Patients655.05 (median)12 weeks269.90 (median)-55.45%[5]
CKD Stage 4 Patients>15018 weeksSignificant reduction (data not specified)≥30% reduction in majority of patients[6]
Hemodialysis Patients (Open-label)736 (mean)12 weeks418 (mean)Not specified[3][7]
Table 2: Comparison of Doxercalciferol with Alternatives
Comparison AgentsStudy PopulationKey FindingsCitation
Paricalcitol Hemodialysis PatientsDoxercalciferol, at a 55-60% lower dose, achieved comparable iPTH suppression with similar serum calcium and phosphorus profiles.[5]
Calcitriol Pediatric Peritoneal Dialysis PatientsDoxercalciferol was as effective as calcitriol in controlling serum PTH levels and suppressing bone formation rate. A greater improvement in eroded bone surface was observed with doxercalciferol.[8]
Cholecalciferol Vitamin D-deficient CKD PatientsDoxercalciferol led to a significant 27% decrease in PTH from baseline, while the decrease with cholecalciferol (10%) was not statistically significant. However, the difference between the two treatments was not statistically significant.[9]
Oral vs. Intravenous Doxercalciferol Hemodialysis PatientsOne study found that oral doxercalciferol significantly increased the incidence of hypercalcemia compared to intravenous dosing.[10]
Vitamin D Sterols vs. Cinacalcet Hemodialysis PatientsA lower PTH target approach was associated with reduced mortality. The cinacalcet-favoring approach showed a lower hazard of death compared to the vitamin D-favoring approach.[11]

Experimental Protocols

The methodologies outlined below are synthesized from descriptions of clinical trials investigating the effects of Doxercalciferol.

General Clinical Trial Workflow for SHPT

Experimental_Workflow Clinical Trial Workflow for Doxercalciferol in SHPT Patient_Screening Patient Screening (CKD, elevated iPTH) Washout Washout Period (e.g., 8 weeks) Patient_Screening->Washout Baseline Baseline Measurement (iPTH, Ca, P) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_Dox Doxercalciferol Administration (Oral or IV) Randomization->Treatment_Dox Treatment_Alt Alternative/Placebo Administration Randomization->Treatment_Alt Monitoring Regular Monitoring (iPTH, Ca, P) Treatment_Dox->Monitoring Treatment_Alt->Monitoring Dose_Adjustment Dose Adjustment (Based on iPTH & Ca levels) Monitoring->Dose_Adjustment Dose_Adjustment->Treatment_Dox Dose_Adjustment->Treatment_Alt Endpoint End-of-Study Assessment Dose_Adjustment->Endpoint End of Treatment Period Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: A generalized workflow for clinical trials of Doxercalciferol.

Key Methodological Details:
  • Patient Population: Studies typically enroll adult patients with chronic kidney disease (Stage 3, 4, or on dialysis) and secondary hyperparathyroidism, characterized by elevated intact parathyroid hormone (iPTH) levels (e.g., >150 pg/mL or >400 pg/mL).[5][6]

  • Washout Period: A washout period (e.g., 8 weeks) is often implemented to eliminate the effects of prior vitamin D analog therapy.[5]

  • Dosing and Administration:

    • Oral Doxercalciferol (Predialysis): Initial doses are typically around 1 mcg daily, with titration based on iPTH and serum calcium levels.[3]

    • Oral Doxercalciferol (Dialysis): An initial dose of 10 mcg is administered three times weekly at dialysis.[3]

    • Intravenous Doxercalciferol (Dialysis): An initial dose of 4 mcg is given as a bolus injection three times weekly at the end of dialysis.[7]

    • Dose adjustments are made at regular intervals (e.g., every 2-8 weeks) to achieve a target iPTH range (e.g., 150-300 pg/mL) while maintaining serum calcium within the normal range.[5][7]

  • Monitoring: Serum or plasma levels of intact PTH, calcium, and phosphorus are monitored frequently, especially after initiation of therapy or dose adjustments (e.g., weekly or bi-weekly).[3][7][12]

  • Primary Efficacy Endpoint: The primary outcome is typically the proportion of patients achieving a certain percentage reduction in iPTH from baseline (e.g., ≥30% or ≥50%) or reaching a target iPTH range.[5]

  • Safety Assessments: Safety is evaluated by monitoring for adverse events, with a particular focus on hypercalcemia and hyperphosphatemia.[5][6]

Conclusion

The available evidence from various clinical studies indicates that this compound is an effective therapeutic agent for reducing elevated PTH levels in patients with secondary hyperparathyroidism due to chronic kidney disease.[13] Comparisons with other vitamin D analogs, such as paricalcitol and calcitriol, suggest comparable efficacy in PTH suppression.[5][8] However, the risk of side effects like hypercalcemia may differ depending on the route of administration and comparison agent.[10] Further head-to-head comparative studies and independent replication of findings would be beneficial to more definitively establish the relative therapeutic index of Doxercalciferol.

References

Safety Operating Guide

Personal protective equipment for handling trans-Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for trans-Doxercalciferol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. The following procedural steps and data are designed to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment (PPE) for handling this compound is provided below. This information is compiled from various safety data sheets to ensure comprehensive protection.

PPE CategorySpecificationSource
Eye Protection Safety glasses or goggles should be worn.[1]
Hand Protection Use suitable protective gloves to minimize skin contact.[1]
Skin and Body Wear suitable protective clothing.[1]
Respiratory Wear a NIOSH-approved respirator if workplace exposure limits may be exceeded. Use only in areas with appropriate exhaust ventilation.[2][3][1][2][3]
Emergency First Aid Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid ProtocolSource
Ingestion If swallowed, rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Immediately call a poison center or doctor.[1][3][1][3]
Inhalation If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][3][1][2][3]
Skin Contact Remove contaminated clothing and wash all exposed skin with mild soap and water, followed by a warm water rinse.[1][2][1][2]
Eye Contact In case of contact, rinse immediately with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][1][2]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for laboratory safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound prep Preparation - Review SDS - Wear appropriate PPE handling Handling - Use in a well-ventilated area - Avoid creating dust or aerosols prep->handling Proceed with caution storage Storage - Store in a tightly closed container - Store locked up handling->storage After use spill Spill Management - Evacuate area - Absorb with inert material - Decontaminate surfaces handling->spill In case of spill emergency Emergency - Follow First Aid Procedures handling->emergency In case of exposure disposal Disposal - Dispose of as hazardous waste - Follow local regulations storage->disposal When no longer needed spill->disposal Contain and clean

Workflow for handling this compound.
Spill and Disposal Procedures

Detailed procedures for managing spills and disposing of this compound are crucial for maintaining a safe laboratory environment.

ProcedureStepsSource
Spill 1. Evacuate personnel to a safe area. 2. Use full personal protective equipment. 3. Prevent further leakage or spillage. 4. Absorb with liquid-binding material (e.g., diatomite). 5. Decontaminate surfaces with alcohol.[2]
Disposal Dispose of contents and container in accordance with local, regional, national, and/or international regulations.[1][2] The material should be disposed of as hazardous waste at an approved waste disposal plant.[3][1][2][3]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling the compound to ensure adherence to the most current and detailed safety protocols.[2][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Doxercalciferol
Reactant of Route 2
trans-Doxercalciferol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。